Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate
Description
BenchChem offers high-quality Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O3/c1-2-18-12(17)5-8(16)3-7-4-10(14)11(15)6-9(7)13/h4,6H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPYOCIWVYDFDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CC1=CC(=C(C=C1F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Synthesis of Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate is a critical β-ketoester intermediate, most notably utilized in the synthesis of Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor for the management of type 2 diabetes.[1][2] Its trifluorinated phenyl moiety is a key structural feature that contributes to the efficacy and pharmacokinetic profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth examination of a robust and widely applicable synthetic route to this intermediate, focusing on the mechanistic underpinnings, practical experimental protocols, and methods for ensuring product purity and identity. We will delve into the Crossed Claisen condensation, a cornerstone reaction in carbon-carbon bond formation, to construct the target molecule from commercially available precursors.
Strategic Overview: The Importance of a Reliable Synthetic Route
The synthesis of any pharmaceutical intermediate demands precision, scalability, and economic viability. For Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate, the primary synthetic challenge lies in efficiently forming the carbon-carbon bond between the trifluorophenylacetyl unit and an acetate equivalent. The method of choice must be high-yielding and minimize side reactions to simplify downstream purification.
The Crossed Claisen condensation between an ester containing α-hydrogens and one that lacks them is an ideal strategy.[3][4] In this specific synthesis, we utilize ethyl 2-(2,4,5-trifluorophenyl)acetate as the nucleophilic precursor (after deprotonation) and diethyl carbonate as the electrophilic partner. This approach is advantageous because diethyl carbonate is non-enolizable, preventing self-condensation and leading to a cleaner reaction profile.
Logical Workflow for Synthesis and Validation
The overall process can be visualized as a logical sequence of operations, each with a specific purpose and validation checkpoint.
Caption: High-level workflow for the synthesis of Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate.
The Core Chemistry: Mechanistic Insights into the Crossed Claisen Condensation
The Claisen condensation is a fundamental reaction where an ester enolate attacks another ester molecule, forming a β-ketoester.[5][6] The driving force for this reaction, which is otherwise reversible, is the final deprotonation of the newly formed β-ketoester, a product that is significantly more acidic (pKa ≈ 11) than the starting materials.[4]
Causality of Reagent Choice:
-
Base (Sodium Ethoxide, NaOEt): A strong base is required to deprotonate the α-carbon of the starting ester. Sodium ethoxide is the base of choice here for a critical reason: it matches the alkoxy group of the ethyl ester. If a different alkoxide like sodium methoxide were used, transesterification could occur, leading to a mixture of methyl and ethyl ester products.[7] Using hydroxide is strictly avoided as it would lead to irreversible saponification (hydrolysis) of the ester to a carboxylate.[7]
-
Solvent (Anhydrous Ethanol/Toluene): The reaction must be conducted under anhydrous conditions. Any water present would hydrolyze the base and the esters. Ethanol is a common solvent as it is the conjugate acid of the ethoxide base, while a non-protic solvent like toluene is often used for industrial-scale preparations to facilitate temperature control and workup.
-
Acidic Workup (Dilute H₂SO₄ or HCl): After the condensation, the product exists as a highly resonance-stabilized enolate salt.[6] Adding aqueous acid in a final step neutralizes the remaining base and protonates this enolate to yield the final, neutral β-ketoester product.[6]
Reaction Mechanism Diagram
Sources
- 1. WO2009064476A1 - Preparation of sitagliptin intermediate - Google Patents [patents.google.com]
- 2. Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Video: Esters to β-Ketoesters: Claisen Condensation Mechanism [jove.com]
- 6. Claisen condensation - Wikipedia [en.wikipedia.org]
- 7. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]
An In-depth Technical Guide to the Formation of Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate
For Researchers, Scientists, and Drug Development Professionals
I. Introduction and Significance
Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate is a β-keto ester whose molecular structure is pivotal for the synthesis of more complex pharmaceutical agents.[1] Its trifluorinated phenyl ring and the reactive β-keto ester moiety make it a versatile building block in medicinal chemistry. The efficient and controlled synthesis of this intermediate is therefore of paramount importance in the drug development pipeline. This guide will focus on the most prevalent and industrially scalable method of its formation: the Claisen condensation.
II. The Core Mechanism: A Guided Tour of the Claisen Condensation
The formation of Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate is classically achieved through a mixed Claisen condensation. This reaction involves the carbon-carbon bond formation between two different esters in the presence of a strong base.[2][3] In this specific synthesis, the reactants are Ethyl 2-(2,4,5-trifluorophenyl)acetate and a suitable acylating agent, often diethyl carbonate.[4]
The Causality Behind Reagent Selection:
-
Ethyl 2-(2,4,5-trifluorophenyl)acetate: This ester possesses acidic α-hydrogens, making it enolizable. The electron-withdrawing nature of the trifluorophenyl group further enhances the acidity of these protons, facilitating the formation of the crucial enolate intermediate.
-
Diethyl Carbonate: This reagent serves as the acylating agent. It is non-enolizable, meaning it lacks α-hydrogens, which prevents self-condensation and simplifies the product mixture. Its structure provides the necessary carbonyl group for the nucleophilic attack by the enolate.
-
Strong Base (e.g., Sodium Ethoxide, Magnesium Ethoxide): A strong base is required to deprotonate the α-carbon of Ethyl 2-(2,4,5-trifluorophenyl)acetate, thereby generating the nucleophilic enolate. The choice of base is critical; using the sodium or magnesium salt of the corresponding alcohol of the ester (in this case, ethoxide) prevents transesterification side reactions.[3][5] Magnesium-based reagents can offer unique reactivity due to the divalent nature of the magnesium ion, influencing the aggregation state and reactivity of the enolate.[6]
The Mechanistic Steps:
-
Enolate Formation: The reaction is initiated by the abstraction of an α-proton from Ethyl 2-(2,4,5-trifluorophenyl)acetate by a strong base, such as sodium ethoxide. This results in the formation of a resonance-stabilized enolate ion.[2][3][5]
-
Nucleophilic Attack: The newly formed enolate acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of diethyl carbonate. This leads to the formation of a tetrahedral intermediate.[7][8]
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, expelling an ethoxide ion as a leaving group. This regenerates the carbonyl group and forms the desired β-keto ester, Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate.[7][8]
-
Deprotonation of the Product: The product, a β-keto ester, has a highly acidic proton on the carbon situated between the two carbonyl groups (pKa ≈ 11).[7] The ethoxide ion generated in the previous step readily removes this proton, forming a highly resonance-stabilized enolate of the product. This final deprotonation step is thermodynamically favorable and drives the reaction to completion.[3]
-
Acidic Workup: The reaction mixture is finally treated with an aqueous acid (e.g., hydrochloric acid or sulfuric acid) to neutralize the base and protonate the enolate, yielding the final product.[5][9]
Visualizing the Mechanism:
Caption: The Claisen condensation mechanism for the formation of the target β-keto ester.
III. Experimental Protocol: A Self-Validating System
This section outlines a robust, step-by-step methodology for the synthesis of Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate. The protocol is designed to be self-validating, with clear checkpoints and expected outcomes.
Reagents and Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (molar equivalents) | Purpose |
| Ethyl 2-(2,4,5-trifluorophenyl)acetate | 232.16 | 1.0 | Enolizable ester |
| Diethyl Carbonate | 118.13 | 1.5 - 2.0 | Acylating agent |
| Sodium Ethoxide | 68.05 | 1.1 - 1.2 | Strong base |
| Toluene (anhydrous) | 92.14 | - | Reaction solvent |
| 1M Hydrochloric Acid | 36.46 | As needed | Neutralization and protonation |
| Saturated Sodium Bicarbonate Solution | 84.01 | As needed | Washing (to remove excess acid) |
| Brine | - | As needed | Washing (to remove water-soluble impurities) |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | Drying agent |
Experimental Workflow:
Caption: A step-by-step experimental workflow for the synthesis of the target compound.
Detailed Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add sodium ethoxide and anhydrous toluene. Stir the mixture to form a slurry.
-
Addition of Reactants: To the stirred slurry, add diethyl carbonate. Subsequently, add Ethyl 2-(2,4,5-trifluorophenyl)acetate dropwise over a period of 30-60 minutes, maintaining the temperature below 30°C.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Once the reaction is complete, cool the mixture to 0-5°C in an ice bath. Slowly and carefully quench the reaction by adding 1M hydrochloric acid until the pH of the aqueous layer is between 2 and 3.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with an appropriate organic solvent like ethyl acetate.
-
Washing: Combine all the organic layers and wash sequentially with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate.
Trustworthiness Through Self-Validation:
-
Monitoring Reaction Progress: Regular analysis by TLC or HPLC provides in-process control, ensuring the reaction proceeds to completion and minimizing the formation of byproducts.
-
Controlled Quenching: The slow, cooled addition of acid is crucial to safely neutralize the reactive enolate and any remaining base, preventing unwanted side reactions.
-
Sequential Washing: The washing steps are designed to systematically remove impurities. The bicarbonate wash neutralizes any remaining acid, while the brine wash removes water-soluble byproducts and reduces the water content in the organic phase before drying.
-
Final Characterization: The identity and purity of the final product must be unequivocally confirmed by spectroscopic methods (NMR, IR, MS), providing a final validation of the synthetic procedure.
IV. Conclusion: From Mechanism to Application
This guide has provided a detailed technical overview of the formation of Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate. By understanding the intricacies of the Claisen condensation mechanism, researchers and drug development professionals can make informed decisions in optimizing reaction conditions, ensuring the efficient and reliable production of this vital pharmaceutical intermediate. The provided experimental protocol serves as a robust starting point for laboratory-scale synthesis, with the principles of self-validation embedded to ensure the integrity of the final product.
References
-
Acylation of ketones. (n.d.). University of Calgary. Retrieved January 21, 2026, from [Link]
-
Bhopale, A. A., et al. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology. Retrieved January 21, 2026, from [Link]
- Method for preparing 4-(2,4,5-trifluorophenyl)-3-oxo-butanoic acid. (n.d.). Google Patents.
- Preparation of sitagliptin intermediate. (n.d.). Google Patents.
-
Preparation of Ethyl 2-(3-chloro-2,4,5-trifluorobenzoyl)-3-ethoxyacrylate. (n.d.). Molbase. Retrieved January 21, 2026, from [Link]
-
Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. (2023). Molecules. Retrieved January 21, 2026, from [Link]
- Sitagliptin synthesis. (n.d.). Google Patents.
- Synthesizing method of sitagliptin key intermediate. (n.d.). Google Patents.
-
Claisen Condensation Mechanism. (n.d.). BYJU'S. Retrieved January 21, 2026, from [Link]
-
Reaction Mechanism of Claisen condensation. (n.d.). Physics Wallah. Retrieved January 21, 2026, from [Link]
-
Claisen condensation. (2020). L.S.College, Muzaffarpur. Retrieved January 21, 2026, from [Link]
-
Claisen Condensation Reaction Mechanism. (2018). The Organic Chemistry Tutor. Retrieved January 21, 2026, from [Link]
- Preparation method 2,4,5-trifluorophenylacetic acid. (n.d.). Google Patents.
-
The Claisen Condensation. (n.d.). University of Babylon. Retrieved January 21, 2026, from [Link]
-
Diethyl carbonate. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]
- The preparation method of 2,4,5-trifluorophenylacetic acid. (n.d.). Google Patents.
-
Ester # Reactions of Ester # Diethyl carbonate to Carbinol # Lecture. (2013). Chem Veda. Retrieved January 21, 2026, from [Link]
-
Ethyl 3-oxo-4-phenylbutanoate. (2024). ChemBK. Retrieved January 21, 2026, from [Link]
- A New Method for Preparation of 2,4,5-Trifluorophenylacetic Acid. (n.d.). Google Patents.
-
Claisen Reaction. (2016). Sciencemadness Discussion Board. Retrieved January 21, 2026, from [Link]
-
Diethyl carbonate: critical review of synthesis routes, catalysts used and engineering aspects. (2020). RSC Publishing. Retrieved January 21, 2026, from [Link]
-
Claisen condensation. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]
-
Synthesis of Diethyl Carbonate from Ethyl Carbamate and Ethanol with Acid as Catalyst. (2015). ResearchGate. Retrieved January 21, 2026, from [Link]
-
The Chemical Significance of Methyl 3-Oxo-4-(2,4,5-trifluorophenyl)butanoate in Advanced Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 21, 2026, from [Link]
-
The Claisen Condensation Reaction. (2024). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]
-
Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. byjus.com [byjus.com]
- 3. Claisen condensation - Wikipedia [en.wikipedia.org]
- 4. Claisen condensation | Reaction Mechanism of Claisen condensation [pw.live]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
A-Senior-Application-Scientist-s-In-depth-Guide-to-the-Retrosynthesis-of-Sitagliptin-from-Ethyl-3-oxo-4-2-4-5-trifluorophenyl-butanoate
Abstract
Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, is a cornerstone in the management of type 2 diabetes mellitus. Its synthesis has been a subject of intense research, leading to highly optimized and efficient manufacturing processes. This technical guide provides an in-depth analysis of a key retrosynthetic approach to Sitagliptin, commencing from the readily accessible starting material, Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate. We will explore the strategic disconnection, the rationale behind the chosen synthetic transformations, and provide detailed, field-proven protocols for the key steps. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of modern synthetic strategies for this important pharmaceutical agent.
Introduction: The Significance of Sitagliptin and its Synthetic Challenges
Sitagliptin's therapeutic success is attributed to its ability to enhance the incretin system, thereby improving glycemic control. The molecule's core structure features a chiral β-amino acid moiety, which presents the primary stereochemical challenge in its synthesis. The development of a scalable, cost-effective, and enantiomerically pure synthesis of this fragment has been a major focus of process chemistry.
This guide will focus on a retrosynthetic pathway that has proven to be adaptable and efficient, starting from Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate. This starting material is an attractive choice due to its commercial availability and the strategic positioning of functional groups that allow for the key bond formations and stereochemical control necessary to construct the Sitagliptin backbone.
Retrosynthetic Analysis of Sitagliptin
A logical retrosynthetic disconnection of Sitagliptin (1) begins by cleaving the amide bond, which reveals the chiral β-amino acid (2) and the triazolopiperazine heterocycle (3). The triazolopiperazine moiety is a known entity and can be prepared through established literature procedures. Our focus, therefore, lies in the efficient and stereoselective synthesis of the crucial β-amino acid intermediate.
Further disconnection of the β-amino acid (2) via a functional group interconversion leads back to the prochiral β-keto ester, Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate (4). This retrosynthetic strategy hinges on the ability to introduce the chiral amine with the correct (R)-stereochemistry.
Figure 1: Retrosynthetic analysis of Sitagliptin.
Forward Synthesis: From β-Keto Ester to Sitagliptin
The forward synthesis from Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate can be broadly divided into two key stages:
-
Asymmetric Synthesis of the Chiral β-Amino Acid: This is the most critical phase, where the stereocenter is established. Two dominant and highly successful industrial approaches will be discussed:
-
Asymmetric Hydrogenation of an Enamine Intermediate.
-
Biocatalytic Asymmetric Transamination.
-
-
Amide Coupling and Final Product Formation: The coupling of the chiral β-amino acid with the triazolopiperazine heterocycle, followed by deprotection and salt formation.
Pathway A: Asymmetric Hydrogenation
This pathway represents a highly efficient and scalable method for the synthesis of Sitagliptin, pioneered by Merck.[1][2]
The initial step involves the reaction of the β-keto ester with ammonia or an ammonia source to form the corresponding enamine. This transformation is typically straightforward and proceeds in high yield.
The crux of this synthetic route is the highly enantioselective hydrogenation of the enamine intermediate.[3] This is achieved using a chiral rhodium catalyst, often with a ferrocenyl-based bisphosphine ligand such as JOSIPHOS.[2][4] The choice of catalyst and reaction conditions is critical for achieving high enantiomeric excess (ee).
The mechanism of this reaction involves the coordination of the enamine to the chiral rhodium complex, followed by the oxidative addition of hydrogen and subsequent migratory insertion and reductive elimination to afford the chiral amine.[5] The stereochemical outcome is dictated by the chiral environment created by the phosphine ligand.
Experimental Protocol: Asymmetric Hydrogenation
-
Enamine Formation: To a solution of Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate in a suitable solvent such as methanol, add ammonium acetate and stir at room temperature until the reaction is complete as monitored by TLC or HPLC.
-
Hydrogenation: In a high-pressure reactor, charge the enamine intermediate and a catalytic amount of the rhodium-JOSIPHOS complex.
-
Pressurization and Reaction: Pressurize the reactor with hydrogen gas to the specified pressure (e.g., 250 psi) and heat to the optimal temperature.[4]
-
Work-up and Isolation: After the reaction is complete, carefully vent the reactor. The product is then isolated and purified.
| Parameter | Value | Reference |
| Catalyst | Rh(I)/(t)Bu JOSIPHOS | [2] |
| Catalyst Loading | 0.15 mol % | [4] |
| Hydrogen Pressure | 250 psi | [4] |
| Enantiomeric Excess | >99% | [2] |
| Yield | High | [2] |
Table 1: Typical parameters for Rhodium-catalyzed asymmetric hydrogenation.
Pathway B: Biocatalytic Asymmetric Transamination
An alternative and "greener" approach to the synthesis of the chiral β-amino acid involves the use of a transaminase enzyme.[6][7] This biocatalytic method offers several advantages, including high enantioselectivity, mild reaction conditions, and the avoidance of heavy metal catalysts.[8]
Transaminases are enzymes that catalyze the transfer of an amino group from an amino donor to a ketone or aldehyde acceptor.[8] For the synthesis of Sitagliptin, an (R)-selective ω-transaminase is employed to convert the prochiral ketone (derived from the starting β-keto ester) to the desired (R)-β-amino acid.[9]
The process often begins with the enzymatic or chemical hydrolysis of the starting ethyl ester to the corresponding β-keto acid, which is then the substrate for the transaminase.[10][11]
Experimental Protocol: Biocatalytic Transamination
-
Enzyme and Substrate Preparation: In a buffered aqueous solution, combine the β-keto acid substrate, the transaminase enzyme, and an amino donor (e.g., isopropylamine).
-
Reaction: Incubate the mixture at a controlled temperature and pH. The reaction progress is monitored by HPLC.
-
Work-up and Isolation: Once the reaction reaches completion, the enzyme is removed (e.g., by filtration or centrifugation), and the product is extracted and purified.
| Parameter | Value | Reference |
| Enzyme | Engineered (R)-ω-transaminase | [6][9] |
| Amino Donor | Isopropylamine | [8] |
| Enantiomeric Excess | >99.5% | [8] |
| Yield | High | [6] |
Table 2: Typical parameters for biocatalytic transamination.
Sources
- 1. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10273C [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. WO2020121321A1 - Highly efficient process for the preparation of sitagliptin via rhodium catalyzed asymmetric hydrogenation - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Study on the Immobilization of a Transaminase Biocatalyst for the Synthesis of Sitagliptin [mdpi.com]
- 9. Designing a novel (R)-ω-transaminase for asymmetric synthesis of sitagliptin intermediate via motif swapping and semi-rational design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
physical and chemical properties of Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate
An In-Depth Technical Guide to Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate
Prepared by: Gemini, Senior Application Scientist
Introduction
Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate, a β-keto ester of significant interest, stands as a critical intermediate in modern pharmaceutical synthesis. Its unique molecular architecture, featuring a trifluorinated phenyl ring and a reactive β-keto ester moiety, makes it a versatile building block for constructing complex, biologically active molecules. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, analytical characterization, and safe handling protocols, tailored for researchers and professionals in drug discovery and development. The primary application of this compound is as a key precursor in the synthesis of Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type II diabetes.[1][2] Understanding the nuanced properties of this intermediate is paramount for optimizing synthetic routes and ensuring the quality of the final active pharmaceutical ingredient (API).
Physicochemical Properties
The physical and chemical characteristics of a compound govern its behavior in both storage and reaction conditions. The data presented below has been aggregated from authoritative chemical databases and supplier specifications.
| Property | Value | Source |
| CAS Number | 1151240-88-8 | [3][4][5] |
| Molecular Formula | C₁₂H₁₁F₃O₃ | [3][5][6] |
| Molecular Weight | 260.21 g/mol | [3][5][6] |
| IUPAC Name | ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate | [3] |
| Appearance | White solid | [5] |
| Boiling Point | 290.4 ± 35.0 °C (Predicted) | [7] |
| Density | 1.291 ± 0.06 g/cm³ (Predicted) | [7] |
| Calculated XLogP3 | 2.2 | [3] |
| Storage | 2-8°C, Refrigerator; Store in a cool, dry, well-ventilated place. | [1][6][7] |
Synthesis and Chemical Reactivity
The utility of Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate stems from its synthesis and the inherent reactivity of its functional groups.
Synthetic Pathway
A common method for preparing this class of compounds is through a variation of the Reformatsky reaction. This approach offers a reliable pathway using commercially accessible starting materials. A patented method describes the reaction of 2,4,5-trifluorophenylacetonitrile with ethyl bromoacetate in the presence of zinc metal in a solvent like Tetrahydrofuran (THF).[8] The zinc initiates the formation of an organozinc intermediate which then reacts with the nitrile, followed by hydrolysis, to yield the target β-keto ester.
The choice of zinc is critical as it is reactive enough to insert into the carbon-bromine bond of the α-bromoacetate but is generally not reactive enough to attack the ester functionality directly, preserving the core structure of the molecule. THF is an ideal solvent due to its ability to solvate the organometallic intermediates, facilitating a smooth reaction.
Caption: General workflow for the synthesis of the target compound.
Chemical Reactivity
The reactivity is dominated by the β-keto ester functional group. The methylene protons situated between the two carbonyl groups (the ketone and the ester) are acidic and can be readily deprotonated by a base. This forms a stabilized enolate, which is a powerful nucleophile. This reactivity is fundamental to its role as a building block, allowing for the formation of new carbon-carbon bonds, a cornerstone of complex molecule synthesis. This intermediate is subsequently used in further steps to construct the core of Sitagliptin.
Analytical Methodologies for Structural Confirmation
Rigorous analytical testing is required to confirm the identity, purity, and structure of Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate. Standard characterization involves a suite of spectroscopic and chromatographic techniques.[9]
Caption: Standard analytical workflow for compound characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise carbon-hydrogen framework of the molecule.
-
Objective: To confirm the connectivity of atoms and the number of protons and carbons in unique chemical environments.
-
Protocol:
-
Sample Preparation: Dissolve 10-20 mg of the compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[10]
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition: Utilize a standard single-pulse sequence on a 400 MHz (or higher) spectrometer. Key signals would include the ethyl group (a triplet and a quartet), the two methylene groups, and the aromatic protons on the trifluorophenyl ring, which will exhibit complex splitting due to fluorine-proton coupling.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. Expected signals would correspond to the ester and ketone carbonyls, the carbons of the trifluorophenyl ring (with C-F coupling), the methylene carbons, and the ethyl group carbons.
-
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern, confirming the molecular formula and substructural elements.
-
Objective: To determine the molecular weight and assess fragmentation patterns for structural confirmation.
-
Protocol:
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.[10]
-
Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) in a volatile solvent like ethyl acetate.[10]
-
GC Conditions: Inject 1 µL onto a nonpolar capillary column. Use a temperature program (e.g., start at 50°C, ramp to 280°C) to ensure volatilization and separation.[10]
-
MS Conditions: Operate in EI mode at 70 eV. The resulting mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight (260.21) and characteristic fragment ions resulting from the cleavage of the β-keto ester.
-
Fourier-Transform Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
-
Objective: To confirm the presence of carbonyl (C=O) and carbon-fluorine (C-F) bonds.
-
Protocol:
-
Sample Preparation: As the compound is a solid, prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a thin film can be prepared if the sample is melted or dissolved in a volatile solvent.[10]
-
Data Acquisition: Obtain the spectrum using an FTIR spectrometer.
-
Data Interpretation: The spectrum will be dominated by strong absorption bands characteristic of the ester carbonyl stretch (~1745 cm⁻¹) and the ketone carbonyl stretch (~1715 cm⁻¹).[10] Strong bands in the 1100-1300 cm⁻¹ region would also be expected, corresponding to C-O and C-F stretching vibrations.
-
Safety and Handling
Proper handling is essential to ensure laboratory safety. The information is derived from standard safety data sheets for this or structurally similar compounds.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields, and a lab coat.[11][12]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[7][11] Wash hands thoroughly after handling.
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place, away from incompatible materials.[1][7] Recommended storage is refrigerated at 2-8°C.[6]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, which can induce decomposition or vigorous reactions.[11]
-
Fire Safety: Keep away from open flames, hot surfaces, and sources of ignition.[11] Use CO₂, dry chemical, or foam for extinguishment.
Conclusion
Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate is a high-value chemical intermediate whose properties are well-defined by its structure. Its synthesis is achievable through established organometallic routes, and its characterization relies on a standard suite of analytical techniques. For scientists engaged in the synthesis of Sitagliptin or other complex fluorinated pharmaceuticals, a thorough understanding of this molecule's characteristics, reactivity, and handling requirements is not just beneficial but essential for successful and safe research and development.
References
-
PubChem. Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate | C12H11F3O3. Available from: [Link]
- Google Patents. Method for preparing 4-(2,4,5-trifluorophenyl)-3-oxo-butanoic acid.
-
NINGBO INNO PHARMCHEM CO.,LTD. Applications of Ethyl 3-oxo-4-phenylbutanoate in Pharmaceutical Research. Available from: [Link]
-
Environmental Protection Department. III Analytical Methods. Available from: [Link]
-
Sandoo. China Methyl 3-Oxo-4-(2,4,5-trifluorophenyl)butanoate Manufacturers & Suppliers. Available from: [Link]
-
NJ.gov. Common Name: ETHYL BUTYRATE HAZARD SUMMARY. Available from: [Link]
-
Pharmaffiliates. Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate. Available from: [Link]
-
ResearchGate. Analysis of potential phenylacetone precursors (ethyl 3‐oxo‐2‐phenylbutyrate, methyl 3‐oxo‐4‐phenylbutyrate, and ethyl 3‐oxo‐4‐phenylbutyrate) by gas chromatography/mass spectrometry and their conversion to phenylacetone. Available from: [Link]
-
PubChem. Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate. Available from: [Link]
-
Veeprho. Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate | CAS 769195-26-8. Available from: [Link]
-
ChemBK. Ethyl 3-oxo-4-phenylbutanoate. Available from: [Link]
Sources
- 1. sandoopharma.com [sandoopharma.com]
- 2. veeprho.com [veeprho.com]
- 3. Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate | C12H11F3O3 | CID 45112411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate | 1151240-88-8 [m.chemicalbook.com]
- 5. en.huatengsci.com [en.huatengsci.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. echemi.com [echemi.com]
- 8. CN102320957B - Method for preparing 4-(2,4,5-trifluorophenyl)-3-oxo-butanoic acid - Google Patents [patents.google.com]
- 9. synthinkchemicals.com [synthinkchemicals.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. fishersci.com [fishersci.com]
- 12. nj.gov [nj.gov]
A Technical Guide to the Spectral Analysis of Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate
This technical guide provides a comprehensive overview of the spectral data for ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate, a key intermediate in the synthesis of various pharmaceutical compounds, including the dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis and interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from analogous structures.
While certified spectral data is often provided with commercial batches of this compound, this guide is based on predicted values and analysis derived from foundational spectroscopic theory and comparative data from similar molecular structures. This approach provides a robust framework for understanding the key structural features of ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate.
Molecular Structure and Key Features
Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate is a β-keto ester characterized by a trifluorinated phenyl group.[3][4][5][6] This substitution pattern significantly influences the compound's electronic properties and, consequently, its spectral characteristics. The presence of both a ketone and an ester functional group introduces the possibility of keto-enol tautomerism, a common phenomenon in β-dicarbonyl compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate. Both ¹H and ¹³C NMR provide critical information about the carbon-hydrogen framework, while ¹⁹F NMR is essential for confirming the substitution pattern of the aromatic ring.
¹H NMR (Proton NMR) Analysis
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring atoms. The predicted chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm.
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| a | 1.25 | triplet | 3H | -CH₃ of ethyl group |
| b | 4.15 | quartet | 2H | -OCH₂- of ethyl group |
| c | 3.60 | singlet | 2H | -C(O)CH₂C(O)- |
| d | 3.90 | singlet | 2H | Ar-CH₂- |
| e, f | 7.10 - 7.40 | multiplet | 2H | Aromatic protons |
Interpretation and Rationale:
-
Ethyl Group Protons (a, b): The ethyl ester group gives rise to a characteristic triplet for the methyl protons (a) and a quartet for the methylene protons (b) due to coupling with each other.
-
Active Methylene Protons (c): The protons on the carbon between the two carbonyl groups are expected to appear as a singlet. Due to keto-enol tautomerism, the integration of this peak may be less than 2H, and a broad enolic proton signal may be observed further downfield.
-
Benzylic Protons (d): The methylene protons adjacent to the aromatic ring will appear as a singlet.
-
Aromatic Protons (e, f): The two protons on the trifluorinated phenyl ring will appear as multiplets due to coupling with each other and with the fluorine atoms.
¹³C NMR (Carbon-13 NMR) Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
| Carbon | Predicted Chemical Shift (ppm) | Assignment |
| 1 | 14.0 | -CH₃ of ethyl group |
| 2 | 61.0 | -OCH₂- of ethyl group |
| 3 | 50.0 | -C(O)CH₂C(O)- |
| 4 | 202.0 | Ketone C=O |
| 5 | 168.0 | Ester C=O |
| 6 | 45.0 | Ar-CH₂- |
| 7-12 | 105.0 - 160.0 (with C-F coupling) | Aromatic carbons |
Interpretation and Rationale:
-
Aliphatic Carbons (1, 2, 3, 6): These carbons appear in the upfield region of the spectrum, consistent with sp³ hybridized carbons.
-
Carbonyl Carbons (4, 5): The ketone and ester carbonyl carbons are significantly deshielded and appear in the downfield region. Carbonyl carbons in ketones generally appear at a lower field than those in esters.
-
Aromatic Carbons (7-12): The carbons of the trifluorophenyl ring will show complex splitting patterns due to one-, two-, and three-bond couplings with the fluorine atoms. Their chemical shifts will be influenced by the electron-withdrawing nature of the fluorine substituents.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 10-20 mg of ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse sequences.
Caption: Workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted vibrational frequencies are given in wavenumbers (cm⁻¹).
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2980 | Medium | Aliphatic C-H stretch |
| ~1745 | Strong | Ester C=O stretch |
| ~1720 | Strong | Ketone C=O stretch |
| ~1600, ~1500 | Medium | Aromatic C=C stretch |
| ~1250 | Strong | C-O stretch |
| ~1150 | Strong | C-F stretch |
Interpretation and Rationale:
-
C=O Stretching: The two distinct carbonyl groups of the ester and ketone are expected to show strong absorption bands. The ester carbonyl typically appears at a higher frequency than the ketone carbonyl.
-
C-H Stretching: The aromatic and aliphatic C-H stretches will appear in their characteristic regions.
-
C-F Stretching: The carbon-fluorine bonds will exhibit strong absorptions in the fingerprint region.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: A thin film of the neat liquid sample can be prepared between two KBr or NaCl plates.
-
Instrument Setup: Place the sample holder in the IR spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification.
| m/z | Predicted Relative Intensity | Assignment |
| 260 | Moderate | [M]⁺ (Molecular Ion) |
| 215 | Moderate | [M - OCH₂CH₃]⁺ |
| 187 | High | [M - COOCH₂CH₃]⁺ |
| 133 | High | [C₇H₂F₃]⁺ |
| 43 | High | [CH₃CO]⁺ |
Interpretation and Rationale:
The fragmentation of β-keto esters is often dominated by cleavage alpha to the carbonyl groups and by McLafferty rearrangements.
-
Molecular Ion Peak: The molecular ion peak [M]⁺ is expected at m/z 260, corresponding to the molecular weight of the compound.
-
Key Fragment Ions:
-
Loss of the ethoxy group (-OCH₂CH₃) from the ester results in a fragment at m/z 215.
-
Loss of the entire ethoxycarbonyl group (-COOCH₂CH₃) gives a fragment at m/z 187.
-
Cleavage at the C-C bond between the carbonyls can lead to the formation of the trifluorobenzyl cation at m/z 133.
-
A peak at m/z 43 is characteristic of an acetyl group.
-
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a gas or liquid chromatograph.
-
Ionization: Use a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by the mass analyzer.
Sources
- 1. veeprho.com [veeprho.com]
- 2. Sitagliptin | C16H15F6N5O | CID 4369359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate | 1151240-88-8 [m.chemicalbook.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. en.huatengsci.com [en.huatengsci.com]
stability and storage conditions for Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate
An In-Depth Technical Guide to the Stability and Storage of Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate
Introduction: The Criticality of Stability for a Key Synthetic Intermediate
Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate (CAS No. 1151240-88-8) is a pivotal intermediate in the synthesis of various pharmaceuticals, most notably the dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin, used for the treatment of type II diabetes.[1] The purity and integrity of this β-keto ester are paramount, as any degradation can adversely affect the yield and impurity profile of the final Active Pharmaceutical Ingredient (API). This guide provides a comprehensive analysis of the chemical stability of this compound, delineates its primary degradation pathways, and establishes field-proven protocols for its optimal storage and handling. Understanding these parameters is not merely a matter of compliance but a fundamental requirement for ensuring process consistency, product quality, and patient safety.
Chemical Profile and Inherent Reactivity
To understand the stability of Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate, we must first examine its structure. It is characterized by two key functional groups: a β-keto ester system and a trifluorinated phenyl ring.
-
The β-Keto Ester Moiety: This system is inherently reactive. The ester group is susceptible to hydrolysis, and the resulting β-keto acid intermediate is prone to rapid decarboxylation.[2][3][4] The α-hydrogens, situated between the two carbonyl groups, are acidic (pKa ≈ 11 in ethyl acetoacetate), making the molecule susceptible to base-catalyzed reactions.[5]
-
The 2,4,5-Trifluorophenyl Group: The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the adjacent benzylic position. Furthermore, fluorinated aromatic compounds can be susceptible to photodegradation, potentially leading to defluorination or other complex rearrangements under UV or simulated sunlight exposure.[6][7]
These structural features dictate the primary degradation pathways that must be controlled through proper storage and handling.
Principal Degradation Pathways
Forced degradation studies are essential to identify the likely degradation products and the conditions that trigger them. The primary degradation mechanisms for this molecule are hydrolysis, decarboxylation, and photodegradation.
Hydrolytic Degradation and Subsequent Decarboxylation
The most significant stability concern for Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate is its susceptibility to hydrolysis. This can occur under both acidic and basic conditions, cleaving the ethyl ester to form the corresponding β-keto acid: 3-oxo-4-(2,4,5-trifluorophenyl)butanoic acid.[8][9]
This β-keto acid intermediate is thermally unstable. Even gentle heating can cause it to lose carbon dioxide (CO₂) in a pericyclic reaction, yielding 1-(2,4,5-trifluorophenyl)propan-2-one.[2][4] Therefore, exposure to aqueous environments, especially at non-neutral pH and elevated temperatures, represents a critical risk.
Caption: Primary Hydrolytic and Decarboxylative Degradation Pathway.
Photodegradation
The presence of the trifluorophenyl ring necessitates an evaluation of the compound's photostability. Aromatic C-F bonds are generally strong, but photolysis can still lead to degradation.[10] Studies on other fluorinated pharmaceuticals have shown that photodegradation can result in defluorination, yielding fluoride ions, or the formation of other complex photoproducts.[6][7][11] Exposure to light, particularly UV-rich sources, should therefore be minimized throughout the handling and storage lifecycle.
Recommended Storage and Handling Conditions
Based on the chemical profile and potential degradation pathways, the following conditions are mandated to preserve the integrity of Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate. These recommendations align with general Good Distribution Practice (GDP) and Good Manufacturing Practice (GMP) guidelines for APIs and intermediates.[12][13][14]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes the rate of all potential chemical degradation reactions, particularly hydrolysis and subsequent decarboxylation.[15] |
| Humidity | Store in a dry environment. Use of desiccants is advised. | Prevents moisture uptake, which is the primary reactant for hydrolytic degradation.[16][17] |
| Light Exposure | Store in opaque, light-resistant containers. | Protects against potential photodegradation initiated by UV or visible light.[14] |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon). | Prevents potential oxidative degradation and displaces moisture-laden air.[18] |
| Container | Tightly sealed, non-reactive containers (e.g., glass or compatible polymer). | Prevents contamination and exposure to atmospheric moisture and oxygen.[1] |
Protocol: Forced Degradation Study for Stability Assessment
A self-validating system for confirming stability involves a forced degradation study. This protocol provides a framework for intentionally stressing the material to identify degradation products and evaluate the stability-indicating capability of the analytical method.
Objective
To evaluate the stability of Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate under hydrolytic (acidic, basic, neutral), oxidative, photolytic, and thermal stress conditions.
Materials and Equipment
-
Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Calibrated HPLC system with UV and Mass Spectrometry (MS) detectors
-
Photostability chamber (ICH Q1B compliant)
-
Calibrated oven and refrigerator
Experimental Workflow
Caption: Workflow for a Forced Degradation Stability Study.
Step-by-Step Methodology
-
Stock Solution Preparation: Prepare a 1.0 mg/mL solution of the compound in acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock with 9 mL of 0.1 M HCl. Keep at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock with 9 mL of 0.1 M NaOH. Keep at room temperature (reaction is typically fast).
-
Neutral Hydrolysis: Mix 1 mL of stock with 9 mL of water. Keep at 60°C.
-
Oxidative Degradation: Mix 1 mL of stock with 9 mL of 3% H₂O₂. Keep at room temperature, protected from light.
-
Photostability: Expose the solid material and a solution (in quartz) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Thermal Stress: Store the solid material in an oven at 80°C.
-
-
Sampling: Withdraw aliquots at appropriate time points (e.g., 0, 2, 6, 24 hours). For acid/base hydrolysis, neutralize the sample immediately with an equimolar amount of base/acid.
-
Analysis: Dilute all samples to a target concentration (e.g., 0.1 mg/mL) with a 50:50 acetonitrile:water mobile phase. Analyze by a validated stability-indicating HPLC method with UV and MS detection to identify and quantify the parent compound and any degradation products.
-
Data Evaluation: Calculate the percentage of degradation. The MS data is crucial for proposing structures for the observed degradation products, such as the expected ketone from decarboxylation.
Conclusion
Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate is a stable compound when stored under appropriate conditions. Its primary liabilities are hydrolytic cleavage of the ester group, followed by decarboxylation, and potential photodegradation. Strict adherence to storage conditions—specifically refrigeration (2-8°C), exclusion of moisture and light, and use of an inert atmosphere—is essential to maintain its purity and performance in subsequent synthetic steps. The implementation of robust stability testing protocols, such as the forced degradation study outlined, provides the necessary empirical evidence to ensure product quality and build a comprehensive understanding of the molecule's behavior.
References
- A Guide to Processing and Holding Active Pharmaceutical Ingredients - Powder Systems. (2024).
- Overview of assays for hydrolysis of β -keto esters. (n.d.).
- Storage of API's at CyberFreight. (n.d.).
- Tsuji, J. (n.d.). Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences.
- GDP-compliant Storage of APIs: What needs to be considered? (2023).
- Hydrolysis and Decarboxylation of ß-Keto Ester Example. (2014).
- Pharmaceutical APIs Storage: Ensuring Quality and Compliance. (n.d.).
- Proper Storage Conditions for Your APIs. (n.d.).
- McCloud, S., et al. (n.d.). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. Environmental Science & Technology.
- Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. (2025).
- Cooper, M. M., & Klymkowsky, M. W. (2021). 9.
- Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate. (n.d.).
- The biodegradation vs. biotransformation of fluorosubstituted aromatics. (2025).
- SAFETY DATA SHEET - Ethyl 3-amino-4,4,4-trifluorocrotonate. (n.d.).
- Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. (n.d.).
- Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides. (2022).
- Safety Data Sheet - Ethyl 3-Hydroxy Butyrate synthetic. (2025).
- Degradation and Transformation of Organic Fluorine Compounds. (n.d.).
- Ethyl 3-Oxo-4-(2,4,5-trifluorophenyl)butanoate. (2024).
- SAFETY DATA SHEET - Ethyl 3-methyl-2-oxobutyrate. (n.d.).
- China Methyl 3-Oxo-4-(2,4,5-trifluorophenyl)butanoate Manufacturers & Suppliers. (n.d.).
- Safety Data Sheet - Oxo Sitagliptin. (n.d.).
- SAFETY DATA SHEET - Ethyl 2-Methylbutyrate. (2025).
- Selective Cleavage and Decarboxylation of β-Keto Esters Derived from(Trimethylsilyl)ethanol in the Presence of β-Keto Esters Derived fromOther Alcohols. (2025).
- Recent advances in the transesterification of β-keto esters. (2021). RSC Publishing.
- Ethyl-3-oxo-4-(2,4,5-trifluorophenyl)butanoate. (n.d.).
- Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate. (n.d.).
- Ketone. (n.d.). In Wikipedia.
- Yates, B. L. (1969). Thermal decomposition of .beta.-hydroxy ketones. Journal of Organic Chemistry.
- ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate | 1151240-88-8. (n.d.).
Sources
- 1. sandoopharma.com [sandoopharma.com]
- 2. youtube.com [youtube.com]
- 3. Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis [jove.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Ketone - Wikipedia [en.wikipedia.org]
- 6. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Storage of API's at CyberFreight - CyberFreight International B.V. [cyberfreight.nl]
- 13. GDP-compliant Storage of APIs: What needs to be considered? - ECA Academy [gmp-compliance.org]
- 14. suanfarma.com [suanfarma.com]
- 15. pharmaffiliates.com [pharmaffiliates.com]
- 16. A Guide to Processing and Holding Active Pharmaceutical Ingredients [powdersystems.com]
- 17. gmptrends.com [gmptrends.com]
- 18. fishersci.com [fishersci.com]
Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate keto-enol tautomerism analysis
An In-Depth Technical Guide to the Keto-Enol Tautomerism of Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Keto-enol tautomerism, a fundamental concept in organic chemistry, governs the equilibrium between a ketone and its corresponding enol isomer.[1][2] This phenomenon is particularly critical in β-dicarbonyl compounds, where the enol form can be significantly stabilized. This guide provides a comprehensive analysis of the keto-enol tautomerism in Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate, a key intermediate in the synthesis of pharmacologically active molecules like Sitagliptin.[3] We will explore the theoretical underpinnings of this equilibrium, present detailed experimental protocols for its characterization using Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy, and outline a computational workflow for theoretical validation. This document is intended to serve as a technical resource for scientists seeking to understand, quantify, and manipulate this crucial chemical equilibrium.
Introduction: The Significance of Tautomeric Control
Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton.[2][4] The equilibrium between the keto and enol forms is not merely an academic curiosity; it has profound implications for a molecule's reactivity, stability, and biological activity.[5] The enol form, with its nucleophilic C=C double bond and hydroxyl group, exhibits distinct chemical properties from the keto form's electrophilic carbonyl carbon.[6] For Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate, understanding this equilibrium is paramount for optimizing reaction conditions, controlling stereoselectivity in subsequent synthetic steps, and ensuring the purity of the final active pharmaceutical ingredient.
The structure of this specific β-ketoester presents a fascinating case study. The powerful electron-withdrawing effect of the 2,4,5-trifluorophenyl ring is expected to significantly increase the acidity of the α-hydrogens (the methylene protons between the carbonyls), thereby influencing the position of the tautomeric equilibrium.
The Keto-Enol Equilibrium
The equilibrium state is a thermodynamic balance between the generally more stable keto tautomer and the enol tautomer.[1][2] For simple ketones, the equilibrium heavily favors the keto form.[1] However, in β-dicarbonyl systems like the title compound, the enol form is substantially stabilized by two key factors:
-
Conjugation: The C=C double bond of the enol is conjugated with the remaining carbonyl group, creating a more stable, delocalized π-system.[6][7]
-
Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol forms a strong, six-membered ring via a hydrogen bond with the ester carbonyl oxygen, which significantly stabilizes the enol tautomer.[6][7]
Caption: Keto-enol equilibrium of Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate.
Theoretical Framework: Factors Influencing the Equilibrium
The position of the keto-enol equilibrium is highly sensitive to its environment and molecular structure. A thorough understanding of these factors is crucial for experimental design.
Substituent Effects
The electron-withdrawing 2,4,5-trifluorophenyl group at the C4 position increases the acidity of the C2 methylene protons. This facilitates the deprotonation step required for enolization, whether catalyzed by acid or base, and stabilizes the resulting enolate/enol π-system.[2]
Solvent Effects
Solvent choice is one of the most powerful tools for manipulating the keto-enol equilibrium.[5][8] Solvents interact differently with the distinct keto and enol tautomers due to differences in their polarity and hydrogen-bonding capabilities.
-
Non-polar Solvents (e.g., CCl₄, cyclohexane): These solvents do not compete for hydrogen bonding. Consequently, the intramolecularly hydrogen-bonded enol form is relatively more stable, shifting the equilibrium towards the enol.[6]
-
Polar Aprotic Solvents (e.g., DMSO, acetonitrile): These solvents can stabilize the more polar tautomer. While the enol form is often considered less polar due to intramolecular H-bonding, the keto form's exposed carbonyl groups can lead to strong dipole-dipole interactions with the solvent, stabilizing the keto form.[9]
-
Polar Protic Solvents (e.g., water, methanol): These solvents can act as both hydrogen bond donors and acceptors. They can disrupt the stabilizing intramolecular hydrogen bond of the enol by forming intermolecular hydrogen bonds with both the keto and enol tautomers, often leading to a higher proportion of the keto form.[5][6]
Table 1: Predicted Solvent Influence on the Tautomeric Equilibrium
| Solvent Class | Example Solvent | Dominant Interaction | Expected Shift in Equilibrium | Predicted % Enol |
| Non-polar | Cyclohexane | van der Waals | Favors Enol | High |
| Polar Aprotic | DMSO-d₆ | Dipole-Dipole | Favors Keto | Intermediate |
| Polar Protic | D₂O | Intermolecular H-Bonding | Strongly Favors Keto | Low |
Experimental Analysis: Quantifying the Tautomers
Spectroscopic methods provide the most direct means of observing and quantifying the tautomeric mixture at equilibrium.
¹H NMR Spectroscopy Analysis
Principle of Causality: ¹H NMR spectroscopy is the definitive technique for this analysis because the rate of interconversion between the keto and enol tautomers is slow on the NMR timescale at room temperature.[9][10] This slow exchange results in distinct, sharp signals for each tautomer, allowing for direct quantification by integrating the respective proton signals.[11]
Key Diagnostic Signals:
-
Keto Tautomer: A sharp singlet for the C2 methylene protons (–CO–CH₂ –CO–), typically appearing around 3.0-4.0 ppm.[9] A second singlet for the C4 benzylic proton.
-
Enol Tautomer: A sharp singlet for the vinylic proton (–C(OH )=CH –), typically appearing around 5.0-6.0 ppm.[9] A singlet for the enolic hydroxyl proton, often broad and appearing far downfield (>10 ppm) due to the strong intramolecular hydrogen bond.
Experimental Protocol:
-
Materials:
-
Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate
-
Deuterated solvents (e.g., CDCl₃, DMSO-d₆, D₂O)
-
NMR tubes (5 mm)
-
Tetramethylsilane (TMS) as an internal standard (0.03% v/v)
-
-
Sample Preparation (Self-Validating):
-
Accurately weigh ~10-20 mg of the compound into an NMR tube.
-
Add ~0.7 mL of the desired deuterated solvent containing TMS.
-
Cap the tube and vortex thoroughly to ensure complete dissolution.
-
Crucially, allow the solution to stand at a constant temperature for at least 60 minutes before analysis. This step is essential to ensure the tautomeric equilibrium has been established in that specific solvent.[9]
-
-
Instrumental Parameters (400 MHz Spectrometer):
-
Pulse Program: Standard single pulse (zg30)
-
Acquisition Time: ~4 seconds
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation for accurate integration)
-
Number of Scans: 16 (or as needed for good signal-to-noise)
-
Temperature: 298 K (or as desired for variable temperature studies)
-
-
Data Analysis and Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the FID.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate the signal for the keto methylene protons (I_keto) and the enol vinylic proton (I_enol).
-
Calculate the mole fraction and percentage of the enol tautomer:
-
The keto signal represents two protons, while the enol signal represents one. Therefore, the mole ratio must be adjusted.
-
Mole Fraction Enol (X_enol) = I_enol / (I_enol + (I_keto / 2))
-
% Enol = X_enol * 100
-
-
Calculate the Equilibrium Constant (K_eq):
-
K_eq = [Enol] / [Keto] = I_enol / (I_keto / 2)
-
-
UV-Vis Spectroscopy Analysis
Principle of Causality: The keto and enol tautomers possess different chromophores, leading to distinct electronic transitions and, therefore, different absorption maxima (λ_max) in the UV-Vis spectrum.[5] The keto form typically exhibits a weak n→π* transition at a longer wavelength, while the conjugated enol form shows a strong π→π* transition.[12][13] By analyzing the spectrum in different solvents, where the equilibrium is shifted, one can deconvolve the contributions of each tautomer.
Experimental Protocol:
-
Materials:
-
Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate
-
Spectroscopic grade solvents (e.g., cyclohexane, acetonitrile, ethanol)
-
Quartz cuvettes (1 cm path length)
-
-
Sample Preparation:
-
Prepare a stock solution of the compound in a chosen solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL.
-
Prepare a series of dilute solutions (e.g., 1-10 µg/mL) in various solvents by diluting the stock solution.
-
Allow solutions to equilibrate for at least 30 minutes at a constant temperature.
-
-
Instrumental Parameters:
-
Instrument: Dual-beam UV-Vis spectrophotometer
-
Scan Range: 200-400 nm
-
Blank: Use the corresponding pure solvent for the blank/reference cuvette.
-
-
Data Analysis:
-
Record the absorbance spectra for the compound in each solvent.
-
Observe the shifts in λ_max and changes in molar absorptivity. A shift towards the π→π* transition of the enol form (typically ~240-280 nm) in non-polar solvents indicates a higher enol content.[12]
-
Quantitative analysis is more complex than NMR and often requires measurements in solvents where one tautomer is known to dominate, or by using computational methods to predict the spectra of the pure tautomers.
-
Caption: Experimental workflow for the analysis of keto-enol tautomerism.
Computational Modeling: A Theoretical Approach
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful complementary tool to experimental analysis.[2][14] It allows for the calculation of the relative thermodynamic stabilities of the tautomers, providing insights that can help interpret experimental data.
Principle of Causality: By solving approximations of the Schrödinger equation, DFT methods can calculate the electronic energy of a molecule. By finding the minimum energy geometries for both the keto and enol tautomers, their relative Gibbs free energies (ΔG) can be determined, which directly relates to the equilibrium constant (K_eq).[14][15]
Computational Workflow:
-
Structure Optimization:
-
Build the initial 3D structures of both the keto and the (Z)-enol tautomers.
-
Perform geometry optimization calculations in the gas phase using a suitable level of theory (e.g., B3LYP functional with a 6-31+G(d) basis set).[14]
-
-
Frequency Calculation:
-
Perform frequency calculations on the optimized structures. This serves two purposes:
-
It confirms that the structures are true energy minima (no imaginary frequencies).
-
It provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate Gibbs free energy.
-
-
-
Solvent Effects:
-
Energy Calculation and K_eq Prediction:
-
Calculate the Gibbs free energy (G) for each tautomer in each environment (gas phase and various solvents).
-
Calculate the difference in Gibbs free energy: ΔG = G_enol - G_keto.
-
Predict the equilibrium constant using the equation: K_eq = exp(-ΔG / RT).
-
Caption: Workflow for the computational analysis of tautomeric equilibrium.
Conclusion
The keto-enol tautomerism of Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate is a delicate equilibrium governed by the interplay of electronic substituent effects, intramolecular hydrogen bonding, and solvent interactions. A multi-faceted approach combining the quantitative power of ¹H NMR spectroscopy with the qualitative insights from UV-Vis spectroscopy and the theoretical validation from computational modeling provides a robust framework for its complete characterization. For researchers in drug development and process chemistry, mastering the analysis and control of this tautomerism is a critical step in optimizing synthetic routes and ensuring the quality and consistency of vital pharmaceutical intermediates.
References
-
Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. [Link]
-
Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points. [Link]
-
Walsh Medical Media. (n.d.). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. [Link]
-
BioPchem. (n.d.). Project 3 – Keto-Enol Chemical Equilibrium & Kinetics. [Link]
-
Claramunt, R. M., et al. (2006). The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. [Link]
-
Fiveable. (n.d.). Keto-enol tautomerism. [Link]
-
da Silva, G. B., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. NIH National Library of Medicine. [Link]
-
ASU Core Research Facilities. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. [Link]
-
ChemRxiv. (n.d.). Reversible shifting of a chemical equilibrium by light: the case of keto-enol tautomerism of a β-ketoester. [Link]
-
The Organic Chemistry Tutor. (2016). Keto Enol Tautomerism - Acidic & Basic Conditions. YouTube. [Link]
-
Metlushka, D. I., et al. (2020). Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester. ACS Publications - Organic Letters. [Link]
-
Mills, S. G., & Beak, P. (1985). Solvent effects on keto-enol equilibria: tests of quantitative models. ACS Publications - The Journal of Organic Chemistry. [Link]
-
Semantic Scholar. (n.d.). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. [Link]
-
Oriental Journal of Chemistry. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. [Link]
-
Ghasemi, J., & Nekoei, A. (2012). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. Semantic Scholar. [Link]
-
Wikipedia. (n.d.). Tautomer. [Link]
-
ResearchGate. (n.d.). Computational Studies on the Keto-Enol Tautomerism of Acetylacetone. [Link]
-
ResearchGate. (2017). Computational Studies on the Keto-Enol Tautomerism of Acetylacetone. [Link]
-
Spectroscopy Online. (2014). Tautomerism and Expert Systems in Spectroscopy. [Link]
-
ResearchGate. (n.d.). UV-Vis absorption spectrum of the enol tautomer (in blue) and emission.... [Link]
-
BioPchem. (n.d.). Lab 3 – Keto-Enol Chemical Equilibrium & Kinetics. [Link]
-
ResearchGate. (n.d.). UV-Vis absorption spectrum of the enol tautomer (in blue) and emission spectrum of the keto tautomer (in red).... [Link]
-
Aakash Institute. (n.d.). Tautomerism, Types, Condition for Tautomerism.... [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. fiveable.me [fiveable.me]
- 3. Methyl 3-Oxo-4-(2,4,5-trifluorophenyl)butanoate | 769195-26-8 [chemicalbook.com]
- 4. Tautomerism: Tautomerism, Types, Condition for Tautomerism, Aromaticity, Factors affecting Percentage of Enol Content, Practice Problems and FAQs in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cores.research.asu.edu [cores.research.asu.edu]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Key Intermediates in the Synthesis of Sitagliptin
Introduction
Sitagliptin, marketed as Januvia®, is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, established as a leading oral antihyperglycemic agent for the treatment of type 2 diabetes mellitus.[1][2][3] The molecule's efficacy is intrinsically linked to its precise three-dimensional structure, centered around a chiral β-amino acid moiety. The stereospecific synthesis of this core has been a significant focus of process chemistry, leading to remarkable innovations in asymmetric synthesis. This guide provides a detailed examination of the key chemical intermediates that define the manufacturing routes of Sitagliptin, charting the evolution from the initial process to more efficient, greener, and biocatalytic alternatives. We will explore the causality behind the strategic selection of these intermediates and the methodologies for their preparation, offering a comprehensive resource for researchers and professionals in drug development.
Part 1: The First-Generation Merck Synthesis: Asymmetric Hydrogenation of a β-Keto Ester
The initial commercial synthesis of Sitagliptin established the critical stereocenter early in the process. The core strategy involved the asymmetric hydrogenation of a prochiral β-keto ester, a robust and well-understood method for installing chirality.[4] This route, while effective, set the stage for subsequent improvements aimed at increasing efficiency and reducing environmental impact.
Key Intermediate 1: Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate
This β-keto ester is the foundational starting material upon which the chiral center is built. Its structure contains the trifluorophenyl ring and the carbon backbone that will ultimately become the core of the Sitagliptin molecule.
-
Role: Prochiral substrate for the key asymmetric hydrogenation step.
-
Synthesis Insights: The preparation of this intermediate typically involves the condensation of a derivative of 2,4,5-trifluorophenylacetic acid with an acetate equivalent. The causality here is the selection of readily available starting materials to construct a molecule primed for stereoselective reduction.
Key Intermediate 2: (3R)-hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid derivative
The formation of this chiral β-hydroxy acid is the linchpin of the first-generation synthesis.[4] It is the first point at which the desired stereochemistry of the final drug is locked in.
-
Role: The first chiral intermediate, product of the asymmetric hydrogenation.
-
Experimental Protocol: Ruthenium-Catalyzed Asymmetric Hydrogenation
-
The β-keto ester, ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate, is dissolved in a suitable solvent such as methanol.
-
A chiral ruthenium catalyst, typically a complex of ruthenium with (S)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), is introduced.[5]
-
The reaction is conducted under a pressurized hydrogen atmosphere.
-
The reaction mixture is stirred at a controlled temperature until the conversion is complete.
-
Following the reaction, the catalyst is removed, and the product is isolated and purified.
-
-
Causality Behind Experimental Choices: The choice of a Ru-(S)-BINAP catalyst was pivotal. This catalyst system was known for its high enantioselectivity in the hydrogenation of β-keto esters, providing the desired (S)-hydroxyl stereochemistry with high fidelity.[4] The pressure and temperature are optimized to ensure a reasonable reaction rate while minimizing side reactions and catalyst degradation. This step is a classic example of leveraging transition-metal catalysis to solve a critical challenge in pharmaceutical synthesis.
Key Intermediate 3: 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][6][7]triazolo[4,3-a]pyrazine Hydrochloride
This complex heterocycle forms the second major component of the Sitagliptin molecule and is crucial for its binding to the DPP-4 enzyme.[6][7]
-
Role: The foundational heterocyclic core that is coupled with the chiral β-amino acid side chain.[6][8]
-
Synthesis Insights: Multiple synthetic routes to this intermediate exist. One common method begins with 2-chloropyrazine, which undergoes a sequence of reactions including hydrazinolysis, acylation with trifluoroacetic anhydride, cyclization, and finally, reduction to yield the target tricycle.[7][9] The complexity of this synthesis underscores the importance of securing a high-quality, consistent supply of this key intermediate for the overall manufacturing process.
The final steps of the first-generation synthesis involve the conversion of the β-hydroxy acid's hydroxyl group into a protected amine with an inversion of configuration, followed by amide coupling with the triazolopiperazine heterocycle and subsequent deprotection to yield Sitagliptin.[4]
Part 2: The Second-Generation Synthesis: A Paradigm of Green Chemistry
Driven by the principles of green chemistry, Merck developed a highly efficient and environmentally friendly second-generation synthesis.[2] This redesigned route dramatically increased the overall yield and reduced waste by reordering the synthetic steps and employing a more advanced catalytic system.[10][11] The new strategy centers on forming an enamine intermediate that already contains the entire carbon skeleton of the final molecule.
Key Intermediate 4: Dehydrositagliptin (The Prochiral Enamine)
Dehydrositagliptin is the centerpiece of this elegant synthesis. Its creation through a one-pot process represents a significant improvement in process efficiency.
-
Role: A prochiral enamine that is the direct precursor to Sitagliptin via a final, highly selective asymmetric hydrogenation step.[4]
-
Experimental Protocol: One-Pot Synthesis of Dehydrositagliptin [2][4]
-
Activation: 2,4,5-Trifluorophenylacetic acid is activated in acetonitrile, for example, by forming a mixed anhydride with pivaloyl chloride.
-
Adduct Formation: Meldrum's acid is added to the activated species to form a Meldrum's adduct intermediate.
-
Amide Formation: The triazolopiperazine hydrochloride intermediate is added. The mixture is heated, causing the Meldrum's acid adduct to react and form a β-keto amide.
-
Enamine Formation: Ammonium acetate is added, and the mixture is heated, which facilitates condensation and dehydration to form the target enamine, Dehydrositagliptin.
-
Isolation: Upon cooling, the product crystallizes directly from the reaction mixture and is isolated by simple filtration in high yield and purity.[10]
-
-
Causality Behind Experimental Choices: This one-pot process is a masterclass in efficiency. By avoiding the isolation of intermediates, it minimizes solvent use, waste generation, and processing time.[2] Meldrum's acid serves as a highly effective acyl anion equivalent that facilitates the coupling under mild conditions.[4] The direct crystallization of the final enamine from the reaction pot simplifies purification, making this a robust and scalable manufacturing process.
The final step is the asymmetric hydrogenation of the unprotected enamine.
-
Experimental Protocol: Asymmetric Hydrogenation of Dehydrositagliptin [2][10]
-
Dehydrositagliptin is dissolved in a solvent like methanol.
-
A rhodium-based catalyst, specifically a complex of Rh(I) with the chiral ferrocenyl diphosphine ligand t-Bu JOSIPHOS, is added at a very low loading.
-
The mixture is hydrogenated under pressure at a controlled temperature.
-
The reaction proceeds with high conversion and exceptional enantioselectivity to give Sitagliptin.
-
-
Causality Behind Experimental Choices: The Rh/JOSIPHOS catalyst system was a breakthrough, demonstrating remarkable activity and selectivity for the hydrogenation of an unprotected enamine—a traditionally challenging substrate.[4] Its high efficiency allows for very low catalyst loadings (as low as 0.15 mol %), making the process cost-effective and minimizing contamination of the final product with heavy metals.[2] This step is the cornerstone of the "greener" synthesis, as it directly and cleanly forms the final chiral amine.
Part 3: The Biocatalytic Route: Harnessing the Power of Enzymes
A third revolutionary approach to Sitagliptin synthesis involves biocatalysis, employing an engineered transaminase enzyme to install the chiral amine.[12] This method offers unparalleled selectivity under mild, aqueous conditions, representing the cutting edge of green pharmaceutical manufacturing.
Key Intermediates in the Enzymatic Cascade
The enzymatic route often starts with the same β-keto ester as the first-generation synthesis but processes it through a different set of intermediates generated in situ.
-
Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate (β-keto ester): The initial substrate, which is first hydrolyzed.[12]
-
3-oxo-4-(2,4,5-trifluorophenyl)butanoic acid (β-keto acid): This intermediate is highly prone to decarboxylation and is therefore generated in situ from the ester by a lipase or esterase enzyme.[1][13] It is the direct acceptor substrate for the key enzymatic step.
-
(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid (3-ATfBA): This is the chiral β-amino acid, the direct product of the transamination reaction.[14] It is the Sitagliptin side chain, ready for coupling.
-
Experimental Protocol: Multi-Enzyme Cascade for 3-ATfBA Synthesis [12][14]
-
A whole-cell or purified enzyme system is prepared in an aqueous buffer. This system contains a lipase/esterase and an engineered (R)-selective transaminase (often derived from Arthrobacter sp.).
-
The β-keto ester substrate is added. The lipase hydrolyzes it to the transient β-keto acid.
-
The transaminase enzyme then catalyzes the reductive amination of the β-keto acid's ketone group, using an amine donor (e.g., benzylamine or isopropylamine) to transfer the amino group and create the (R)-stereocenter with near-perfect enantioselectivity.
-
Often, additional enzymes are included to manage byproducts. For instance, if benzylamine is the amine donor, benzaldehyde is formed as a byproduct, which can inhibit the transaminase. An aldehyde reductase (AHR) and a formate dehydrogenase (FDH) can be included to convert the inhibitory benzaldehyde to non-inhibitory benzyl alcohol while also regenerating the transaminase's necessary cofactor.[12][13]
-
After the reaction, the product (3-ATfBA) is isolated from the aqueous medium.
-
-
Causality Behind Experimental Choices: The use of a transaminase is driven by its exquisite stereoselectivity, which can produce the desired enantiomer with >99% ee.[14] The multi-enzyme cascade is a sophisticated solution to practical problems. Generating the unstable β-keto acid in situ prevents its degradation.[1] The byproduct removal/cofactor regeneration system addresses enzyme inhibition and drives the reaction to completion, making the process viable on an industrial scale.[12]
Comparative Summary of Synthetic Routes
The evolution of Sitagliptin synthesis provides a compelling narrative of progress in process chemistry. Each generation introduced a new key intermediate and strategy to enhance efficiency, sustainability, and cost-effectiveness.
| Feature | First Generation | Second Generation | Biocatalytic Route |
| Key Intermediate | (3R)-hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid | Dehydrositagliptin (enamine) | (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid |
| Chiral Induction | Asymmetric Hydrogenation of β-keto ester | Asymmetric Hydrogenation of enamine | Enzymatic transamination of β-keto acid |
| Catalyst/Enzyme | Ru/(S)-BINAP | Rh/(t-Bu JOSIPHOS) | Engineered Transaminase |
| Key Advantage | Established, reliable chemistry | High yield, atom economy, reduced waste | Exceptional enantioselectivity, mild conditions |
| Overall Yield | ~52% (from β-keto ester) | Up to 65% (overall)[2] | High conversion (e.g., 82%)[12] |
| Waste Reduction | Baseline | >80% reduction vs. Gen 1[15] | Significant (aqueous process, biodegradable catalysts) |
Conclusion
The synthetic routes to Sitagliptin are a testament to the power of chemical innovation in pharmaceutical development. The journey from the first-generation process, reliant on a classical asymmetric hydrogenation, to the elegant one-pot synthesis of the Dehydrositagliptin intermediate, and finally to the highly specific biocatalytic cascade, showcases a clear trajectory toward more sustainable and efficient manufacturing. Understanding the roles and syntheses of these key intermediates—the chiral β-hydroxy acid, the Dehydrositagliptin enamine, and the enzymatically produced β-amino acid—provides critical insight into the strategic thinking that drives modern pharmaceutical process chemistry. These advancements not only deliver life-saving medicines more effectively but also set new standards for environmental responsibility in the industry.
References
-
Kim, J., Khobragade, T., Patil, M. D., Pagar, A. D., Kim, I., & Lee, Y. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology, 9, 739561. [Link]
- Khobragade, T. P., Pagar, A. D., Kim, S. K., & Lee, Y. H. (2021). Multi-enzymatic synthesis of sitagliptin intermediate using benzylamine as an amino donor. Frontiers in Catalysis. This appears to be a duplicate or closely related article to the first reference, highlighting the same multi-enzyme cascade.
-
Pagar, A. D., Patil, M. D., & Yun, H. (2019). Enzymatic synthesis of sitagliptin intermediate using a novel ω-transaminase. Enzyme and Microbial Technology, 120, 52-60. [Link]
-
ResearchGate. (n.d.). Multi-enzymatic synthesis of sitagliptin intermediate using benzylamine as an amino donor. [Link]
-
Pharmaffiliates. (n.d.). The Synthesis of Sitagliptin: Understanding the Key Intermediate Role. [Link]
-
Hansen, K. B., Hsiao, Y., Xu, F., Rivera, N., Clausen, A., Kubryk, M., ... & Armstrong, J. D. (2009). Highly Efficient Asymmetric Synthesis of Sitagliptin. Journal of the American Chemical Society, 131(25), 8798–8804. [Link]
-
Ye, F., Zhang, Z., Zhao, W., Ding, J., Wang, Y., & Dang, X. (2021). Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation. RSC Advances, 11(8), 4688-4694. [Link]
-
ResearchGate. (n.d.). Highly Efficient Asymmetric Synthesis of Sitagliptin. [Link]
-
Journal of the American Chemical Society. (2009). Highly Efficient Asymmetric Synthesis of Sitagliptin. [Link]
-
RSC Publishing. (2021). Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation. [Link]
- Google Patents. (n.d.).
-
Sunrise Chemical. (n.d.). Pyrimidine Hydrochloride: The Key Synthetic Intermediate of Sitagliptin. [Link]
- Google Patents. (n.d.).
-
Google Patents. (n.d.). CN102796104A - Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][12][13]triazol[4,3-a] pyrazine hydrochloride.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating the Synthesis of Sitagliptin: The Role of Key Precursors. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). Merck's three generations synthesis processes. [Link]
-
Lee, S., & Kim, S. (2023). Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. ACS Omega. [Link]
-
Kim, D., Wang, L., Beconi, M., Eiermann, G. J., Fisher, M. H., He, H., ... & Wyvratt, M. J. (2005). (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1][12][13]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: a potent, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 48(1), 141–151. [Link]
-
ACS Publications. (2005). (2R)-4-Oxo-4-[3-(Trifluoromethyl)-5,6-dihydro[1][12][13]triazolo[4,3-a]pyrazin- 7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: A Potent, Orally Active Dipeptidyl Peptidase IV Inhibitor for the Treatment of Type 2 Diabetes. [Link]
-
National Center for Biotechnology Information. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. [Link]
-
All About Drugs. (2015). Sitagliptin. [Link]
-
ACS Publications. (n.d.). (2R)-4-Oxo-4-[3-(Trifluoromethyl)-5,6-dihydro[1][12][13]triazolo[4,3-a]pyrazin- 7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: A Potent, Orally Active Dipeptidyl Peptidase IV Inhibitor for the Treatment of Type 2 Diabetes. [Link]
-
PubChem. (n.d.). N-[(2R)-4-oxo-4-[3-(trifluoromethyl)-5H,6H,7H,8H-[1][12][13]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]acetamide. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. [Link]
-
ResearchGate. (n.d.). Synthesis and crystal structure of (Z)-4-((1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, C19H14FN5O. [Link]
-
Technical Disclosure Commons. (2025). Process for the preparation of (4-Fluorophenyl) [(8R)-8-methyl. [Link]
-
Technical Disclosure Commons. (2025). Novel process for the preparation of (4-Fluorophenyl)[(8R)-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl) -5,6-dihydro[1][12][13]triazo. [Link]
-
ACG Publications. (n.d.). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin. [Link]175.pdf)
Sources
- 1. Frontiers | Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: a potent, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10273C [pubs.rsc.org]
- 5. WO2009064476A1 - Preparation of sitagliptin intermediate - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
- 7. Pyrimidine Hydrochloride: The Key Synthetic Intermediate of Sitagliptin - News & Updates_Industry News|Latest Industry Updates-Sunrise Group - Global Chemical Supplier_Methyl Bromide Manufacturer_Pharmaceutical Intermediates-Sunrise Group [sunrisechemical.com]
- 8. nbinno.com [nbinno.com]
- 9. CN102796104A - Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazol[4,3-a] pyrazine hydrochloride - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Enzymatic synthesis of sitagliptin intermediate using a novel ω-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sitagliptin – All About Drugs [allfordrugs.com]
role of trifluorophenyl group in Sitagliptin precursor
An In-depth Technical Guide: The Indispensable Role of the 2,4,5-Trifluorophenyl Group in the Stereoselective Synthesis of Sitagliptin Precursors
Foreword: Beyond a Simple Substituent
To the casual observer, the 2,4,5-trifluorophenyl moiety in Sitagliptin might appear as just one of several structural components. However, to the synthetic and medicinal chemist, it is a masterstroke of molecular design. Its presence is not arbitrary; it is a carefully selected functional group that exerts profound control over the synthesis of the drug's chiral β-amino acid core. This guide will dissect the multifaceted contributions of this group, moving beyond a mere description of its presence to a deep analysis of its function. As a Senior Application Scientist, my objective is to illuminate the causality behind its critical role, demonstrating how its unique electronic and steric properties are leveraged to achieve one of the most efficient and elegant asymmetric syntheses in modern pharmaceutical manufacturing.
Introduction to Sitagliptin and Its Core Challenge
Sitagliptin is a potent and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, a key regulator of incretin hormones like GLP-1.[1][2] By preventing the degradation of these hormones, Sitagliptin enhances glucose-dependent insulin secretion, representing a major therapeutic advance for type 2 diabetes mellitus.[1]
The synthetic challenge in manufacturing Sitagliptin lies in the efficient and highly stereoselective construction of its central (R)-β-amino acid fragment, which bears the crucial 2,4,5-trifluorophenyl group. The journey to the current, highly optimized manufacturing processes has seen several generations of synthetic strategy, each aiming to improve efficiency, reduce waste, and, most importantly, master the control of chirality.[2][3][4]
The Trifluorophenyl Group: A Nexus of Electronic and Steric Influence
The 2,4,5-trifluorophenyl group is the cornerstone of stereocontrol in the most notable synthetic routes to Sitagliptin. Its influence stems from a powerful combination of electronic and steric effects that are exploited during the key stereochemistry-defining step.
Potent Inductive Effect: Electronic Activation
Fluorine is the most electronegative element, and its incorporation into an aromatic ring imparts a strong electron-withdrawing inductive effect. The presence of three fluorine atoms on the phenyl ring significantly lowers the electron density of the aromatic system and, by extension, the benzylic position of the Sitagliptin precursor.
This strong negative inductive effect is crucial for several reasons:
-
Activation of Precursors: In early synthetic steps, starting materials like 2,4,5-trifluorophenylacetic acid are utilized.[3][5] The electron-withdrawing nature of the ring can influence the reactivity of the carboxylic acid group and the alpha-protons.
-
Stabilization of Intermediates: During certain catalytic cycles, the electron-poor nature of the ring can stabilize transition states or intermediates, thereby influencing reaction kinetics and pathways.[6]
-
Modulation of Reactivity: In reactions like the aza-Michael addition, electron-withdrawing groups can enhance the reactivity of the Michael acceptor, a factor that must be carefully balanced to maintain high enantioselectivity.[7]
Steric Guidance in Asymmetric Hydrogenation
Perhaps the most celebrated role of the trifluorophenyl group is in the asymmetric hydrogenation of the enamine precursor, a key step in Merck's second-generation synthesis.[3][4] This process utilizes a chiral rhodium catalyst, typically with a Josiphos-type ligand, to deliver hydrogen across the double bond with exceptional stereoselectivity.
The trifluorophenyl group acts as a critical "directing group," influencing how the substrate docks with the chiral catalyst. Its steric bulk and specific orientation are pivotal in creating a diastereomeric transition state of lower energy that leads preferentially to the desired (R)-enantiomer. The catalyst-substrate complex is a finely tuned system where the trifluorophenyl group occupies a specific quadrant, sterically blocking one face of the enamine from the incoming hydrogen and leaving the other face exposed for reduction. This results in the formation of Sitagliptin with nearly perfect optical purity.[3][4]
Workflow: Asymmetric Hydrogenation of Dehydrositagliptin
The following diagram illustrates the pivotal role of the trifluorophenyl group in the asymmetric hydrogenation step, which is central to the efficient synthesis of Sitagliptin.
Caption: Asymmetric hydrogenation workflow for Sitagliptin.
Experimental Protocol: Rh-Catalyzed Asymmetric Hydrogenation
This protocol is a generalized representation based on established manufacturing processes for Sitagliptin.[3][4]
Objective: To perform the enantioselective hydrogenation of the dehydrositagliptin intermediate to form (R)-Sitagliptin.
Materials:
-
Dehydrositagliptin intermediate (e.g., (Z)-3-amino-1-(3-(trifluoromethyl)-5,6-dihydro-[1][7][8]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)but-2-en-1-one)
-
Rhodium catalyst precursor (e.g., [Rh(COD)Cl]₂)
-
Chiral phosphine ligand (e.g., t-Bu Josiphos)
-
Methanol (degassed)
-
Hydrogen gas (high pressure)
-
Pressurized hydrogenation reactor
Procedure:
-
Catalyst Preparation: In an inert atmosphere (glovebox), charge the rhodium precursor and the chiral ligand into the reactor.
-
Solvent Addition: Add degassed methanol to the reactor to dissolve the catalyst components, forming the active chiral catalyst in situ.
-
Substrate Charging: Add the dehydrositagliptin intermediate to the reactor.
-
Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (e.g., 100-200 psig).
-
Reaction Conditions: Heat the mixture to the target temperature (e.g., 50°C) and agitate for a specified duration (e.g., 12-24 hours), monitoring the reaction progress by FT-IR or HPLC.
-
Workup: Upon completion, cool the reactor, vent the hydrogen, and purge with nitrogen.
-
Isolation: The product, (R)-Sitagliptin, is typically isolated as its phosphate salt by adding phosphoric acid, which induces crystallization, affording the final product with high chemical and optical purity.[3][4]
Self-Validation: The success of this protocol is validated by HPLC analysis using a chiral column to confirm the enantiomeric excess (ee), which should consistently exceed 99%. The chemical purity is confirmed by standard HPLC and spectroscopic methods (NMR, MS).
Quantitative Impact on Stereoselectivity
The choice of the catalyst and the inherent structure of the precursor, dominated by the trifluorophenyl group, yield exceptional results that have set industry benchmarks.
| Method | Key Intermediate | Catalyst/Enzyme | Enantiomeric Excess (ee) | Overall Yield | Reference |
| Asymmetric Hydrogenation | Dehydrositagliptin | Rh(I)/t-Bu Josiphos | >99.5% | ~65% | [3][4] |
| Biocatalytic Transamination | Pro-sitagliptin ketone | Engineered Transaminase | >99.9% | N/A | [9] |
| Phase-Transfer Catalysis | Aza-Michael Adduct | Quinine-derived catalyst | 96% | 41% | [7] |
This data clearly demonstrates that while other methods are effective, the asymmetric hydrogenation route, which heavily relies on the directing effect of the trifluorophenyl group, provides a highly efficient and scalable process with near-perfect stereocontrol.[3][4]
The Trifluorophenyl Moiety in the Final API: A Dual Role
Beyond its critical role in synthesis, the 2,4,5-trifluorophenyl group is an essential pharmacophore in the final Sitagliptin molecule.
-
Enzyme Binding: The electron-rich fluorine atoms and the aromatic ring engage in specific, favorable interactions within the active site of the DPP-4 enzyme, contributing to the high binding affinity and selectivity of the drug.
-
Physicochemical Properties: The inclusion of fluorine atoms enhances metabolic stability by blocking potential sites of oxidative metabolism.[10] It also modulates the lipophilicity of the molecule, contributing to its favorable pharmacokinetic profile, including good oral bioavailability.[10]
The following diagram outlines the logical relationship of the trifluorophenyl group's contributions from synthesis to bioactivity.
Caption: Dual role of the trifluorophenyl group.
Conclusion
The 2,4,5-trifluorophenyl group in the Sitagliptin precursor is a quintessential example of strategic chemical design. It is not a passive bystander but an active and indispensable participant in the synthesis. Through its potent electronic and well-defined steric properties, it masterfully directs the stereochemical outcome of the key asymmetric hydrogenation, enabling a robust, scalable, and highly efficient manufacturing process. Furthermore, its retention in the final molecule is crucial for high-affinity binding to the DPP-4 enzyme and for conferring advantageous pharmacokinetic properties. This technical guide underscores that a deep understanding of the fundamental roles of such functional groups is paramount for the development of elegant and effective solutions in modern drug synthesis.
References
-
Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. ACS Omega. Available at: [Link]
-
Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation. RSC Publishing. Available at: [Link]
- Preparation of sitagliptin intermediate.Google Patents.
-
Phenol. Wikipedia. Available at: [Link]
-
Biocatalytic retrosynthesis approaches to d-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin. Green Chemistry (RSC Publishing). Available at: [Link]
-
Synthesis of Sitagliptin. ResearchGate. Available at: [Link]
-
Highly Efficient Asymmetric Synthesis of Sitagliptin. Journal of the American Chemical Society. Available at: [Link]
-
Asymmetric Transfer Hydrogenation of Hemisquaramides: Access to Enantioenriched α-Hydroxy-3-aminocyclobutenone Derivatives. Organic Letters. Available at: [Link]
-
Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate. MDPI. Available at: [Link]
-
Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. National Institutes of Health. Available at: [Link]
- Synthetic method of sitagliptin intermediate 2,4, 5-trifluorophenylacetic acid.Google Patents.
-
Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. MDPI. Available at: [Link]
- Process for the preparation of sitagliptin and intermediate compounds.Google Patents.
-
Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture. ACS Publications. Available at: [Link]
-
2,4,5-Trifluorophenylacetic acid. PubChem. Available at: [Link]
-
Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. National Institutes of Health. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Institutes of Health. Available at: [Link]
Sources
- 1. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10273C [pubs.rsc.org]
- 2. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN110128258B - Synthetic method of sitagliptin intermediate 2,4, 5-trifluorophenylacetic acid - Google Patents [patents.google.com]
- 6. Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenol - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
protocol for asymmetric synthesis of Sitagliptin using Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate
An Application Note for the Asymmetric Synthesis of (R)-Sitagliptin
Topic: Protocol for Asymmetric Synthesis of Sitagliptin using Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Sitagliptin, marketed as Januvia®, is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes mellitus. The therapeutic efficacy of Sitagliptin is exclusively attributed to its (R)-enantiomer, making stereoselective synthesis a critical aspect of its manufacturing. This application note details a highly efficient and scalable asymmetric synthesis protocol starting from the key building block, Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate. The core of this strategy involves the formation of a prochiral enamine followed by a rhodium-catalyzed asymmetric hydrogenation to install the crucial chiral amine center with high enantiopurity. This method, reflective of the second-generation manufacturing process, offers significant advantages in terms of efficiency, waste reduction, and cost-effectiveness over earlier synthetic routes.[1][2][3][4][5]
Introduction: The Imperative for Asymmetric Synthesis
The biological activity of many pharmaceutical agents is dependent on their stereochemistry. In the case of Sitagliptin, the (R)-enantiomer is the active DPP-4 inhibitor, while the (S)-enantiomer is essentially inactive. Therefore, producing the single, desired enantiomer is paramount for ensuring drug safety and efficacy. Early synthetic routes to Sitagliptin involved a multi-step process that introduced the chiral center via the asymmetric hydrogenation of a β-keto ester to a β-hydroxy acid, which was then converted to the β-amino acid.[2][6] While effective, this first-generation process was lengthy and generated significant waste.
Subsequent process development led to a more elegant and "green" approach that builds the molecule's carbon skeleton first and then introduces the chirality in a late-stage, highly selective step.[1][4] This application note focuses on this advanced methodology, which leverages Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate as a strategic starting material.
The Synthetic Strategy: From β-Ketoester to Chiral Amine
The overall synthetic pathway is designed for maximum efficiency, with the initial steps often performed in a one-pot sequence to yield the key enamine intermediate, dehydrositagliptin. The stereochemistry is then introduced with high fidelity via asymmetric hydrogenation.
Causality of the Strategic Choices:
-
Starting Material: Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate is an ideal starting point as it contains the entire C4 backbone and the requisite trifluorophenyl moiety of Sitagliptin.
-
Enamine Intermediate: Conversion of the β-ketoester to a prochiral enamine creates the substrate for the asymmetric hydrogenation. This step effectively sets the stage for the crucial stereoselective transformation.
-
Asymmetric Hydrogenation: This is the cornerstone of the synthesis. The use of a rhodium catalyst paired with a chiral phosphine ligand, such as t-Bu JOSIPHOS, allows for the facial-selective delivery of hydrogen to the enamine double bond, thereby establishing the (R)-stereocenter with exceptional enantiomeric excess (ee).[1][2][7][8] This method is highly atom-economical and avoids the use of stoichiometric chiral auxiliaries.
-
Final Salt Formation: The final product is isolated as a stable phosphate monohydrate salt, a process that not only facilitates handling and formulation but also serves as a final purification step, often upgrading the enantiomeric excess to >99.9%.[8]
Workflow Visualization
The following diagram illustrates the high-level workflow from the starting materials to the final active pharmaceutical ingredient (API).
Caption: Asymmetric hydrogenation of dehydrositagliptin to (R)-Sitagliptin.
Protocol 3: Formation and Isolation of Sitagliptin Phosphate Monohydrate
This final step provides the stable, crystalline API.
Materials and Reagents:
-
(R)-Sitagliptin free base solution in methanol (from Protocol 2)
-
Phosphoric acid (H₃PO₄), 85% aqueous solution
-
Isopropanol (IPA)
-
Water, purified
Procedure:
-
Filter the crude reaction mixture from the hydrogenation step through a pad of Celite or a similar filter aid to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to a smaller volume.
-
Add a mixture of isopropanol and water to the concentrate.
-
Heat the solution to 50-60 °C to ensure complete dissolution.
-
Slowly add a solution of phosphoric acid in isopropanol/water. The addition should be done dropwise to control crystallization.
-
Upon addition, the phosphate salt should begin to precipitate. Hold the slurry at 50-60 °C for 1 hour.
-
Slowly cool the mixture to room temperature, and then further cool to 0-5 °C. Stir at this temperature for at least 2 hours.
-
Isolate the crystalline product by filtration.
-
Wash the filter cake with cold isopropanol.
-
Dry the product under vacuum at 40-50 °C until a constant weight is achieved.
Data and Expected Results
The success of this synthesis is defined by high yield and, most importantly, high enantioselectivity. The following tables summarize typical parameters and expected outcomes.
Table 1: Asymmetric Hydrogenation Parameters and Typical Results
| Parameter | Value | Rationale / Comment |
| Substrate/Catalyst Ratio | 1000:1 to 5000:1 | High efficiency allows for very low catalyst loading, reducing costs and heavy metal contamination. [1] |
| H₂ Pressure | 90 - 250 psi | Higher pressure generally increases reaction rate but must be balanced with equipment safety and cost. |
| Temperature | 40 - 50 °C | Provides a good balance between reaction rate and catalyst stability/selectivity. |
| Typical Conversion | >99% | The reaction proceeds to near completion. |
| Typical ee | 96 - 99.5% | Excellent enantioselectivity is achieved directly from the hydrogenation step. |
Table 2: Final Product Specifications (Sitagliptin Phosphate Monohydrate)
| Specification | Target Value | Analytical Method |
| Appearance | White Crystalline Solid | Visual |
| Purity | ≥99.8% | HPLC |
| Enantiomeric Excess (ee) | ≥99.9% | Chiral HPLC |
| Identity | Conforms to reference | FTIR, ¹H NMR |
| Water Content | 3.8% - 4.6% w/w | Karl Fischer Titration |
Conclusion
The described protocol for the asymmetric synthesis of Sitagliptin from Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate represents a state-of-the-art approach in pharmaceutical manufacturing. By strategically employing a late-stage, catalyst-controlled asymmetric hydrogenation, this method provides the target (R)-enantiomer with outstanding purity and yield. The process is robust, scalable, and significantly more environmentally benign than first-generation routes, making it a benchmark example of modern, efficient API synthesis. Researchers and drug development professionals can use this guide as a foundational protocol for the synthesis of Sitagliptin and related chiral β-amino acid derivatives.
References
-
Hansen, K. B., Hsiao, Y., Xu, F., Rivera, N., Clausen, A., Kubryk, M., ... & Armstrong, J. D. (2009). Highly Efficient Asymmetric Synthesis of Sitagliptin. Journal of the American Chemical Society, 131(25), 8798–8804. [Link]
-
Hsiao, Y., Rivera, N. R., Rosner, T., Krska, S. W., Njolito, E., Wang, F., ... & Armstrong, J. D. (2004). A General, Practical, and Cost-Effective Method for the Preparation of Enantiomerically Pure β-Amino Acids. Organic Letters, 6(18), 3171–3174. [Link]
-
Savile, C. K., Janey, J. M., Mundorff, E. C., Moore, J. C., Tam, S., Jarvis, W. R., ... & Hughes, G. J. (2010). Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science, 329(5989), 305–309. [Link]
-
Shu, L., & Chen, C. (2021). Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation. RSC Advances, 11(11), 6145-6151. [Link]
-
Berthold, D., & Breit, B. (2018). Synthesis of (−)‐(R)‐Sitagliptin by RhI‐Catalyzed Asymmetric Hydroamination. Chemistry–A European Journal, 24(50), 13093-13096. [Link]
-
Gutierrez, O., Metil, D., Dwivedi, N., Gudimalla, N., Chandrashekar, E. R. R., Dahanukar, V. H., ... & Kozlowski, M. C. (2015). Practical, Asymmetric Route to Sitagliptin and Derivatives: Development and Origin of Diastereoselectivity. Organic Letters, 17(7), 1742–1745. [Link]
-
Kim, D., Wang, L., Beconi, M., Eiermann, G. J., Fisher, M. H., He, H., ... & Leiting, B. (2005). (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydrot[1][6][9]riazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: a potent, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. Journal of medicinal chemistry, 48(1), 141-151. [Link]
- Clausen, A., Hansen, K. B., Hsiao, Y., Krska, S. W., & Xu, F. (2006). Process for preparing chiral beta-amino acid derivatives. U.S. Patent No. 7,326,708. Washington, DC: U.S.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10273C [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Highly efficient asymmetric synthesis of sitagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. datapdf.com [datapdf.com]
- 6. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2020121321A1 - Highly efficient process for the preparation of sitagliptin via rhodium catalyzed asymmetric hydrogenation - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Enantioselective Reduction of Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate
Introduction: The Critical Role of a Chiral Intermediate
The enantioselective reduction of β-keto esters is a cornerstone transformation in modern pharmaceutical synthesis, providing access to chiral β-hydroxy esters that are pivotal building blocks for a multitude of active pharmaceutical ingredients (APIs).[1] One such critical transformation is the reduction of ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate to its corresponding (S)- or (R)-hydroxy ester. The resulting product, particularly (R)-ethyl 3-hydroxy-4-(2,4,5-trifluorophenyl)butanoate, is a key intermediate in the synthesis of Sitagliptin.[2] Sitagliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. The stereochemistry at the C-3 position is crucial for its biological activity, making the development of robust, scalable, and highly enantioselective reduction methods a subject of intense research and industrial application.[3]
This document provides an in-depth guide to the reaction conditions, protocols, and underlying principles for achieving high enantioselectivity in this reduction. We will explore both transition-metal-catalyzed asymmetric hydrogenation and biocatalytic approaches, offering researchers and drug development professionals a comprehensive resource for practical application.
Pillar 1: Mechanistic Insights & Catalytic Systems
The conversion of the prochiral ketone in ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate into a single enantiomer of the corresponding alcohol can be achieved through several advanced catalytic methods. The choice of method often depends on factors such as scale, cost, required optical purity, and environmental considerations.
Transition Metal-Catalyzed Asymmetric Hydrogenation
Asymmetric hydrogenation is a powerful technique that utilizes a chiral catalyst to deliver hydrogen atoms to the two faces of the carbonyl group at different rates, leading to a preponderance of one enantiomer.[4] The most successful and widely adopted method for the reduction of β-keto esters is the Noyori asymmetric hydrogenation, which employs Ruthenium(II) complexes bearing chiral phosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).[5][6][7]
The mechanism, while complex, is understood to involve the formation of a ruthenium hydride species which coordinates to the ketone's carbonyl group.[8] The chiral ligand creates a sterically defined environment, forcing the substrate to bind in a specific orientation that exposes one of its prochiral faces to the hydride for reduction.[8]
dot
Caption: Simplified catalytic cycle for Noyori asymmetric hydrogenation.
Biocatalysis: The Green Chemistry Approach
An increasingly popular alternative involves the use of enzymes, specifically ketoreductases (KREDs), which are highly efficient and stereoselective biocatalysts.[9] These enzymes catalyze the reduction of ketones to alcohols using a cofactor, typically nicotinamide adenine dinucleotide (NADH) or its phosphate (NADPH).[10] The high selectivity arises from the precisely shaped active site of the enzyme, which binds the substrate in a specific orientation for hydride transfer from the cofactor.
A key advantage of biocatalysis is its environmental friendliness, as reactions are often run in aqueous media under mild conditions.[11] For industrial applications, a cofactor recycling system is essential. This is commonly achieved by adding a sacrificial alcohol (like isopropanol) and a corresponding dehydrogenase, or by using whole-cell systems that regenerate the cofactor internally.[9]
Pillar 2: Comparative Performance of Catalytic Systems
The selection of a suitable catalyst is paramount for achieving high yield and enantiomeric excess (ee). Below is a summary of representative catalytic systems applied to the reduction of ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate and similar β-keto esters.
| Catalyst System | Substrate | S/C Ratio | H₂ Pressure | Temp. (°C) | Yield (%) | ee (%) | Reference |
| RuCl₂[(S)-BINAP] | Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate | ~1,000 | 100 atm | 23-30 | >95 | >98 (R) | [2][10] |
| Ru/Ph-Solphos | Ethyl 3-oxo-3-phenylpropanoate | up to 100,000 | Not specified | RT | >99 | 99 | [1][12] |
| Ru/C3-TunePhos | Various β-keto esters | Not specified | Not specified | RT | >95 | 95-99 | [1] |
| Ketoreductase (KRED) | Methyl 4-(2,4,5-trifluorophenyl)-3-oxobutanoate | N/A | N/A | 30 | High | >99.5 (S) | [10] |
| Baker's Yeast | Ethyl acetoacetate | N/A | N/A | 30 | 59-76 | 85 (S) | [13][14] |
Pillar 3: Detailed Experimental Protocols
Adherence to rigorous experimental procedures is crucial for reproducibility and achieving optimal results. The following protocols are designed as self-validating systems.
Protocol 1: Asymmetric Hydrogenation with RuCl₂[(S)-BINAP]
This protocol describes the enantioselective reduction to yield the (R)-enantiomer, a precursor for Sitagliptin. Using RuCl₂[(R)-BINAP] will yield the corresponding (S)-enantiomer.
dot
Caption: Experimental workflow for asymmetric hydrogenation.
Methodology:
-
Reactor Preparation: In a glovebox or under a stream of inert gas (Argon or Nitrogen), charge a high-pressure autoclave equipped with a magnetic stir bar with Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate (1.0 eq).
-
Solvent Addition: Add degassed, anhydrous methanol (approx. 0.1-0.2 M concentration of substrate).
-
Catalyst Addition: Add the chiral catalyst, RuCl₂[(S)-BINAP] (0.001-0.01 eq, S/C ratio of 100-1000). The catalyst is air-sensitive and should be handled exclusively under inert conditions.
-
Reaction Execution:
-
Seal the autoclave and remove it from the glovebox.
-
Connect the reactor to a hydrogen line. Purge the headspace by pressurizing with nitrogen (3-4 cycles) followed by hydrogen (3-4 cycles).
-
Pressurize the reactor to the target pressure (e.g., 100 atm) with hydrogen gas.
-
Begin stirring and heat the reaction mixture to the desired temperature (e.g., 30°C).
-
-
Reaction Monitoring: Monitor the reaction progress by periodically taking aliquots (after safely venting and purging) and analyzing them by HPLC or TLC for the disappearance of the starting material.
-
Work-up:
-
Upon completion, cool the reactor to room temperature.
-
Carefully vent the excess hydrogen pressure and purge the system with nitrogen.
-
Open the reactor and pass the reaction mixture through a short plug of silica gel or celite to remove the ruthenium catalyst.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude product.
-
-
Analysis: Determine the enantiomeric excess of the crude product by Chiral HPLC analysis. The product is often of sufficient purity for subsequent synthetic steps.
Protocol 2: Biocatalytic Reduction with a Ketoreductase (KRED)
This protocol outlines a general procedure using a commercially available KRED for producing the (S)-enantiomer. Note that specific KREDs are available that produce the (R)-enantiomer.
Methodology:
-
Buffer Preparation: Prepare a potassium phosphate buffer (e.g., 100 mM, pH 7.0).
-
Reaction Mixture Assembly: In a temperature-controlled vessel, add the buffer.
-
Cofactor and Enzyme Addition: Add NADP⁺ (or NAD⁺, depending on the enzyme) and the ketoreductase enzyme (as a lyophilized powder or solution).
-
Cofactor Recycling System: Add glucose and glucose-6-phosphate dehydrogenase (G6PDH) for NADPH recycling, or isopropanol for NADH recycling.
-
Substrate Addition: Dissolve the Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate in a water-miscible co-solvent like DMSO or isopropanol (if used for recycling) and add it to the reaction mixture. The final concentration of the co-solvent should typically be kept low (<5% v/v) to avoid enzyme denaturation.
-
Incubation: Incubate the mixture at the enzyme's optimal temperature (e.g., 30°C) with gentle agitation. Maintain the pH of the reaction, as the oxidation of glucose can cause it to drop.
-
Reaction Monitoring: Monitor the conversion by taking samples and analyzing them via HPLC.
-
Work-up:
-
Once the reaction is complete, quench it by adding a water-immiscible organic solvent such as ethyl acetate or methyl tert-butyl ether (MTBE).
-
Separate the organic layer. Extract the aqueous layer 2-3 more times with the same solvent.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Analysis: Determine the yield and enantiomeric excess of the product by Chiral HPLC.
Pillar 4: Analytical Method for Enantiomeric Purity
Accurate determination of the enantiomeric excess (ee) is critical for validating the success of the asymmetric reduction. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method.
Example Chiral HPLC Method:
-
Instrument: Standard HPLC system with a UV detector.
-
Column: A chiral stationary phase column, such as Daicel Chiralpak® AD-H or Chiralcel® OD-H.
-
Mobile Phase: An isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the product in the mobile phase.
-
Analysis: The two enantiomers will exhibit different retention times. The enantiomeric excess is calculated from the peak areas (A) of the two enantiomers:
-
ee (%) = [ (A_major - A_minor) / (A_major + A_minor) ] * 100
-
References
-
Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates. Angewandte Chemie International Edition, 43(7), 788-824. [Link]
-
Wikipedia contributors. (2023, December 1). Enantioselective reduction of ketones. Wikipedia. [Link]
-
Bøgevig, A., et al. (2004). Highly enantioselective ruthenium-catalyzed reduction of ketones employing readily available Peptide ligands. Chemistry – A European Journal, 10(1), 294-302. [Link]
-
NROChemistry. (n.d.). Noyori Hydrogenation. NROChemistry. [Link]
-
Wikipedia contributors. (2023, November 29). Asymmetric hydrogenation. Wikipedia. [Link]
-
Sci-Hub. (n.d.). Highly Enantioselective Ruthenium‐Catalyzed Reduction of Ketones Employing Readily Available Peptide Ligands. Sci-Hub. [Link]
-
ACS Publications. (2025). Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. ACS Publications. [Link]
-
Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
- Google Patents. (2009). WO2009064476A1 - Preparation of sitagliptin intermediate.
-
ResearchGate. (n.d.). Enantioselective Reduction of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes. ResearchGate. [Link]
-
Johnson Matthey Technology Review. (2005). Ruthenium-Catalysed Asymmetric Reduction of Ketones. Johnson Matthey Technology Review, 49(4), 158-165. [Link]
-
Slideshare. (n.d.). Noyori asymmetric hydrogenation. Slideshare. [Link]
-
Ye, F., et al. (2021). Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation. RSC Advances, 11(8), 4647-4652. [Link]
- Google Patents. (2009). WO2009045507A2 - Processes for preparing an intermediate of sitagliptin via enzymatic reduction.
-
ResearchGate. (n.d.). Enantioselective Reduction of Ethyl 3‐Oxo‐5‐phenylpentanoate with Whole‐Cell Biocatalysts. ResearchGate. [Link]
-
Organic Syntheses. (n.d.). (S)-(+)-ETHYL 3-HYDROXYBUTANOATE. Organic Syntheses, 63, 1. [Link]
-
StudyCorgi. (2022). Reduction of Ethyl 3-Oxobutanoate Using Baker's Yeast. StudyCorgi. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. WO2009064476A1 - Preparation of sitagliptin intermediate - Google Patents [patents.google.com]
- 3. Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines – Chiralpedia [chiralpedia.com]
- 4. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 5. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 6. Noyori Asymmetric Hydrogenation | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Noyori asymmetric hydrogenation | PPTX [slideshare.net]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WO2009045507A2 - Processes for preparing an intermediate of sitagliptin via enzymatic reduction - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. orgsyn.org [orgsyn.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Large-Scale Synthesis of Sitagliptin from Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate
Abstract
Sitagliptin, the active pharmaceutical ingredient in Januvia®, is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes.[1][2] The critical structural feature of Sitagliptin is its chiral β-amino acid moiety, which necessitates a highly stereoselective synthesis. This document provides a detailed guide for the large-scale synthesis of Sitagliptin, focusing on a historically significant and industrially applied route commencing from the prochiral β-ketoester, Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate. This application note will delve into the strategic considerations, mechanistic underpinnings, and detailed protocols for the key asymmetric hydrogenation step, offering insights for researchers, scientists, and drug development professionals engaged in pharmaceutical manufacturing.
Introduction: The Significance of Stereochemistry in Sitagliptin's Efficacy
The therapeutic efficacy of Sitagliptin is intrinsically linked to its (R)-enantiomer. The precise spatial arrangement of the trifluorophenyl group and the amine functionality is paramount for effective binding to the active site of the DPP-4 enzyme. Consequently, the development of a robust and scalable asymmetric synthesis has been a central focus of its manufacturing process. While several generations of the Sitagliptin synthesis have been developed, including a highly efficient biocatalytic route, the initial manufacturing processes relied on transition-metal-catalyzed asymmetric hydrogenation.[3][4][5] This application note will focus on the first-generation synthesis, which provides a foundational understanding of the challenges and solutions in constructing the chiral core of Sitagliptin.
β-amino acids, the core structural motif of Sitagliptin, are crucial building blocks in many pharmaceuticals due to their unique structural and biological properties.[6][7][] The synthesis of enantiomerically pure β-amino acids on an industrial scale remains a significant challenge, often requiring innovative catalytic solutions.[9][10]
Overall Synthetic Strategy: A Multi-Step Approach from a Prochiral Ketoester
The synthesis of Sitagliptin from Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate involves a multi-step sequence, with the key chirality-inducing step being the asymmetric hydrogenation of the β-ketoester to the corresponding chiral β-hydroxy ester. This intermediate is then further elaborated to the final Sitagliptin molecule.
The overall workflow can be visualized as follows:
Figure 1: Overall synthetic workflow for Sitagliptin from Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate.
This initial approach, while effective, involves several steps and the use of potentially hazardous reagents like azides, which led to the development of more streamlined second and third-generation syntheses by Merck.[2][11]
The Core Transformation: Asymmetric Hydrogenation of a β-Ketoester
The cornerstone of this synthetic route is the asymmetric hydrogenation of the prochiral β-ketoester. This reaction establishes the critical stereocenter in the molecule with high enantioselectivity. While rhodium-based catalysts are often employed for the asymmetric hydrogenation of enamides in later generation Sitagliptin syntheses, ruthenium-based catalysts are particularly effective for the hydrogenation of β-ketoesters.[12][13][14][15][16][17][18][19][20][21]
Causality Behind Experimental Choices: Catalyst and Ligand Selection
The choice of a Ruthenium(II) catalyst paired with a chiral bisphosphine ligand, such as a derivative of BINAP, is crucial for achieving high enantioselectivity and conversion. The Ru(II) center acts as the active site for hydrogen activation, while the chiral ligand creates a chiral environment that directs the hydrogenation to one face of the ketone, leading to the preferential formation of the desired (R)-enantiomer of the β-hydroxy ester.
The mechanism of Ru-catalyzed asymmetric hydrogenation of β-ketoesters is believed to involve the formation of a Ru-hydride species which coordinates to the ketoester. The stereochemical outcome is determined by the steric and electronic interactions between the substrate and the chiral ligand in the transition state.
Figure 2: Simplified mechanistic cycle for Ru-catalyzed asymmetric hydrogenation of a β-ketoester.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the large-scale asymmetric hydrogenation of Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate.
| Parameter | Value | Rationale |
| Catalyst | [RuCl₂( (R)-BINAP )]₂ | Proven efficacy for asymmetric hydrogenation of β-ketoesters. |
| Substrate to Catalyst Ratio (S/C) | 1,000 - 10,000 | Balances catalyst cost with reaction time and efficiency. |
| Hydrogen Pressure | 10 - 50 atm | Higher pressure increases reaction rate but requires specialized equipment. |
| Temperature | 50 - 80 °C | Provides sufficient thermal energy for the reaction without promoting side reactions. |
| Solvent | Methanol or Ethanol | Protic solvents that are suitable for hydrogenation reactions. |
| Reaction Time | 12 - 24 hours | Dependent on S/C ratio, pressure, and temperature. |
| Typical Enantiomeric Excess (ee) | > 95% | High enantioselectivity is crucial for the final drug purity. |
| Typical Yield | > 90% | High conversion and isolation yield are essential for process economics. |
Detailed Experimental Protocols
Safety Precaution: This procedure involves the use of high-pressure hydrogen gas and flammable solvents. All operations should be conducted in a well-ventilated fume hood or a designated high-pressure laboratory by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Preparation of the Catalyst Solution
-
In an inert atmosphere glovebox, charge a pressure-rated reactor with the Ruthenium catalyst, for example, [RuCl₂( (R)-BINAP )]₂.
-
Add degassed solvent (e.g., methanol) to the reactor.
-
Seal the reactor and purge with nitrogen gas, followed by hydrogen gas.
Asymmetric Hydrogenation
-
In a separate vessel, dissolve Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate in degassed solvent.
-
Transfer the substrate solution to the reactor containing the catalyst.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 20 atm).
-
Heat the reaction mixture to the target temperature (e.g., 60 °C) with vigorous stirring.
-
Monitor the reaction progress by taking aliquots and analyzing them by a suitable chromatographic method (e.g., HPLC or GC) to determine conversion and enantiomeric excess.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.
Work-up and Purification
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
The crude product can be purified by column chromatography on silica gel or by crystallization to afford the highly pure (R)-Ethyl 3-hydroxy-4-(2,4,5-trifluorophenyl)butanoate.
Subsequent Transformations to Sitagliptin
The resulting chiral β-hydroxy ester is then converted to Sitagliptin through a series of established chemical transformations. A common route involves:
-
Activation of the hydroxyl group: Typically achieved by converting it to a better leaving group, such as a mesylate or tosylate.
-
Displacement with an azide: The activated hydroxyl group is displaced with an azide source (e.g., sodium azide) in an Sₙ2 reaction, which proceeds with inversion of configuration.
-
Reduction of the azide: The azide is reduced to the corresponding primary amine, for example, by catalytic hydrogenation.
-
Amide coupling: The resulting β-amino ester is then coupled with the pre-formed 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[12][14][22]triazolo[4,3-a]pyrazine hydrochloride intermediate.[1]
-
Final deprotection and salt formation: Any protecting groups are removed, and the final Sitagliptin free base is converted to its phosphate salt for improved stability and bioavailability.
Conclusion and Future Perspectives
The synthesis of Sitagliptin starting from Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate via asymmetric hydrogenation represents a landmark achievement in pharmaceutical process chemistry. It highlights the power of transition-metal catalysis in establishing critical stereocenters on a large scale. While this first-generation process has been largely superseded by more efficient and greener alternatives, such as the biocatalytic route employing a transaminase, the principles and learnings from this initial approach remain highly relevant.[3][4][5][23] The continuous evolution of the Sitagliptin synthesis underscores the pharmaceutical industry's commitment to developing more sustainable and cost-effective manufacturing processes.
References
-
Title: Highly Efficient Asymmetric Synthesis of Sitagliptin Source: Journal of the American Chemical Society URL: [Link]
-
Title: Rhodium-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation of α-Nitro Ketones Source: ACS Publications - Organic Letters URL: [Link]
- Title: Highly efficient process for the preparation of sitagliptin via rhodium catalyzed asymmetric hydrogenation Source: Google Patents URL
-
Title: Synthesis of (−)‐(R)‐Sitagliptin by RhI‐Catalyzed Asymmetric Hydroamination Source: Wiley Online Library URL: [Link]
-
Title: Greener Reaction Conditions Award | Merck & Co. and Codexis Source: Chemical & Engineering News URL: [Link]
-
Title: Industrial process for the synthesis of (R)‐(−)‐Sitagliptin (1) developed by DSM and Codexis. Source: ResearchGate URL: [Link]
-
Title: Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor Source: PMC - NIH URL: [Link]
-
Title: Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture Source: PubMed URL: [Link]
-
Title: The Synthesis of Sitagliptin: Understanding the Key Intermediate Role Source: LinkedIn URL: [Link]
-
Title: Use of Transaminase Towards Greener Manufacturing of Sitagliptin Source: Chemistry For Sustainability URL: [Link]
-
Title: Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation Source: RSC Publishing URL: [Link]
-
Title: Presidential Green Chemistry Challenge: 2010 Greener Reaction Conditions Award Source: EPA URL: [Link]
-
Title: Enantioselective Synthesis of β-amino acids: A Review Source: Hilaris Publisher URL: [Link]
-
Title: The Asymmetric Synthesis of Sitagliptin, a Selective Dipeptidyl Peptidase IV Inhibitor for the Treatment of type 2 diabetes Source: Sci-Hub URL: [Link]
- Title: Industrial production method of sitagliptin Source: Google Patents URL
-
Title: Development of a Green Manufacturing Process for JANUVIA though Innovation and Collaboration Source: MARM-ACS URL: [Link]
-
Title: Highly Efficient Asymmetric Synthesis of Sitagliptin Source: datapdf.com URL: [Link]
-
Title: Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate Source: MDPI URL: [Link]
-
Title: (PDF) Synthesis of Sitagliptin Source: ResearchGate URL: [Link]
-
Title: Practical, Asymmetric Route to Sitagliptin and Derivatives: Development and Origin of Diastereoselectivity Source: ACS Publications - Organic Letters URL: [Link]
-
Title: Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters Source: ACS Publications URL: [Link]
- Title: METHODS FOR THE PREPARATION OF β-AMINO ACIDS Source: Google Patents URL
-
Title: Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope Source: NIH URL: [Link]
-
Title: Recent Developments in Asymmetric Hydrogenation and Transfer Hydrogenation of Ketones and Imines through Dynamic Kinetic Resolut Source: Who we serve URL: [Link]
-
Title: NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES Source: Chemistry | Illinois URL: [Link]
-
Title: Enzymatic Stereoselective Synthesis of β-Amino Acids Source: ResearchGate URL: [Link]
-
Title: Asymmetric Hydrogenation of β-Keto Esters Using Chiral Diphosphonites Source: ResearchGate URL: [Link]
-
Title: Practical Asymmetric Hydrogenation of β-Keto Esters at Atmospheric Pressure using Chiral Ru (II) Catalysts Source: Sci-Hub URL: [Link]
-
Title: Rhodium-Catalyzed Asymmetric Hydrogenation Source: Wiley-VCH URL: [Link]
-
Title: Rhodium-Catalyzed Highly Enantioselective Hydrogenation of a Tetrasubstituted Enamine Source: ACS Publications - Organic Process Research & Development URL: [Link]
-
Title: Improved Process For Synthesis Of Sitagliptin And Intermediates Thereof Source: Quick Company URL: [Link]
- Title: Sitagliptin synthesis Source: Google Patents URL
- Title: A novel process for the preparation of sitagliptin Source: Google Patents URL
-
Title: A Process For Preparing Sitagliptin And Intermediates Thereof Source: Quick Company URL: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10273C [pubs.rsc.org]
- 3. pubsapp.acs.org [pubsapp.acs.org]
- 4. Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. WO2004021981A3 - METHODS FOR THE PREPARATION OF β-AMINO ACIDS - Google Patents [patents.google.com]
- 9. chemistry.illinois.edu [chemistry.illinois.edu]
- 10. researchgate.net [researchgate.net]
- 11. datapdf.com [datapdf.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. WO2020121321A1 - Highly efficient process for the preparation of sitagliptin via rhodium catalyzed asymmetric hydrogenation - Google Patents [patents.google.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Sci-Hub. Practical Asymmetric Hydrogenation of β-Keto Esters at Atmospheric Pressure using Chiral Ru (II) Catalysts / Tetrahedron Letters, 1995 [sci-hub.box]
- 20. application.wiley-vch.de [application.wiley-vch.de]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. chemistryforsustainability.org [chemistryforsustainability.org]
Application Note: A Scalable and Highly Enantioselective Synthesis of the Sitagliptin Intermediate via Asymmetric Hydrogenation
Abstract
Sitagliptin, marketed as its phosphate salt Januvia®, is a leading therapeutic agent for the management of type 2 diabetes mellitus. Its efficacy stems from its potent and selective inhibition of the dipeptidyl peptidase-4 (DPP-4) enzyme. The molecular structure of Sitagliptin features a critical stereocenter in its β-amino acid backbone, making its stereocontrolled synthesis a significant challenge in pharmaceutical manufacturing. This application note provides a detailed experimental protocol and scientific rationale for a highly efficient, scalable, and enantioselective synthesis of Sitagliptin. The core of this strategy involves the asymmetric hydrogenation of a key enamine intermediate, a method that has become an industry benchmark for its "green" credentials and high fidelity. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical sciences.
Introduction: The Stereochemical Challenge of Sitagliptin
Sitagliptin, chemically known as (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1][2][3]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine, functions by preventing the degradation of incretin hormones, which play a crucial role in glucose homeostasis.[4] The therapeutic activity is almost exclusively associated with the (R)-enantiomer. Consequently, developing a synthetic route that produces this enantiomer with near-perfect optical purity is paramount.
Over the years, synthetic strategies have evolved from classical chemical resolutions and chiral auxiliary-based methods to more elegant and efficient catalytic asymmetric approaches.[3][5][6] Among these, the asymmetric hydrogenation of a prochiral enamine intermediate stands out for its high atom economy, operational simplicity, and exceptional enantioselectivity.[7][8] This process, pioneered by researchers at Merck, represents a landmark achievement in industrial green chemistry.[8][9]
This document details the synthesis of the key dehydrositagliptin intermediate and its subsequent highly enantioselective hydrogenation to produce Sitagliptin.
Overview of the Synthetic Strategy
The synthesis can be logically divided into two primary stages:
-
Formation of the Key Enamine Intermediate: A highly streamlined, one-pot process to construct the β-keto amide, which is then converted to the crucial dehydrositagliptin enamine intermediate.[8]
-
Asymmetric Hydrogenation: The stereocenter is installed with high precision using a chiral rhodium catalyst to hydrogenate the enamine, yielding the desired (R)-Sitagliptin.[7]
The overall transformation is depicted below.
Figure 1: High-level workflow for the asymmetric synthesis of Sitagliptin Phosphate.
Part I: Synthesis of the Dehydrositagliptin Intermediate
A hallmark of the second-generation Sitagliptin process is the one-pot synthesis of the key enamine intermediate. This approach minimizes waste and avoids the isolation of intermediates, thereby increasing overall efficiency.[8] The process begins with commercially available 2,4,5-trifluorophenylacetic acid.
Protocol 1: One-Pot Synthesis of Dehydrositagliptin
Causality and Scientific Rationale:
-
Step 1 (Activation): 2,4,5-Trifluorophenylacetic acid is activated by forming a mixed anhydride with pivaloyl chloride. This creates a highly reactive electrophile. This is then reacted with Meldrum's acid in the presence of a base to form a stable Meldrum's adduct intermediate.[8]
-
Step 2 (Amide Formation): The triazolopiperazine heterocyclic core is introduced. The Meldrum's adduct reacts smoothly with the amine to open the ring and form the target β-keto amide.[8]
-
Step 3 (Enamine Formation): The final step involves condensation of the β-keto amide with an ammonia source (ammonium acetate) to form the thermodynamically stable Z-enamine, dehydrositagliptin. This product is crystalline and can be isolated in high purity directly from the reaction mixture.[7]
Materials:
-
2,4,5-Trifluorophenylacetic acid
-
Pivaloyl chloride
-
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride[10]
-
Ammonium acetate
-
Acetonitrile (MeCN)
-
Toluene
Procedure:
-
Charge a suitable reactor with 2,4,5-trifluorophenylacetic acid (1.0 equiv), Meldrum's acid (1.05 equiv), and acetonitrile (approx. 5 mL/g).
-
Cool the mixture to 0-5 °C.
-
Slowly add triethylamine (2.5 equiv) while maintaining the temperature below 10 °C.
-
Slowly add a solution of pivaloyl chloride (1.05 equiv) in acetonitrile, again keeping the temperature below 10 °C.
-
Age the reaction mixture for 1-2 hours until the formation of the Meldrum's adduct is complete (monitor by HPLC).
-
In a separate vessel, prepare a slurry of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride (1.1 equiv) in acetonitrile.
-
Add the slurry from step 6 to the reaction mixture. Heat the mixture to 60-70 °C and age for several hours until β-keto amide formation is complete (monitor by HPLC).[8]
-
Add ammonium acetate (5.0 equiv) and toluene to the mixture. Heat to reflux and remove water via a Dean-Stark trap.
-
After several hours, once enamine formation is complete, cool the reaction mixture to ambient temperature to allow for product crystallization.
-
Filter the solid product, wash with cold toluene, and dry under vacuum. The dehydrositagliptin intermediate is typically isolated in >80% yield and >99% purity.[7][8]
Part II: Asymmetric Hydrogenation and Salt Formation
This is the key stereochemistry-defining step. The choice of catalyst is critical for achieving high enantioselectivity. The combination of a rhodium precursor with a chiral ferrocenyl phosphine ligand, such as a Josiphos-type ligand, has proven to be exceptionally effective.[1][11]
Protocol 2: Asymmetric Hydrogenation and Isolation
Causality and Scientific Rationale:
-
Catalyst System: The catalyst is formed in situ from a rhodium(I) precursor like [Rh(COD)Cl]₂ and a chiral ligand, such as (R,S)-t-Bu-Josiphos. The chiral ligand coordinates to the metal center, creating a chiral environment.
-
Mechanism: The enamine substrate coordinates to the chiral rhodium catalyst. Hydrogen gas then adds across the double bond in a highly stereospecific manner, directed by the chiral ligand scaffold. This results in the preferential formation of the (R)-enantiomer. The high pressure and temperature increase the reaction rate.
-
Isolation as Phosphate Salt: Sitagliptin free base is often difficult to handle and purify. Formation of the phosphate monohydrate salt provides a stable, crystalline solid with excellent handling properties and allows for purification to >99.9% purity and >99.9% enantiomeric excess (ee).[1][4]
Figure 2: Workflow for the asymmetric hydrogenation and final salt formation.
Materials:
-
Dehydrositagliptin intermediate (from Part I)
-
[Rh(COD)Cl]₂ (Rhodium(I) norbornadiene chloride dimer)
-
(R,S)-tert-Butyl Josiphos (or similar chiral ligand)
-
Methanol (MeOH), degassed
-
Hydrogen gas (H₂)
-
Phosphoric acid (H₃PO₄)
-
Isopropanol (IPA)
-
Activated Carbon
Procedure:
-
Catalyst Preparation: In an inert atmosphere (glovebox), charge a pressure reactor with [Rh(COD)Cl]₂ (e.g., 0.05-0.15 mol %) and (R,S)-t-Bu-Josiphos (1.1 equiv relative to Rh). Add degassed methanol and stir for 30-60 minutes to form the active catalyst solution.
-
Hydrogenation: Add the dehydrositagliptin intermediate (1.0 equiv) to the catalyst solution.
-
Seal the reactor, purge several times with nitrogen, and then purge with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 100-200 psi) and heat to 50-60 °C.[8]
-
Maintain the reaction under these conditions until the reaction is complete (typically 12-24 hours, monitor by HPLC for substrate conversion and by chiral HPLC for enantiomeric excess).
-
Work-up and Salt Formation: Once complete, cool the reactor, and carefully vent the hydrogen.
-
Filter the reaction mixture through celite to remove the catalyst. The catalyst can often be recovered and recycled.
-
Concentrate the methanol solution under reduced pressure. Dissolve the resulting residue in a mixture of isopropanol and water.
-
Heat the solution and add a solution of phosphoric acid (1.0 equiv).
-
Cool the mixture slowly to induce crystallization. Age at 0-5 °C for several hours to maximize yield.
-
Filter the crystalline Sitagliptin phosphate monohydrate, wash with cold isopropanol, and dry under vacuum.
Key Process Parameters and Expected Results
The efficiency of the asymmetric hydrogenation is highly dependent on optimizing reaction conditions. Below is a summary of typical parameters and expected outcomes based on published data.
| Parameter | Typical Value / Range | Rationale / Impact on Outcome |
| Substrate:Catalyst Ratio | 1000:1 to 5000:1 (S/C) | A higher ratio is more cost-effective but may require longer reaction times.[8] |
| Hydrogen Pressure | 90 - 250 psi | Higher pressure generally increases the reaction rate.[7][8] |
| Temperature | 50 - 90 °C | Balances reaction rate against potential catalyst degradation or side reactions.[11] |
| Solvent | Methanol | Excellent solvent for both substrate and catalyst, promoting a homogeneous reaction.[11] |
| Typical Yield | >95% (Hydrogenation step) | Reflects the high efficiency and conversion of the reaction. |
| Enantiomeric Excess (ee) | >99.5% | The primary measure of success, indicating the effectiveness of the chiral catalyst.[1][7] |
Conclusion
The synthetic route described provides a robust and highly reproducible method for the laboratory and industrial-scale synthesis of Sitagliptin. The cornerstone of this process, the asymmetric hydrogenation of a custom-designed enamine intermediate, exemplifies the power of modern catalysis in solving complex synthetic challenges in pharmaceutical manufacturing. This method not only delivers the target molecule with exceptional chemical and optical purity but also aligns with the principles of green chemistry by maximizing efficiency and minimizing waste streams.[7][8] Researchers employing this protocol should adhere to strict inert atmosphere techniques during catalyst handling and conduct all high-pressure reactions with appropriate safety precautions.
References
-
Ye, F., Zhang, Z., Zhao, W., Ding, J., Wang, Y., & Dang, X. (2021). Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation. RSC Advances, 11(8), 4642-4648. [Link]
-
Khopade, K. V., Sen, A., Birajdar, R. S., Kavale, D. S., Shinde, P. S., Mhaske, S. B., & Chikkali, S. H. (2020). Highly Enantioselective Synthesis of Sitagliptin. Asian Journal of Organic Chemistry, 9(2), 226-229. [Link]
-
Reddy, K. A., Reddy, B. P., & Reddy, P. P. (2015). Practical, Asymmetric Route to Sitagliptin and Derivatives: Development and Origin of Diastereoselectivity. The Journal of Organic Chemistry, 80(8), 4194-4201. [Link]
-
Ye, F., et al. (2021). Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation. RSC Advances. [Link]
-
Khopade, K. V., et al. (2020). Ligands tested in asymmetric hydrogenation of enamine (1) to sitagliptin (2). ResearchGate. [Link]
-
Ye, F., et al. (2021). Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation. RSC Publishing. [Link]
-
Khobragade, T. P., et al. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology, 9, 746618. [Link]
-
Lee, S. H., & Kim, Y. (2024). Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. ACS Omega, 9(13), 15335-15341. [Link]
-
Lee, S. H., & Kim, Y. (2024). Enantioselective Synthesis of (R)‑Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. Scribd. [Link]
-
Unnamed Author. The Synthesis of Sitagliptin: Understanding the Key Intermediate Role. LinkedIn. [Link]
-
Kim, T. H., et al. (2018). Enzymatic synthesis of sitagliptin intermediate using a novel ω-transaminase. PubMed. [Link]
-
Khobragade, T. P., et al. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers. [Link]
-
Hansen, K. B., et al. (2009). Highly Efficient Asymmetric Synthesis of Sitagliptin. Journal of the American Chemical Society, 131(25), 8798-8804. [Link]
-
Hansen, K. B., et al. (2009). Synthesis of Sitagliptin. ResearchGate. [Link]
-
Contente, M. L., et al. (2023). Study on the Immobilization of a Transaminase Biocatalyst for the Synthesis of Sitagliptin. MDPI. [Link]
- Various Authors. (2012). Intermediates of sitagliptin and preparation process thereof.
-
Kim, D., et al. (2010). (2R)-4-Oxo-4[3-(Trifluoromethyl)-5,6-diihydro:1,2,4}triazolo[4,3-a}pyrazin-7(8H)-y1]-1-(2,4,5-trifluorophenyl)butan-2-amine: A Potent, Orally Active Dipeptidyl Peptidase IV Inhibitor for the Treatment of Type 2 Diabetes. OSTI.GOV. [Link]
-
Kim, D., et al. (2005). (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1][2][3]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: a potent, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. PubMed. [Link]://pubmed.ncbi.nlm.nih.gov/15634008/)
Sources
- 1. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10273C [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine: a potent, orally active dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Purification of Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate by Column Chromatography
Introduction
Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate is a key intermediate in the synthesis of various pharmaceuticals, most notably the dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin, used for the treatment of type 2 diabetes.[1] The purity of this β-keto ester is paramount for the successful and efficient progression to the final active pharmaceutical ingredient (API). This document provides a detailed guide for the purification of crude ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate using silica gel column chromatography. We will delve into the rationale behind the chosen methodology, potential challenges, and a step-by-step protocol designed for researchers, scientists, and professionals in drug development.
Understanding the Separation: Key Principles
The purification of ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate by column chromatography is based on the principle of differential adsorption.[2] The crude mixture is loaded onto a column packed with a stationary phase, in this case, silica gel. A liquid mobile phase is then passed through the column. The components of the mixture will travel down the column at different rates depending on their polarity and their affinity for the stationary phase.
-
Stationary Phase: Silica gel is a polar adsorbent due to the presence of surface silanol (Si-OH) groups. More polar compounds in the mixture will interact more strongly with the silica gel and thus move down the column more slowly.
-
Mobile Phase: A mixture of a non-polar solvent (hexane or heptane) and a moderately polar solvent (ethyl acetate) is typically used. By gradually increasing the proportion of the more polar solvent (gradient elution), we can sequentially elute compounds of increasing polarity.
-
The Target Molecule: Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate possesses moderate polarity due to the presence of the ester and ketone functional groups. Its fluorinated phenyl ring also contributes to its overall electronic properties and interactions. The goal is to find a mobile phase composition that allows the target molecule to move down the column at a reasonable rate while leaving more polar impurities adsorbed to the silica gel and allowing less polar impurities to elute first.
A critical consideration for β-keto esters is their potential for degradation on the acidic surface of silica gel. This can lead to the formation of byproducts and a reduction in yield. To counteract this, the silica gel can be deactivated by treatment with a base, such as triethylamine, prior to packing the column.
Anticipated Impurities
A common synthetic route to ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate involves the reaction of 2,4,5-trifluorophenylacetonitrile with ethyl bromoacetate in the presence of zinc (a Reformatsky-type reaction).[3] Based on this synthesis, potential impurities in the crude product may include:
-
Unreacted 2,4,5-trifluorophenylacetonitrile
-
Unreacted ethyl bromoacetate
-
Side-products from the self-condensation of starting materials
-
Various organozinc byproducts and their hydrolysis products
These impurities will have varying polarities, and the chromatographic method is designed to separate them effectively from the desired product.
Experimental Protocol
This protocol is a comprehensive guide to the purification process, from initial analysis by Thin Layer Chromatography (TLC) to the final isolation of the purified product.
Thin Layer Chromatography (TLC) Analysis
Before performing column chromatography, it is essential to determine the optimal solvent system using TLC. The ideal solvent system will give the target compound an Rf value of approximately 0.2-0.4, with good separation from impurities.[4]
Table 1: Materials for TLC Analysis
| Material | Specification |
| TLC Plates | Silica gel 60 F254 |
| Eluent | Hexane and Ethyl Acetate |
| Visualization | UV lamp (254 nm) |
| Spotting Capillaries | Glass |
| Developing Chamber | Glass jar with lid |
Procedure:
-
Prepare a dilute solution of the crude ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate in a volatile solvent such as dichloromethane or ethyl acetate.
-
On a TLC plate, draw a faint pencil line about 1 cm from the bottom (the baseline).
-
Using a capillary tube, spot the crude mixture onto the baseline.
-
Prepare a series of developing solvents with varying ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3, 5:1).
-
Pour a small amount of the first developing solvent into the developing chamber, place a piece of filter paper inside to saturate the atmosphere, and close the lid.
-
Once the atmosphere is saturated, carefully place the TLC plate into the chamber, ensuring the baseline is above the solvent level. Close the lid.
-
Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front with a pencil, and allow the plate to dry.
-
Visualize the spots under a UV lamp.
-
Repeat with other solvent ratios to find the optimal system. A system of Hexane:Ethyl Acetate (5:1) is a good starting point, which has been shown to give a similar fluorinated compound an Rf of approximately 0.29.[5]
Column Chromatography
Table 2: Materials and Equipment for Column Chromatography
| Item | Specification |
| Chromatography Column | Glass, appropriate size for the amount of crude material |
| Stationary Phase | Silica gel (230-400 mesh) |
| Eluent | Hexane and Ethyl Acetate (HPLC grade) |
| Deactivating Agent | Triethylamine (optional) |
| Sand | Washed, sea sand |
| Collection Tubes | Test tubes or flasks |
| Rotary Evaporator | For solvent removal |
Workflow Diagram:
Caption: Workflow for the purification of Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate.
Detailed Procedure:
-
Column Preparation:
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand (approx. 1 cm) on top of the cotton plug.
-
Silica Gel Slurry Preparation (and Deactivation): In a separate beaker, measure the required amount of silica gel (typically 50-100 times the weight of the crude material). Add the initial, least polar mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) to create a slurry. If deactivation is desired, add a small amount of triethylamine (0.5-1% v/v) to the slurry and mix well.
-
Packing the Column: Carefully pour the silica gel slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. Gently tap the side of the column to ensure even packing and to dislodge any air bubbles. Continue adding the slurry until the desired column height is reached.
-
Allow the silica gel to settle, then add another layer of sand (approx. 1 cm) on top to prevent disturbance during solvent addition.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate in a minimal amount of the initial mobile phase or a more volatile solvent like dichloromethane.
-
Carefully apply the sample solution to the top of the column using a pipette.
-
Open the stopcock and allow the sample to adsorb onto the silica gel, draining the solvent until the level is just at the top of the sand.
-
Carefully add a small amount of the initial mobile phase to wash the sides of the column and allow it to adsorb onto the silica gel.
-
-
Elution:
-
Carefully fill the top of the column with the initial mobile phase.
-
Begin collecting the eluate in fractions (e.g., 10-20 mL per fraction).
-
Start with a low polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) to elute non-polar impurities.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is outlined in Table 3.
-
Table 3: Suggested Elution Gradient
| Step | Hexane (%) | Ethyl Acetate (%) | Purpose |
| 1 | 95 | 5 | Elution of non-polar impurities |
| 2 | 90 | 10 | Elution of less-polar impurities |
| 3 | 85 | 15 | Elution of the target compound |
| 4 | 70 | 30 | Elution of more polar impurities |
| 5 | 50 | 50 | Column flush |
-
Fraction Monitoring and Product Isolation:
-
Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
Combine the fractions that contain the pure ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
-
Troubleshooting
Troubleshooting Diagram:
Caption: Common issues and solutions in column chromatography.
Safety and Handling
Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate and its structural analogs may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[6] It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The solvents used (hexane and ethyl acetate) are flammable and should be handled with care, away from ignition sources.
Conclusion
The purification of ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate by silica gel column chromatography is a reliable method for obtaining high-purity material suitable for subsequent synthetic steps. Careful optimization of the mobile phase through TLC analysis and consideration of the compound's stability on the stationary phase are key to a successful purification. This protocol provides a robust framework for researchers to achieve high yields of this important pharmaceutical intermediate.
References
- Google Patents. Method for preparing 4-(2,4,5-trifluorophenyl)-3-oxo-butanoic acid.
-
PubChem. Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate. [Link]
-
Pharmaffiliates. Sitagliptin-impurities. [Link]
-
ACS Publications. Catalytic Enantioselective Fluorination of β-Keto Esters by Phase-Transfer Catalysis Using Chiral Quaternary Ammonium Salts | Organic Letters. [Link]
- Google Patents.
- Google Patents. Process for preparing 3-amino-4-(2,4,5-trifluorophenyl)
-
PMC - NIH. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. [Link]
-
Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation. RSC Publishing. [Link]
-
Supporting Information. The Royal Society of Chemistry. [Link]
- Google Patents.
-
YouTube. column chromatography & purification of organic compounds. [Link]
-
ResearchGate. Rf-values of relevant reference compounds for radio-thin layer chromatography (TLC) analyses.. [Link]
-
PubMed. Studies on thin-layer chromatography after incubation with [35S]methionine as an aid to identification of mycobacteria. [Link]
-
Beilstein Journals. Facile preparation and conversion of 4,4,4-trifluorobut-2-yn-1-ones to aromatic and heteroaromatic compounds. [Link]
-
Quick Company. A Novel Process For The Preparation Of Sitagliptin. [Link]
-
University of California, Irvine. Flash Column Chromatography. [Link]
-
University of Toronto. Thin Layer Chromatography (TLC). [Link]
-
Supporting Information. The Royal Society of Chemistry. [Link]
-
Chemistry LibreTexts. Thin Layer Chromatography. [Link]
Sources
- 1. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. veeprho.com [veeprho.com]
- 4. Home Page [chem.ualberta.ca]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. synthinkchemicals.com [synthinkchemicals.com]
Application Notes and Protocols for the Safe Handling and Disposal of Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate
Abstract
This document provides a comprehensive guide to the safe handling, storage, and disposal of Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate (CAS No. 1151240-88-8). As a key intermediate in pharmaceutical synthesis, particularly in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors, its proper management in a laboratory setting is paramount to ensuring personnel safety and environmental protection.[1] This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols and explaining the causality behind each safety recommendation.
Hazard Identification and Risk Assessment
A thorough understanding of the chemical's properties and potential hazards is the foundation of safe laboratory practice.[2] While a comprehensive, peer-reviewed safety data sheet for this specific ethyl ester is not widely available, data from the closely related methyl ester, Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate (CAS No. 769195-26-8), serves as a crucial surrogate for hazard assessment.[3] The structural similarity suggests a comparable toxicological profile.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 1151240-88-8 | [4] |
| Molecular Formula | C₁₂H₁₁F₃O₃ | [4] |
| Molecular Weight | 260.21 g/mol | [4][5] |
| Appearance | White to off-white solid | [5] |
| Synonyms | Benzenebutanoic acid, 2,4,5-trifluoro-β-oxo-, ethyl ester | [4] |
Toxicological Profile and GHS Classification (Surrogate Data)
The following Globally Harmonized System (GHS) classifications are based on the notifications submitted to the European Chemicals Agency (ECHA) for the analogous methyl ester.[3] It is prudent to handle the ethyl ester with the assumption that it presents identical hazards.
| Hazard Class | Hazard Statement | Pictogram |
| Acute Toxicity, Oral | H302: Harmful if swallowed | |
| Skin Corrosion/Irritation | H315: Causes skin irritation | |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation |
Causality: The trifluorophenyl ring and the β-keto ester functionality contribute to the compound's reactivity and potential biological activity.[6] Skin and eye irritation are common for moderately reactive organic molecules. Inhalation of fine powders can lead to respiratory tract irritation.[7]
Engineering Controls and Personal Protective Equipment (PPE)
To minimize exposure, a multi-layered safety approach is essential, prioritizing engineering controls and supplementing them with appropriate PPE.[2] This hierarchy of controls is a fundamental principle of occupational safety.
Caption: The Hierarchy of Controls prioritizes strategies for hazard mitigation.
Engineering Controls
-
Chemical Fume Hood: All handling of Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate, including weighing, transfers, and preparation of solutions, must be performed inside a certified chemical fume hood.[8] This is the primary engineering control to prevent inhalation of the powdered solid or any aerosols generated.[7]
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be worn at all times when handling this chemical.[9]
| PPE Type | Specification | Rationale |
| Eye Protection | Chemical splash goggles with side shields (ANSI Z87.1 compliant).[10] | Protects against splashes and airborne particles, preventing serious eye irritation. |
| Hand Protection | Nitrile gloves (minimum 0.11 mm thickness). | Provides a barrier against skin contact. Gloves should be inspected before use and changed immediately if contaminated or torn.[11] |
| Body Protection | A buttoned, long-sleeved laboratory coat. | Protects skin and personal clothing from contamination.[9] |
| Footwear | Closed-toe shoes. | Prevents injury from spills or dropped items. |
Safe Handling and Storage Protocols
Adherence to established protocols minimizes the risk of exposure and accidents.
Protocol for Weighing and Dispensing (Solid)
-
Preparation: Before starting, ensure the chemical fume hood is operational and the sash is at the designated working height. Clear the workspace of any unnecessary items.
-
Don PPE: Put on all required PPE as specified in Section 2.2.
-
Static Control: Use an anti-static weigh boat or an ionizer if available, as fine organic powders can be prone to static, leading to dispersal.
-
Weighing: Place the analytical balance inside the fume hood if possible. If not, weigh the compound in a tared, sealed container, and only open the container inside the fume hood.
-
Dispensing: Use a dedicated spatula for transfers. Handle the material gently to avoid creating dust.[7]
-
Cleaning: After dispensing, carefully wipe the spatula and work surface with a solvent-dampened cloth (e.g., isopropanol) to collect any residual powder. Dispose of the cloth as hazardous waste.
-
Sealing: Tightly seal the source container immediately after use.
Protocol for Preparing a Solution
-
Setup: Perform all steps within a chemical fume hood.[12]
-
Solvent Addition: Place the weighed solid into the reaction or storage vessel. Slowly add the desired solvent, directing the stream to the side of the vessel to avoid splashing.
-
Dissolution: If necessary, stir the mixture using a magnetic stirrer. Avoid vigorous agitation that could create aerosols. If heating is required, use a controlled heating mantle and condenser.
-
Container Labeling: Clearly label the vessel containing the solution with the chemical name, concentration, solvent, date, and appropriate hazard symbols.
Storage Requirements
-
Location: Store in a cool, dry, and well-ventilated area.[13]
-
Container: Keep the container tightly closed to prevent moisture ingress and contamination.
-
Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases to prevent potentially violent reactions.[12]
Emergency Procedures
Rapid and correct response to an emergency is critical.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing immediately. Flush the affected skin area with copious amounts of water for at least 15 minutes. If irritation persists, seek medical attention.[8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them a small amount of water to drink. Seek immediate medical attention. |
Spill Response
-
Small Spill (<5 g):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep the absorbed material into a labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent and wipe clean.
-
-
Large Spill (>5 g):
-
Evacuate the laboratory immediately and alert others.[10]
-
Close the laboratory doors and prevent re-entry.
-
Contact your institution's Environmental Health & Safety (EHS) department or emergency response team.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
Fire-Fighting Measures
-
Extinguishing Media: Use carbon dioxide, dry chemical powder, or appropriate foam.[13]
-
Hazardous Decomposition Products: Combustion may produce toxic and corrosive gases, including hydrogen fluoride (HF) and carbon oxides.[14] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.
Waste Disposal Protocol
Proper segregation and disposal of chemical waste are critical for environmental stewardship and regulatory compliance. As a fluorinated organic compound, this material requires special handling.
Causality: Fluorinated organic compounds must not be mixed with non-halogenated organic waste. The reason is that many organic waste streams are reprocessed for use as fuel. During combustion, fluorinated compounds can form highly toxic and corrosive hydrogen fluoride (HF) gas, which requires specialized scrubbing and abatement systems not present in standard incinerators.[14]
Caption: Workflow for the proper segregation and disposal of fluorinated waste.
Step-by-Step Disposal Procedure
-
Segregation: All waste containing Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate must be collected separately. This includes unreacted material, contaminated solutions, and grossly contaminated items (e.g., weigh boats, pipette tips, wipes).
-
Waste Container: Use a dedicated, properly labeled "Halogenated Organic Waste" or "Fluorinated Organic Waste" container.[14] The container must be in good condition, compatible with the chemical, and have a secure lid.
-
Collection:
-
Solid Waste: Place directly into the waste container.
-
Liquid Waste: Pour carefully into the liquid waste container, using a funnel to prevent spills. Do not overfill the container (leave at least 10% headspace).
-
Contaminated PPE: Lightly contaminated gloves and wipes can typically be disposed of in the regular laboratory solid waste, but check institutional policy. Grossly contaminated items must be placed in the hazardous waste container.
-
-
Labeling: Ensure the waste container is clearly labeled with its contents. Maintain a log of the waste added.
-
Storage and Pickup: Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's EHS department or a licensed hazardous waste disposal company.[15] Under no circumstances should this waste be disposed of down the drain or in regular trash.[16]
References
-
PubChem. (n.d.). Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate. National Center for Biotechnology Information. Retrieved from [Link]
-
SynThink Research Chemicals. (n.d.). Methyl 3-Oxo-4-(2,4,5-trifluorophenyl)butanoate. Retrieved from [Link]
-
Veeprho. (n.d.). Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate | CAS 769195-26-8. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2024). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Recent advances in the transesterification of β-keto esters. Retrieved from [Link]
- Google Patents. (n.d.). CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives.
-
University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary Identification. Retrieved from [Link]
-
MCF Environmental Services. (2023). Guidelines for Disposing of PFAs. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) Mastering β-keto esters. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]
-
WorkSafeBC. (2021). Table of exposure limits for chemical and biological substances. Retrieved from [Link]
-
Utah State University. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]
-
Ontario Ministry of Labour, Immigration, Training and Skills Development. (2022). Current occupational exposure limits for Ontario workplaces under Regulation 833. Retrieved from [Link]
-
RiskAssess. (n.d.). Chemical Waste Containers for Chemical Waste Disposal. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Fluorine. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) β-Ketoesters: An Overview and It's Applications via Transesterification. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2015, March 24). Beta Keto esters - Alkylating Ketones in NaOEt [Video]. YouTube. Retrieved from [Link]
-
NCBioNetwork. (2014, March 25). Safe Chemical Handling / Lab Safety Video Part 5 [Video]. YouTube. Retrieved from [Link]
-
Sandoo. (n.d.). Methyl 3-Oxo-4-(2,4,5-trifluorophenyl)butanoate. Retrieved from [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate | C11H9F3O3 | CID 29942605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate | C12H11F3O3 | CID 45112411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. en.huatengsci.com [en.huatengsci.com]
- 6. researchgate.net [researchgate.net]
- 7. sandoopharma.com [sandoopharma.com]
- 8. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 9. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 10. m.youtube.com [m.youtube.com]
- 11. artsci.usu.edu [artsci.usu.edu]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. Chemical Waste Containers for Chemical Waste Disposal - RiskAssess [riskassess.com.au]
- 15. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 16. mcfenvironmental.com [mcfenvironmental.com]
multi-enzyme cascade synthesis of Sitagliptin intermediate
Application Note & Protocol
Multi-Enzyme Cascade for the Asymmetric Synthesis of a Chiral Sitagliptin Intermediate
Abstract: Sitagliptin is a leading therapeutic agent for type II diabetes, and its synthesis has been a focal point for process optimization in the pharmaceutical industry. Traditional chemical routes often involve harsh conditions, expensive heavy-metal catalysts, and significant waste generation[1][2]. Biocatalysis, particularly the use of multi-enzyme cascades, offers a compelling green alternative, providing exceptional stereo- and regioselectivity under mild, aqueous conditions[3][4]. This document provides a detailed protocol for a multi-enzyme cascade synthesis of a key chiral amine intermediate of Sitagliptin. The process utilizes a whole-cell biocatalyst system that couples an esterase for substrate preparation, a transaminase (TA) for the key asymmetric amination, and an integrated co-product removal/cofactor recycling system to drive the reaction to completion. This approach simplifies the overall process, enhances yield, and aligns with the principles of sustainable pharmaceutical manufacturing[3].
Scientific Principle: A Four-Enzyme Cooperative Cascade
The synthesis of the Sitagliptin intermediate begins with the prochiral β-keto ester, ethyl 3-oxo-4-(2,4,5-trifluorophenyl) butanoate. A direct transamination is not ideal due to the instability of the corresponding β-keto acid product of hydrolysis. This protocol employs a sophisticated four-enzyme system, often co-expressed in a single whole-cell biocatalyst, to overcome thermodynamic and kinetic barriers.
The roles of the four key enzymes are as follows:
-
Esterase (or Lipase): The cascade is initiated by the hydrolysis of the starting ethyl ester to its corresponding β-keto acid. This step is crucial as transaminases often show higher activity towards the acid form. However, β-keto acids are notoriously unstable and prone to decarboxylation[5]. The cascade design ensures that this intermediate is consumed by the transaminase as soon as it is formed, minimizing degradation.
-
Transaminase (TA): This is the core catalytic step. An (R)- or (S)-selective transaminase catalyzes the asymmetric transfer of an amino group from an amine donor to the ketone of the β-keto acid, establishing the critical chiral center of the Sitagliptin intermediate. The choice of transaminase is paramount for achieving high enantioselectivity. In this protocol, we highlight a system using a transaminase from Roseomonas deserti (TARO) which shows high activity when using benzylamine as the amino donor[5][6][7].
-
Aldehyde Reductase (AHR): A key challenge in transamination reactions is product inhibition or equilibrium limitations. When using benzylamine as the amine donor, the co-product is benzaldehyde, which can inhibit the transaminase. The AHR resolves this issue by catalytically reducing the inhibitory benzaldehyde to the less-toxic benzyl alcohol[5][6][7].
-
Formate Dehydrogenase (FDH): The reduction of benzaldehyde by AHR consumes a nicotinamide cofactor (NAD(P)H). To make the process cost-effective and maintain catalytic turnover, a cofactor regeneration system is essential. FDH serves this purpose, oxidizing formate to carbon dioxide while regenerating the NAD(P)H consumed by the AHR[7][8].
This synergistic cascade efficiently pulls the reaction equilibrium towards the desired chiral amine product.
Caption: The four-enzyme cascade for converting a β-keto ester to the Sitagliptin intermediate.
Materials, Equipment, and Biocatalysts
Reagents & Chemicals
-
Ethyl 3-oxo-4-(2,4,5-trifluorophenyl) butanoate (Substrate)
-
Benzylamine (Amine Donor)
-
Pyridoxal 5'-phosphate (PLP, Transaminase Cofactor)
-
Sodium Formate (Cofactor Regeneration)
-
Tris-HCl Buffer (200 mM, pH 8.0)
-
Dimethyl sulfoxide (DMSO, Co-solvent)
-
Sodium Hydroxide (5 M, for pH control)
-
Hydrochloric Acid (5 N, for reaction termination)
-
Ethyl Acetate (for extraction)
-
Methanol, Ethanol, Deionized Water (for purification/analysis)
-
Standard laboratory reagents for microbial growth (LB Broth, Kanamycin, IPTG)
Biocatalysts
This protocol utilizes engineered E. coli BL21(DE3) as whole-cell biocatalysts, which simplifies enzyme handling and improves stability. Two separate strains are typically prepared[5]:
-
TARO-Est PS Strain: Co-expresses the Transaminase from Roseomonas deserti (TARO) and an Esterase from Pseudomonas stutzeri (Est PS). Promoter engineering can be used to balance the expression levels of the two enzymes for optimal performance[5].
-
AHR/FDH Strain: Co-expresses the Aldehyde Reductase from Synechocystis sp. and the Formate Dehydrogenase from Pseudomonas sp.
Equipment
-
Fermenter or baffled flasks for cell culture
-
High-speed refrigerated centrifuge
-
pH-stat or automated titrator system with a temperature-controlled reaction vessel
-
Magnetic stirrer and stir bars
-
High-Performance Liquid Chromatography (HPLC) system with a chiral column for analysis
-
Rotary evaporator
-
Standard laboratory glassware
Experimental Protocols
Protocol 1: Preparation of Whole-Cell Biocatalysts
This protocol describes the cultivation and induction of the engineered E. coli strains.
-
Inoculation: Inoculate 100 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., Kanamycin) with a single colony of the desired E. coli strain (either TARO-Est PS or AHR/FDH).
-
Seed Culture: Incubate overnight at 37°C with shaking at 200 rpm.
-
Production Culture: Transfer the seed culture into 1 L of fresh LB medium (with antibiotic) in a 2.5 L baffled flask. Incubate at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induction: Cool the culture to 20°C and add Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM to induce protein expression.
-
Expression: Continue incubation at 20°C for 16-20 hours.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 20 minutes at 4°C.
-
Washing & Storage: Wash the cell pellet twice with a buffer (e.g., 100 mM Tris-HCl, pH 8.0). The resulting cell paste can be used immediately or stored at -80°C. Determine the cell dry weight (CDW) for accurate catalyst loading.
Protocol 2: Gram-Scale Synthesis of Sitagliptin Intermediate
This protocol is optimized for a 100 mM substrate concentration on a gram scale, leveraging a pH-stat system to maintain optimal reaction conditions[5].
-
Reaction Setup: In a temperature-controlled reaction vessel (e.g., 100 mL), add 36 mL of 200 mM Tris-HCl buffer (pH 8.0).
-
Add Reagents: To the buffer, add:
-
Substrate (1.0 g, ~100 mM final concentration in 40 mL).
-
Benzylamine (300 mM final concentration).
-
Sodium Formate (200 mM final concentration).
-
PLP (0.5 mM final concentration).
-
DMSO (5% v/v, or 2 mL).
-
-
Add Biocatalysts: Add the prepared whole-cell catalysts:
-
TARO-Est PS cell paste (60 mg_CDW_/mL final concentration).
-
AHR/FDH cell paste (60 mg_CDW_/mL final concentration).
-
-
Volume Adjustment: Adjust the total reaction volume to 40 mL with the Tris-HCl buffer.
-
Reaction Conditions:
-
Set the temperature to 37°C.
-
Begin stirring to ensure the mixture is homogenous.
-
Crucially, implement pH control using a pH-stat system set to maintain pH 8.0 by the automated addition of 5 M NaOH. The hydrolysis of the ester will cause a rapid pH drop, and maintaining the pH is essential for enzyme activity[5].
-
-
Monitoring: Take aliquots at regular intervals (e.g., 2, 4, 8, 12, 18 hours), quench the reaction by adding acid, centrifuge to remove cells, and analyze the supernatant by HPLC to monitor substrate consumption and product formation. The reaction should approach completion within 18-24 hours[5].
Caption: A streamlined workflow from biocatalyst preparation to final product analysis.
Protocol 3: Product Isolation and Purification
Following the completion of the reaction (as determined by HPLC), the desired β-amino acid intermediate is purified.
-
Termination & Cell Removal: Terminate the reaction by acidifying the mixture to pH ~2.0 with 5 N HCl. This precipitates most of the cellular proteins. Centrifuge the mixture for 15 minutes to pellet the cell mass and denatured proteins[5].
-
Neutralization & Extraction: Decant the supernatant and neutralize it to pH ~7.0 with 5 M NaOH. Extract the aqueous solution twice with ethyl acetate to remove the unreacted amine donor and other organic-soluble intermediates[5].
-
Concentration: Separate the aqueous layer and evaporate it to dryness under reduced pressure to obtain a crude solid mixture of the product and buffer salts.
-
Salt Removal: Solubilize the crude product in methanol, which will leave most of the inorganic buffer salts undissolved. Filter to remove the salts and concentrate the methanol solution.
-
Recrystallization: Further purify the product by recrystallization from an ethanol:water mixture to yield a pure white solid[5].
Data and Expected Results
The performance of the multi-enzyme cascade should be evaluated based on conversion, isolated yield, and the stereoselectivity of the final product.
| Parameter | Expected Value | Notes |
| Substrate Concentration | 100 mM | Higher concentrations may lead to substrate/product inhibition. |
| Reaction Time | ~18 hours | Time to reach >95% substrate consumption. |
| Conversion Rate | ~70-72% | Based on HPLC analysis of the reaction mixture[5]. |
| Isolated Yield | ~61% | After purification and recrystallization steps[5][6][7]. |
| Enantiomeric Excess (ee) | >99% | Dependent on the selectivity of the chosen transaminase. |
Troubleshooting
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low Conversion Rate | 1. Inefficient pH control leading to enzyme deactivation. 2. Benzaldehyde inhibition. 3. Low biocatalyst activity. | 1. Verify pH-stat calibration and operation. Manual pH adjustment is inefficient for this cascade[5]. 2. Ensure AHR/FDH whole-cell system is active. The absence of this system results in significantly lower conversion (~10%)[5]. 3. Confirm the specific activity of the prepared whole-cell catalysts. |
| Reaction Stalls | Substrate or product inhibition at high concentrations. | Perform the reaction at a lower substrate concentration (e.g., 50 mM) to confirm. |
| Low Enantioselectivity | Incorrect transaminase variant used or contamination. | Verify the identity and purity of the transaminase-expressing strain. Use a highly selective, engineered TA variant. |
| Rapid pH Drop | High esterase activity. | This is expected. Ensure the pH-stat system can keep pace with a sufficiently concentrated base titrant (e.g., 5 M NaOH). |
Conclusion
This application note details a robust and efficient multi-enzyme cascade for the synthesis of a key chiral intermediate of Sitagliptin. By integrating four distinct enzymatic activities into a single-pot, whole-cell system, this protocol overcomes challenges of intermediate instability and co-product inhibition. The process operates under mild, aqueous conditions, avoids the use of hazardous reagents, and delivers the desired product with high yield and excellent enantioselectivity. This biocatalytic strategy represents a significant advancement over traditional chemical methods and serves as a powerful example of how enzyme cascades can be harnessed for modern, sustainable pharmaceutical manufacturing.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Transaminases in Modern Pharmaceutical Synthesis: A Sitagliptin Intermediate Case Study. NINGBO INNO PHARMCHEM CO.,LTD. Blog. [Link not available]
-
Khobragade, T. P., Sarak, S., Pagar, A. D., Jeon, H., Giri, P., & Yun, H. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. PubMed. Available at: [Link]
-
Khobragade, T. P., Sarak, S., Pagar, A. D., Jeon, H., Giri, P., Yun, H., et al. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
-
Khobragade, T. P., Sarak, S., Pagar, A. D., Jeon, H., Giri, P., Yun, H., et al. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers Media S.A.. Available at: [Link]
- Paint, S. ω-Transaminase catalyzed reaction for the sitagliptin synthesis. Source not specified. [Link not available]
-
Liu, W., Xie, Y., Xu, Y., & Zheng, G. (2023). Designing a novel (R)-ω-transaminase for asymmetric synthesis of sitagliptin intermediate via motif swapping and semi-rational design. International Journal of Biological Macromolecules. Available at: [Link]
-
ACS Green Chemistry Institute. (n.d.). Use of Transaminase Towards Greener Manufacturing of Sitagliptin. American Chemical Society. Available at: [Link]
- Patel, R. N. (2023). Improved process for preparation of sitagliptin. Google Patents.
-
Khobragade, T. P., Pagar, A. D., Giri, P., Sarak, S., Jeon, H., Joo, S., Goh, Y., Park, B.-S., & Yun, H. (2023). Biocatalytic Cascade for Synthesis of Sitagliptin Intermediate Employing Coupled Transaminase. ResearchGate. Available at: [Link]
-
Khobragade, T. P., Sarak, S., Pagar, A. D., Jeon, H., Giri, P., & Yun, H. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. ResearchGate. Available at: [Link]
- Li, H., & Chen, B. (2009). Processes for preparing an intermediate of sitagliptin via enzymatic reduction. Google Patents.
-
Dall'Oglio, F., Contente, M. L., Pinna, C., et al. (n.d.). Study on the Immobilization of a Transaminase Biocatalyst for the Synthesis of Sitagliptin. MDPI. Available at: [Link]
-
Bommarius, A. S., & Nguyen, H. (n.d.). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Taylor & Francis Online. Available at: [Link]
-
Kim, J., Lee, S., & Park, Y. (2024). Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. ACS Omega. Available at: [Link]
-
Khobragade, T. P., Sarak, S., Pagar, A. D., Jeon, H., Giri, P., & Yun, H. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers Media S.A.. Available at: [Link]
Sources
- 1. chemistryforsustainability.org [chemistryforsustainability.org]
- 2. Frontiers | Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor [frontiersin.org]
- 3. nbinno.com [nbinno.com]
- 4. US20230227457A1 - Improved process for preparation of sitagliptin - Google Patents [patents.google.com]
- 5. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Application Note: A Green Chemistry Revolution in Sitagliptin Synthesis
Abstract
The synthesis of Sitagliptin, the active pharmaceutical ingredient (API) in the leading type 2 diabetes treatment Januvia®, represents a landmark case study in the successful application of green chemistry principles to pharmaceutical manufacturing. This guide details the evolution from a traditional, metal-catalyzed process to a highly efficient, sustainable biocatalytic route. The core innovation—the development of a novel transaminase enzyme through directed evolution—resolved significant environmental and process challenges, including the elimination of a high-pressure hydrogenation step and the use of a precious metal catalyst. This document provides a technical overview of the synthetic strategies, a comparative analysis of the processes, and detailed protocols for the key enzymatic transformation, offering a blueprint for applying green biocatalysis in modern drug development.
Introduction: The Imperative for Greener Pharmaceutical Synthesis
The pharmaceutical industry is increasingly under pressure to develop manufacturing processes that are not only economically viable but also environmentally sustainable. Sitagliptin, a chiral β-amino acid derivative and a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, presented a significant synthetic challenge[1][2]. The initial manufacturing process, while innovative, relied on a rhodium-catalyzed asymmetric hydrogenation of an enamine[3][4]. This approach, however, carried inherent liabilities:
-
Use of a Precious Metal Catalyst: The process required an expensive and supply-limited rhodium catalyst.
-
High-Pressure Operations: The hydrogenation had to be conducted at high pressures (up to 250 psi), necessitating specialized, capital-intensive equipment[3][4].
-
Suboptimal Stereoselectivity: The reaction's stereoselectivity was insufficient, requiring a subsequent wasteful crystallization step to isolate the desired (R)-enantiomer[3].
-
Process Waste: The overall process generated a significant amount of waste, impacting its environmental footprint[3][5].
These challenges spurred a collaboration between Merck and Codexis to fundamentally redesign the synthesis using the principles of green chemistry, focusing on the transformative potential of biocatalysis[3][6].
The Biocatalytic Breakthrough: Engineering a Hyper-Efficient Transaminase
The central pillar of the green Sitagliptin synthesis is the replacement of the rhodium-catalyzed hydrogenation with an asymmetric transamination of a prochiral ketone precursor (pro-sitagliptin ketone)[3][7]. Transaminase (TA) enzymes are pyridoxal-5'-phosphate (PLP)-dependent biocatalysts that can synthesize chiral amines with exceptionally high stereoselectivity under mild, aqueous conditions[8].
The Challenge: Overcoming Nature's Limitations
Initial screening of existing, naturally occurring transaminases revealed a critical roadblock: none showed any detectable activity on the bulky pro-sitagliptin ketone substrate[3][4]. The active sites of these enzymes were simply too sterically hindered to accommodate the substrate[4]. This is a common challenge in biocatalysis, where enzymes evolved for specific natural functions often fail to perform on structurally complex pharmaceutical intermediates.
The Solution: Directed Evolution
To overcome this limitation, Codexis employed its CodeEvolver® directed evolution platform to engineer a suitable enzyme[9]. The process began by identifying a promising (R)-selective transaminase from Arthrobacter sp. that showed slight activity on a smaller, structurally related ketone[2][3]. From this starting point, a multi-stage process of protein engineering was initiated:
-
Substrate Walking & Modeling: Initial mutations were guided by computational models of the enzyme's active site to create space for the larger substrate[7][10].
-
Iterative Mutagenesis: Multiple rounds of gene shuffling and site-saturation mutagenesis were performed to introduce beneficial mutations.
-
High-Throughput Screening: Libraries of enzyme variants were rapidly screened for improved activity, stability, and stereoselectivity.
This intensive engineering effort resulted in a novel, highly optimized Sitagliptin transaminase (STA). The final enzyme contained 27 mutations and exhibited a staggering 25,000-fold increase in activity compared to the initial wild-type enzyme[2][3]. This engineered biocatalyst was not only highly active but also extremely selective, producing the desired (R)-Sitagliptin amine with an enantiomeric excess (e.e.) of >99.95%[11].
Comparative Analysis of Synthetic Routes
The shift from chemical catalysis to biocatalysis resulted in dramatic improvements across key green chemistry metrics. The new process is safer, more efficient, and generates significantly less waste.
Figure 1: High-level comparison of the traditional vs. green synthetic workflow for Sitagliptin.
Quantitative Process Improvements
The implementation of the biocatalytic route led to substantial, measurable benefits, which were recognized with a Presidential Green Chemistry Challenge Award[3].
| Metric | Traditional Rhodium-Catalyzed Process | Green Biocatalytic Process | Improvement |
| Overall Yield | ~76% | 87–90% | 10–13% Increase [3][4] |
| Productivity | Baseline | 56% Increase[3] | Significant Throughput Gain |
| Total Waste Generation | Baseline | 19% Reduction[3][4] | Reduced Environmental Burden |
| Catalyst | Rhodium (Precious Metal) | Enzyme (Biodegradable) | Elimination of Heavy Metals [3] |
| Operating Pressure | ~250 psi | Ambient Pressure | Enhanced Safety, Lower Capex [3] |
| Stereoselectivity | ~94% e.e. | >99.9% e.e. | Elimination of Chiral Purification [3] |
Protocol: Asymmetric Transamination of Pro-Sitagliptin Ketone
This protocol outlines the key biocatalytic step for the synthesis of (R)-amine Sitagliptin from the pro-sitagliptin ketone precursor.
Materials and Reagents
-
Pro-Sitagliptin Ketone (Substrate)
-
Engineered Sitagliptin Transaminase (STA), typically as a lyophilized powder or immobilized on a solid support[8].
-
Isopropylamine (IPA) (Amine Donor)
-
Pyridoxal-5'-phosphate (PLP) (Cofactor)
-
Potassium Phosphate Buffer (e.g., 1.0 M, pH 8.0)
-
Organic Solvent (e.g., DMSO for substrate solubility)
-
Jacketed Laboratory Reactor with overhead stirring and pH/temperature control
Experimental Workflow
Figure 2: Step-by-step workflow for the biocatalytic transamination reaction.
Detailed Step-by-Step Procedure
-
Reactor Setup: Charge the jacketed reactor with the appropriate volume of potassium phosphate buffer. Begin agitation and adjust the temperature to the optimal range for the enzyme (typically 40-45°C).
-
Substrate Preparation: In a separate vessel, dissolve the pro-sitagliptin ketone in a minimal amount of DMSO to create a concentrated stock solution. Causality Note: DMSO is required due to the low aqueous solubility of the ketone substrate. The concentration is kept high to maximize reactor throughput.
-
Enzyme and Cofactor Addition: Add the engineered Sitagliptin Transaminase and the PLP cofactor to the buffered solution in the reactor. Allow a brief period for dissolution and equilibration.
-
Reaction Initiation: Add the dissolved ketone substrate to the reactor, followed by the addition of isopropylamine. Isopropylamine serves as the amine donor, and its co-product, acetone, is volatile and helps drive the reaction equilibrium toward product formation.
-
Reaction Control and Monitoring: Maintain the reaction pH at the enzyme's optimum (e.g., pH 8.0) using an automated titrator with a suitable base (e.g., NaOH). The reaction progress is monitored by taking periodic samples and analyzing them by HPLC to determine the conversion of the ketone to the amine product. The reaction typically reaches >99% conversion within 24 hours.
-
Work-up and Isolation: Once the reaction is complete, quench the reaction. The product is then extracted from the aqueous phase using an appropriate organic solvent (e.g., methyl tert-butyl ether or isopropyl acetate). The organic layers are combined, washed, and concentrated to yield the crude (R)-Sitagliptin amine, which can then be carried forward to the final API salt formation step with minimal purification.
Conclusion and Future Outlook
The development of a biocatalytic process for Sitagliptin is a triumph of green chemistry and protein engineering[7]. It demonstrates that enzymatic processes can be superior to traditional chemical methods, not only in terms of environmental impact but also in efficiency, safety, and cost-effectiveness[6][9]. The success of this collaboration has paved the way for the broader adoption of biocatalysis in the pharmaceutical industry, with companies now routinely screening for and engineering enzymes for key synthetic transformations. The principles demonstrated here—designing a synthesis around a highly selective and efficient enzymatic step—serve as an authoritative model for the sustainable development of future pharmaceuticals.
References
-
Study on the Immobilization of a Transaminase Biocatalyst for the Synthesis of Sitagliptin. (n.d.). MDPI. Retrieved from [Link]
-
Biocatalytic retrosynthesis approaches to d-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Cheng, Y., Wu, S., Zheng, G., & Xu, J. (2020). Creation of a robust and R-selective ω-amine transaminase for the asymmetric synthesis of sitagliptin intermediate on a kilogram scale. International Journal of Biological Macromolecules, 164, 4525-4533. Retrieved from [Link]
-
Savile, C. K., Jan, J. M., Churchill, E. D., Gruber, J. M., & Moore, J. C. (2010). Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science, 329(5989), 305-309. Retrieved from [Link]
-
Codexis, Inc. (2021, September 9). Codexis and Merck Amend and Extend Supply Agreement for Enzyme Used in Manufacture of Sitagliptin. GlobeNewswire. Retrieved from [Link]
-
Biocatalytic retrosynthesis approaches to D-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin. (2021). IRIS . Retrieved from [Link]
-
Use of Transaminase Towards Greener Manufacturing of Sitagliptin. (n.d.). Chemistry For Sustainability. Retrieved from [Link]
-
Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. (2023). Molecules, 28(19), 6825. Retrieved from [Link]
-
Presidential Green Chemistry Challenge: 2010 Greener Reaction Conditions Award. (2010). United States Environmental Protection Agency. Retrieved from [Link]
-
Pagar, A. D., Khobragade, T. P., Patil, M. D., & Yun, H. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology, 9, 747986. Retrieved from [Link]
-
Greener Reaction Conditions Award | Merck & Co. and Codexis. (2010, June 28). Chemical & Engineering News. Retrieved from [Link]
-
Liu, M., Cheng, Y., Wu, S., Zheng, G., & Xu, J. (2023). Designing a novel (R)-ω-transaminase for asymmetric synthesis of sitagliptin intermediate via motif swapping and semi-rational design. International Journal of Biological Macromolecules, 253(Pt 4), 127348. Retrieved from [Link]
-
Pagar, A. D., Khobragade, T. P., Patil, M. D., & Yun, H. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology, 9. Retrieved from [Link]
-
Codexis, Inc. (2021, October 18). Codexis, Almelo and RC2 Announce a Tri-Party Collaboration for the Enzymatic Production of Low Cost Sitagliptin API for the Generic Market, Including a License to Codexis Enzyme Technology in India. GlobeNewswire. Retrieved from [Link]
-
Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. (2021). Frontiers. Retrieved from [Link]
-
A Greener, Biocatalytic Manufacturing Route to Sitagliptin. (n.d.). ResearchGate. Retrieved from [Link]
-
Development of A Sitagliptin Transaminase. (n.d.). ResearchGate. Retrieved from [Link]
-
Hansen, K. B., Hsiao, Y., Xu, F., & Armstrong, J. D. (2009). Highly Efficient Asymmetric Synthesis of Sitagliptin. Journal of the American Chemical Society, 131(25), 8798-8804. Retrieved from [Link]
-
Synthesis of Sitagliptin. (n.d.). ResearchGate. Retrieved from [Link]
-
Directed Evolution of an (R)‐Selective Transaminase Toward Higher Efficiency of Sitagliptin Analog Biosynthesis. (2023). CoLab. Retrieved from [Link]
-
Desai, A. A. (2011). Sitagliptin Manufacture: A Compelling Tale of Green Chemistry, Process Intensification, and Industrial Asymmetric Catalysis. Angewandte Chemie International Edition, 50(9), 1974-1976. Retrieved from [Link]
-
Sitagliptin Manufacture: A Compelling Tale of Green Chemistry, Process Intensification, and Industrial Asymmetric Catalysis. (2011). Scilit. Retrieved from [Link]
Sources
- 1. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor [frontiersin.org]
- 3. epa.gov [epa.gov]
- 4. pubsapp.acs.org [pubsapp.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. chemistryforsustainability.org [chemistryforsustainability.org]
- 7. Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Codexis and Merck Amend and Extend Supply Agreement for Enzyme Used in Manufacture of Sitagliptin :: Codexis, Inc. (CDXS) [ir.codexis.com]
- 10. Designing a novel (R)-ω-transaminase for asymmetric synthesis of sitagliptin intermediate via motif swapping and semi-rational design [pubmed.ncbi.nlm.nih.gov]
- 11. Creation of a robust and R-selective ω-amine transaminase for the asymmetric synthesis of sitagliptin intermediate on a kilogram scale - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate
Welcome to the technical support center for the synthesis of Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, a critical step in the production of valuable pharmaceutical intermediates like Sitagliptin.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles to help you optimize your reaction yield and purity.
Reaction Overview: The Claisen Condensation Pathway
The synthesis of Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate, a β-keto ester, is typically achieved via a Claisen condensation or a related synthetic equivalent.[3][4] This base-catalyzed reaction involves the formation of a new carbon-carbon bond by coupling an ester enolate with another ester molecule.[5] The generalized mechanism involves three key steps: enolate formation, nucleophilic attack, and elimination of an alkoxide.
Caption: General mechanism for the Claisen condensation.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Q1: My yield of Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate is consistently low, or the reaction seems to reverse during workup. What's wrong?
A1: This is the most common issue in Claisen condensations and typically points to an unfavorable equilibrium. The Claisen condensation is a reversible reaction.[6] The final step, the deprotonation of the newly formed β-keto ester, is what drives the reaction to completion by forming a highly stabilized enolate.[7][8] If this deprotonation does not occur efficiently, the equilibrium will favor the starting materials, leading to low yields. This is known as a "Reverse Claisen" condensation.
Probable Causes & Solutions:
-
Insufficient Base: You must use at least a full stoichiometric equivalent of base, not a catalytic amount. This is because the pKa of the product β-keto ester (around 11) is much lower than that of the alcohol byproduct (pKa ~16-17), meaning the product will be deprotonated by the alkoxide base. This final, essentially irreversible deprotonation pulls the entire equilibrium towards the product.[6][8][9]
-
Base Strength: The base must be strong enough to deprotonate the starting ester's α-hydrogen effectively. Sodium ethoxide (NaOEt) is standard, but stronger, non-nucleophilic bases like Sodium Hydride (NaH) can increase yields.[5][6] Magnesium ethoxide is also an excellent choice as it can chelate the enolate, often leading to cleaner reactions and higher yields.[10][11]
-
Premature Acidification: Do not acidify the reaction mixture until the condensation is complete. The reaction should be worked up under basic conditions first to isolate the enolate salt of the product. Acidification is the final step to protonate the enolate and yield the neutral β-keto ester.[4][12]
Caption: Troubleshooting workflow for low reaction yield.
Q2: My workup reveals significant contamination with 2,4,5-trifluorophenylacetic acid and ethanol. What side reaction is occurring?
A2: The presence of a carboxylic acid and its corresponding alcohol is a clear indicator of saponification, which is the base-mediated hydrolysis of your ester starting material or product.[6]
Probable Causes & Solutions:
-
Water Contamination: The most common cause is the presence of water in your reagents or solvents. The alkoxide base (e.g., sodium ethoxide) will react with water to form hydroxide ions (OH⁻), which readily hydrolyze esters.[13]
-
Solution: Ensure all glassware is oven-dried. Use freshly distilled, anhydrous solvents. Use high-purity, dry starting materials.
-
-
Inappropriate Base: Using hydroxide bases like NaOH or KOH is forbidden as they will cause irreversible and complete hydrolysis of the ester.[13]
-
Solution: Only use non-aqueous alkoxide bases (NaOEt, Mg(OEt)₂) or hydride bases (NaH).
-
Q3: I am observing multiple unexpected β-keto ester products in my final mixture. What is the likely cause?
A3: This issue points to either transesterification or unwanted self-condensation reactions.
Probable Causes & Solutions:
-
Transesterification: This occurs when the alkoxide of the base does not match the alkoxy group of the ester. For example, using sodium methoxide with ethyl 2-(2,4,5-trifluorophenyl)acetate will lead to a mixture of ethyl and methyl esters in both the starting materials and products, complicating purification.[13]
-
Solution: Always match the base to the ester. For ethyl esters, use sodium ethoxide or magnesium ethoxide.
-
-
Uncontrolled Crossed-Claisen: If your synthesis strategy involves two different esters that can both form enolates (i.e., both have α-hydrogens), a statistical mixture of up to four different β-keto esters can form.[5][14]
-
Solution: An ideal crossed-Claisen strategy involves one ester that cannot form an enolate (e.g., ethyl formate or ethyl benzoate) to act solely as the electrophile.[14] Alternatively, using a directed approach with a very strong, non-nucleophilic base like lithium diisopropylamide (LDA) can allow for the selective formation of one enolate, which then reacts with the second ester.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal base for synthesizing Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate?
A1: The choice of base is critical.
-
Sodium Ethoxide (NaOEt): This is the classic and most common base. It is effective but requires strict anhydrous conditions to prevent saponification.[5]
-
Sodium Hydride (NaH): A very strong, non-nucleophilic base that provides an irreversible deprotonation to form the enolate. It can often lead to higher yields but is more hazardous to handle (flammable solid) and requires careful quenching.[6]
-
Magnesium Ethoxide (Mg(OEt)₂): An excellent choice that serves as a strong base to generate magnesium enolates.[10][11] These enolates often exhibit high reactivity and selectivity, leading to cleaner reactions and improved yields compared to sodium-based counterparts.[15]
Q2: What are the key starting materials for this synthesis?
A2: The synthesis generally requires two key components: an electrophilic acylating agent and a nucleophilic enolizable ester. A common and effective route involves the acylation of a malonic ester derivative. For instance, reacting an activated form of 2,4,5-trifluorophenylacetic acid (like its acid chloride or imidazolide derivative) with a magnesium salt of monoethyl malonate is a well-established method.[15][16]
Q3: What are the critical safety precautions for this reaction?
A3:
-
Bases: The strong bases used (NaOEt, NaH, Mg(OEt)₂) are corrosive and/or flammable. Sodium hydride reacts violently with water to produce hydrogen gas. Handle them in an inert atmosphere (e.g., under nitrogen or argon) and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Anhydrous solvents like tetrahydrofuran (THF) and ethanol are flammable. Work in a well-ventilated fume hood away from ignition sources.
-
Quenching: The quenching of reactions involving strong bases, especially NaH, must be done carefully and slowly, typically at low temperatures, to control the exothermic release of heat and/or gas.
Data Summary Table
The following table summarizes generalized conditions for a robust synthesis using a magnesium-mediated approach.
| Parameter | Recommended Condition | Rationale |
| Acylating Agent | 2,4,5-Trifluorophenylacetyl Chloride | Highly reactive electrophile. |
| Enolate Precursor | Monoethyl Malonate Potassium Salt | Readily available and forms the required C2 unit. |
| Base/Mediator | Magnesium Chloride (MgCl₂) & Pyridine | Forms the magnesium enolate of monoethyl malonate.[15] |
| Solvent | Anhydrous Ethyl Acetate or THF | Aprotic solvent to prevent side reactions. |
| Molar Ratio | 1 : 1.1 : 2.2 : 1 (Acid Chloride : MgCl₂ : Pyridine : Malonate Salt) | Ensures complete formation of the magnesium enolate. |
| Temperature | 0 - 20°C | Low temperature controls the exothermic reaction. |
| Reaction Time | 8 - 12 hours | Monitor by TLC or HPLC for completion.[16] |
| Workup | Acidic quench (e.g., dilute HCl) | Decarboxylates the intermediate and protonates the final product.[15] |
| Typical Yield | >85% | Magnesium-mediated methods are generally high-yielding.[15] |
Experimental Protocols
Protocol 1: Synthesis via Magnesium Enolate of Monoethyl Malonate
This protocol is adapted from established methodologies for β-keto ester synthesis.[15]
-
Preparation of Magnesium Enolate:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂), add anhydrous magnesium chloride (1.1 eq) and anhydrous ethyl acetate (or THF) as the solvent.
-
Add monoethyl malonate potassium salt (1.0 eq) and pyridine (2.2 eq).
-
Stir the resulting suspension at room temperature for 3-5 hours.
-
-
Acylation:
-
Cool the suspension to 0-5°C using an ice bath.
-
Slowly add 2,4,5-trifluorophenylacetyl chloride (1.0 eq) dropwise via a syringe, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 8-12 hours.
-
-
Workup and Isolation:
-
Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Once the starting material is consumed, cool the mixture again to 0-5°C.
-
Slowly and carefully quench the reaction by adding a cold (0°C) 10% aqueous HCl solution. This step is exothermic and will cause decarboxylation (CO₂ evolution).
-
Continue stirring at low temperature for 1-2 hours until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Adsorb the crude oil onto a small amount of silica gel.
-
Column Packing: Pack a silica gel column using a hexane/ethyl acetate mixture (e.g., 9:1) as the eluent.
-
Elution: Load the adsorbed crude product onto the column. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
-
Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate as a purified oil or solid.
References
-
Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. (2021). PMC - NIH. Available at: [Link]
- Preparation of sitagliptin intermediate. (2009). Google Patents.
- Method for preparing 4-(2,4,5-trifluorophenyl)-3-oxo-butanoic acid. Google Patents.
-
Magnesium Ethoxide: A Versatile Reagent for Diverse Organic Synthesis Applications. (2024). Available at: [Link]
- Sitagliptin synthesis. (2010). Google Patents.
-
Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. (2023). PMC - PubMed Central. Available at: [Link]
-
Improved Enzymatic Synthesis Of Sitagliptin Or Its Salts Thereof. Quick Company. Available at: [Link]
-
Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. Available at: [Link]
-
Claisen Condensation and Dieckmann Condensation. (2020). Master Organic Chemistry. Available at: [Link]
-
Esters to β-Ketoesters: Claisen Condensation Overview. (2023). JoVE. Available at: [Link]
-
Claisen Condensation – Mechanism, Variations & FAQs. Allen. Available at: [Link]
- The preparation method of β-keto acid ethyl ester. (2008). Google Patents.
-
β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. (2013). NIH. Available at: [Link]
-
The Claisen Condensation. Available at: [Link]
-
Claisen Condensation Reaction Mechanism. (2018). YouTube. Available at: [Link]
- Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives. (2012). Google Patents.
-
23.7: The Claisen Condensation Reaction. (2024). Chemistry LibreTexts. Available at: [Link]
-
Crossed Claisen and Claisen Variation Reactions. Chemistry Steps. Available at: [Link]
-
23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available at: [Link]
Sources
- 1. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2009064476A1 - Preparation of sitagliptin intermediate - Google Patents [patents.google.com]
- 3. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. Claisen Condensation – Mechanism, Variations & FAQs [allen.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. nbinno.com [nbinno.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]
- 14. Crossed Claisen and Claisen Variation Reactions - Chemistry Steps [chemistrysteps.com]
- 15. CN101215234A - The preparation method of β-keto acid ethyl ester - Google Patents [patents.google.com]
- 16. Methyl 3-Oxo-4-(2,4,5-trifluorophenyl)butanoate | 769195-26-8 [chemicalbook.com]
Technical Support Center: Identification of Byproducts in Sitagliptin Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sitagliptin, an oral antihyperglycemic agent, is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes.[1][2] Its synthesis, while well-established, can give rise to various byproducts and impurities that may impact the final drug product's quality, safety, and efficacy.[1][3][4] This guide provides in-depth technical assistance for identifying and troubleshooting the formation of these byproducts during the synthesis of Sitagliptin from its precursors.
Frequently Asked Questions (FAQs)
Q1: What are the common classes of byproducts and impurities encountered in Sitagliptin synthesis?
A1: Byproducts in Sitagliptin synthesis can be broadly categorized into process-related impurities and degradation products.
-
Process-Related Impurities: These arise from the synthetic route itself and include unreacted starting materials, intermediates, and products of side reactions.[1][3] Common examples include:
-
Ketoamide and Enamine Impurities: These are key intermediates in several synthetic pathways.[5][6]
-
Triazole and Acid Impurities: These can originate from the core heterocyclic precursor or hydrolysis of intermediates.[1][3]
-
Alkene Impurities: Such as 3-desamino-2,3-dehydrositagliptin and 3-desamino-3,4-dehydrositagliptin, which can form through elimination reactions.[3][4]
-
Enantiomeric Impurities: The synthesis aims for the (R)-enantiomer, but the (S)-enantiomer can be present as an impurity.[3]
-
-
Degradation Products: These form due to the decomposition of Sitagliptin under various stress conditions like acid or base hydrolysis, oxidation, and photolysis.[1][7][8][9]
Q2: What are the primary precursors to byproduct formation in the synthesis of Sitagliptin?
A2: The formation of byproducts is intrinsically linked to the chosen synthetic strategy and the reactivity of the precursors. Key precursors and reaction steps that can lead to impurity generation include:
-
2,4,5-Trifluorophenylacetic Acid: This starting material can undergo various side reactions if not handled under optimal conditions.
-
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[3][4][7]triazolo[4,3-a]pyrazine: The stability of this heterocyclic core is crucial, as it can be a source of degradation products.
-
Coupling and Hydrogenation Steps: The amide bond formation and subsequent reduction steps are critical. Incomplete reactions, side reactions like elimination, or the use of certain catalysts can lead to byproduct formation.[3] For instance, acid-catalyzed elimination during hydrogenolysis can generate alkene impurities.[3]
Q3: My HPLC analysis shows several unexpected peaks. How can I begin to identify these unknown byproducts?
A3: A systematic approach is essential for identifying unknown peaks.
-
Review the Synthetic Route: Carefully examine each step of your synthesis. Consider potential side reactions, incomplete conversions, and the stability of all intermediates.
-
Forced Degradation Studies: Subject a pure sample of Sitagliptin to stress conditions (acid, base, heat, light, oxidation).[7][8][9][10] This can help generate and identify potential degradation products, which may match some of your unknown peaks.
-
High-Resolution Mass Spectrometry (HRMS): Obtain accurate mass data for the unknown peaks. This will allow you to propose molecular formulas.
-
Tandem Mass Spectrometry (MS/MS): Fragment the ions of the unknown peaks to obtain structural information. Compare the fragmentation patterns with that of Sitagliptin and known impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If an impurity can be isolated in sufficient quantity and purity, 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) are invaluable for unambiguous structure elucidation.
-
Reference Standards: Where possible, procure certified reference standards of known Sitagliptin impurities for comparison of retention times and mass spectra.[6][][12]
Troubleshooting Guide
Issue 1: High Levels of Alkene Impurities Detected
Potential Cause: Acid-catalyzed elimination of the amine group during the final hydrogenation step or during workup.[3]
Troubleshooting Steps:
-
Optimize pH: Ensure the pH of the reaction mixture and during workup is carefully controlled to avoid acidic conditions that favor elimination.
-
Catalyst Selection: Evaluate different hydrogenation catalysts and reaction conditions. Some catalysts may be more prone to promoting elimination reactions.
-
Temperature Control: Lowering the reaction temperature may reduce the rate of the elimination side reaction.
Issue 2: Presence of the Enantiomeric (S)-Sitagliptin Impurity
Potential Cause: Inefficient asymmetric synthesis or racemization during a synthetic step.
Troubleshooting Steps:
-
Chiral Catalyst/Auxiliary Evaluation: Re-evaluate the chiral catalyst or auxiliary used in the asymmetric step. Ensure its purity and activity.
-
Reaction Conditions: Optimize the temperature, pressure, and solvent for the asymmetric reaction to maximize enantioselectivity.
-
Base and Solvent Screening: In steps where a stereocenter is adjacent to a carbonyl group, screen different bases and solvents to minimize the risk of epimerization.
Issue 3: Formation of Degradation Products Under Acidic Conditions
Potential Cause: Sitagliptin is known to degrade under strong acidic conditions.[7][9][13]
Troubleshooting Steps:
-
Avoid Strong Acids: Where possible, use milder acids or alternative reaction conditions that do not require a low pH.
-
Control Temperature and Time: If acidic conditions are unavoidable, minimize the reaction time and maintain a low temperature to reduce the extent of degradation.
-
Inert Atmosphere: Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation that can be accelerated in acidic media.
Experimental Protocols
Protocol 1: HPLC-UV/MS Method for Impurity Profiling
This protocol provides a general framework for the analysis of Sitagliptin and its byproducts. Optimization will be required based on the specific impurities of interest and the available instrumentation.
1. Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system with a Photodiode Array (PDA) detector.
-
Mass Spectrometer (e.g., Q-Tof or Triple Quadrupole) with an electrospray ionization (ESI) source.[7][14]
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., Agilent C18 Zorbax Eclipse Plus, 50 x 2.1mm; 1.8µm) is a common choice.[7]
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid, pH adjusted to 4.0) and an organic phase (e.g., acetonitrile).[7]
-
Flow Rate: Approximately 0.3 mL/min.[7]
-
Column Temperature: 25 °C.[7]
-
Injection Volume: 0.5 µL.[7]
-
UV Detection: Monitor at a wavelength where Sitagliptin and potential impurities have significant absorbance (e.g., 210 nm or 265 nm).
3. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: A suitable mass range to cover Sitagliptin and its expected byproducts (e.g., m/z 100-1000).
-
Source Parameters: Optimize capillary voltage, cone voltage, source temperature, and desolvation gas flow for optimal signal.
4. Sample Preparation:
-
Dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration.
-
Filter the sample through a 0.22 µm syringe filter before injection.
Protocol 2: Forced Degradation Study - Acid Hydrolysis
1. Objective: To intentionally degrade Sitagliptin under acidic conditions to generate and identify potential degradation products.
2. Materials:
-
Sitagliptin reference standard.
-
Hydrochloric acid (HCl) solution (e.g., 2.5 M).[7]
-
Sodium hydroxide (NaOH) solution for neutralization.
-
HPLC system as described in Protocol 1.
3. Procedure:
-
Prepare a solution of Sitagliptin in the HCl solution.
-
Heat the solution at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 6 hours).[7]
-
Periodically withdraw aliquots, neutralize with NaOH, and dilute with the mobile phase.
-
Analyze the samples by HPLC-UV/MS to monitor the degradation of Sitagliptin and the formation of degradation products.
Data Presentation
Table 1: Common Byproducts and Impurities in Sitagliptin Synthesis
| Impurity Name | Type | Potential Origin |
| Ketoamide Impurity | Process-Related | Intermediate in synthesis.[5] |
| Enamine Impurity | Process-Related | Intermediate in synthesis.[5][6] |
| 3-Desamino-2,3-dehydrositagliptin | Process-Related | Elimination side reaction.[3][4] |
| 3-Desamino-3,4-dehydrositagliptin | Process-Related | Elimination side reaction.[3][4] |
| (S)-Sitagliptin | Process-Related | Enantiomeric impurity.[3] |
| Sitagliptin Acid | Degradation | Hydrolysis of the amide bond.[3] |
| 7-Nitroso Impurity | Degradation | Potential genotoxic impurity.[1][14] |
Visualizations
Caption: Overview of Sitagliptin synthesis and potential byproduct formation pathways.
Caption: Analytical workflow for the identification of byproducts in Sitagliptin synthesis.
References
-
Sitagliptin phosphate: isolation and identification of two degradation products formed under acid conditions and determination of in vitro cytotoxicity. (2023). Drug Analytical Research. [Link]
-
Efficient and Straightforward Syntheses of Two United States Pharmacopeia Sitagliptin Impurities. (2020). ACS Omega. [Link]
-
Efficient and Straightforward Syntheses of Two United States Pharmacopeia Sitagliptin Impurities: 3-Desamino-2,3-dehydrositagliptin and 3-Desamino-3,4-dehydrositagliptin. (2020). ACS Omega. [Link]
-
ISOLATION, CHARACTERIZATION OF DEGRADATION PRODUCTS OF SITAGLIPTIN AND DEVELOPMENT OF VALIDATED STABILITY-INDICATING HPLC ASSAY METHOD FOR SITAGLIPTIN API AND TABLETS. (2013). International Journal of Pharmaceutical Sciences and Research. [Link]
-
Sitagliptin phosphate: isolation and identification of two degradation products formed under acid conditions and determination of in vitro cytotoxicity. (2023). Drug Analytical Research. [Link]
-
Development and Validation for Quantification of 7-Nitroso Impurity in Sitagliptin by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry. (2022). Molecules. [Link]
-
Determination of chemical stability of sitagliptin by LC-UV, LC-MS and FT-IR methods. (2019). Pharmaceutical and Biomedical Analysis. [Link]
- Synthesis method of Sitagliptin impurities. (2015).
-
Synthesis of Impurity A of Sitagliptin, an Anti-diabetes Drug. (2017). Chinese Pharmaceutical Journal. [Link]
-
Evaluation of Process Impurities and Degradants of Sitagliptin Phosphate by Validated Stability Indicating RP-LC Method. (2017). Asian Journal of Chemistry. [Link]
-
Impurity Profiling of Antihyperglycemic Drug-Sitagliptin. (2023). Springer Professional. [Link]
-
Impurity profiling and regulatory aspects of Sitagliptin active pharmaceutical ingredient. (2018). International Journal of Scientific Research. [Link]
-
Sitagliptin-impurities. Pharmaffiliates. [Link]
-
Determination of sitagliptin in the presence of its organic impurities using Box-Behnken experimental design for robustness assessment. (2018). Pharmazie. [Link]
-
Synthesis of Sitagliptin. (2009). Journal of the American Chemical Society. [Link]
-
Sitagliptin Impurities. SynZeal. [Link]
-
Sitagliptin. Wikipedia. [Link]
-
Solid-State Characterization of Different Crystalline Forms of Sitagliptin. (2019). Pharmaceutics. [Link]
-
Synthesis, nitric oxide release, and dipeptidyl peptidase-4 inhibition of sitagliptin derivatives as new multifunctional antidiabetic agents. (2018). European Journal of Medicinal Chemistry. [Link]
- Sitagliptin synthesis. (2010).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sitagliptin - Wikipedia [en.wikipedia.org]
- 3. Efficient and Straightforward Syntheses of Two United States Pharmacopeia Sitagliptin Impurities: 3-Desamino-2,3-dehydrositagliptin and 3-Desamino-3,4-dehydrositagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Impurity Profiling And Regulatory Aspects Of Sitagliptin Active Pharmaceutical Ingredient, IJSR - International Journal of Scientific Research(IJSR), IJSR | World Wide Journals [worldwidejournals.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. seer.ufrgs.br [seer.ufrgs.br]
- 8. ijpsr.com [ijpsr.com]
- 9. Determination of chemical stability of sitagliptin by LC-UV, LC-MS and FT-IR methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 12. Sitagliptin Impurities | SynZeal [synzeal.com]
- 13. researchgate.net [researchgate.net]
- 14. Development and Validation for Quantification of 7-Nitroso Impurity in Sitagliptin by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Diastereoselectivity in the Reduction of Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate
Welcome to the technical support center for the diastereoselective reduction of Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in achieving high diastereoselectivity for this critical reaction. Here, we address common issues in a question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your experimental design.
Frequently Asked Questions (FAQs)
Q1: I am performing a standard sodium borohydride (NaBH₄) reduction of Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate in methanol and observing a nearly 1:1 mixture of diastereomers. What is the likely cause of this low selectivity?
A1: A 1:1 diastereomeric ratio with a simple hydride reagent like sodium borohydride is often the expected outcome in the absence of any controlling elements. The reduction of a ketone to a secondary alcohol creates a new stereocenter.[1][2] If the starting material is racemic at the C4 position, and the reduction of the prochiral ketone at C3 proceeds without any facial bias, a mixture of all four possible stereoisomers (two pairs of enantiomers, which are diastereomeric to each other) will be formed.
The mechanism of a sodium borohydride reduction involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon.[1][3] In a protic solvent like methanol, the approach of the hydride to either face of the planar ketone is often sterically and electronically similar, leading to poor diastereoselectivity. The trifluorophenyl group at the adjacent stereocenter may not be sufficient to exert significant steric hindrance to direct the incoming hydride.
Q2: How can I improve the diastereoselectivity of my reduction using simple and cost-effective methods?
A2: To improve diastereoselectivity, you need to introduce a factor that will energetically favor the hydride attack on one face of the carbonyl over the other. Two common strategies are chelation control and steric hindrance.
Chelation Control: This approach involves using a Lewis acid to create a rigid, cyclic intermediate that blocks one face of the ketone. For β-keto esters, the ester carbonyl and the ketone can coordinate to a metal ion.
-
Recommended Protocol: The use of zinc chloride (ZnCl₂) with sodium borohydride is a classic and effective method. Zinc(II) can chelate with both the ketone and the ester carbonyl groups, forming a more rigid six-membered ring intermediate. This conformation can force the hydride to attack from the less sterically hindered face, leading to a higher diastereomeric ratio.
Steric Hindrance: Employing a bulkier reducing agent can amplify the steric differences between the two faces of the ketone.
-
Alternative Reducing Agents: Consider using lithium tri-sec-butylborohydride (L-Selectride®) or potassium tri-sec-butylborohydride (K-Selectride®). These reagents have significantly larger steric profiles than NaBH₄ and are more sensitive to the steric environment around the carbonyl group.
Q3: I tried the NaBH₄/ZnCl₂ system, but my diastereoselectivity only improved slightly. What other factors can I investigate?
A3: If chelation control with ZnCl₂ is not providing the desired selectivity, several other reaction parameters can be optimized.
Temperature: Lowering the reaction temperature is a fundamental strategy for increasing selectivity in many chemical reactions.[4][5][6][7] At lower temperatures, the reaction is more likely to proceed through the lowest energy transition state, which can lead to a higher diastereomeric excess. The difference in activation energies between the two diastereomeric transition states becomes more significant relative to the available thermal energy.
Solvent: The choice of solvent can influence the conformation of the substrate and the reactivity of the reducing agent. While protic solvents like methanol and ethanol are common for NaBH₄ reductions, exploring aprotic solvents in combination with certain reducing agents may alter the selectivity. For instance, tetrahydrofuran (THF) is a common solvent for more reactive hydride reagents.
Lewis Acid: The identity of the Lewis acid can have a profound impact on chelation-controlled reductions. If ZnCl₂ is not effective, you could screen other Lewis acids such as magnesium bromide (MgBr₂), cerium(III) chloride (CeCl₃), or titanium(IV) isopropoxide (Ti(Oi-Pr)₄). Each Lewis acid has a different coordination strength and can influence the geometry of the chelated intermediate.
Q4: My goal is to synthesize a single diastereomer. Are there more advanced methods I should consider?
A4: For achieving very high levels of diastereoselectivity, more sophisticated catalytic asymmetric methods are often necessary. These methods typically involve the use of a chiral catalyst that creates a chiral environment around the substrate, directing the reduction to one face of the ketone.
-
Noyori Asymmetric Hydrogenation: This powerful technique utilizes a ruthenium catalyst with a chiral BINAP ligand for the hydrogenation of β-keto esters.[8][9][10][11] It is renowned for its high enantioselectivity and can also provide excellent diastereoselectivity. The reaction typically requires high pressures of hydrogen gas and specialized equipment.
-
Biocatalysis: The use of enzymes, particularly ketoreductases (KREDs), offers an environmentally friendly and highly selective alternative.[12][13][14][15] These enzymes can exhibit exquisite control over both enantioselectivity and diastereoselectivity. A wide range of commercially available KREDs can be screened to find one that provides the desired stereoisomer.
Q5: I am concerned about the potential for epimerization at the C4 position under my reaction conditions. Is this a valid concern?
A5: Yes, this is a very important consideration. The C4 position, being alpha to the ketone, has an acidic proton. Under basic conditions, this proton can be removed to form an enolate, which can then be protonated from either face, leading to racemization or epimerization.
-
Mitigation Strategies:
-
Mild Reaction Conditions: Use the mildest possible reducing agent and reaction conditions that still afford a reasonable reaction rate.
-
Control of pH: If using a work-up procedure, ensure that it is not strongly basic for an extended period. A buffered work-up may be beneficial.
-
Temperature Control: Running the reaction at low temperatures can also help to minimize the rate of enolization.
-
Troubleshooting Guide: A Systematic Approach
When faced with low diastereoselectivity, a systematic approach to troubleshooting is crucial. The following workflow can help you efficiently identify the optimal conditions for your reduction.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. books.rsc.org [books.rsc.org]
- 4. Impact of reducing agent, temperature, and substrate topology on diastereoselectivity of the intermolecular coupling reactions, or how “free” are cobalt-complexed propargyl radicals? - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Effect of temperature on the enantioselectivity in the oxazaborolidine-catalyzed asymmetric reduction of ketones. Noncatalytic borane reduction, a nonneglectable factor in the reduction system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Highly stereoselective reagents for beta-keto ester reductions by genetic engineering of baker's yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Highly stereoselective reductions of alpha-alkyl-1,3-diketones and alpha-alkyl-beta-keto esters catalyzed by isolated NADPH-dependent ketoreductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enzyme-catalyzed regio- and enantioselective ketone reductions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Parameters for Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate
Welcome to the technical support center for the synthesis and optimization of Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of this key pharmaceutical intermediate. As a crucial building block in the synthesis of compounds such as the dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin, robust and optimized synthetic protocols are of paramount importance.[1][2][3]
This document will explore the two primary synthetic routes for this β-keto ester: the Claisen Condensation and the Reformatsky-type reaction, offering insights into reaction parameter optimization, troubleshooting common issues, and ensuring the integrity of your final product.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions and issues that may arise during your experiments.
Q1: I am observing low yields in my Claisen condensation reaction. What are the most likely causes?
A1: Low yields in the Claisen condensation of ethyl 2,4,5-trifluorophenylacetate and ethyl acetate are often attributable to several critical factors:
-
Insufficient or Inappropriate Base: The Claisen condensation requires a stoichiometric amount of a strong base, not a catalytic amount. This is because the resulting β-keto ester is more acidic than the starting materials, and the final deprotonation step by the base drives the reaction to completion. Using a weak base or a substoichiometric amount will result in poor yields. Sodium ethoxide (NaOEt) or sodium hydride (NaH) are commonly employed.
-
Presence of Water: The strong bases used are highly sensitive to moisture. Any water in your reaction vessel, solvents, or starting materials will quench the base, rendering it ineffective. Ensure all glassware is oven-dried, and solvents are anhydrous.
-
Sub-optimal Reaction Temperature: While the reaction is typically initiated at a low temperature to control the initial exothermic reaction, it often requires warming to proceed to completion. Conversely, excessively high temperatures can promote side reactions.
-
Self-Condensation: If both esters have enolizable α-hydrogens, a mixture of products from self-condensation and cross-condensation can occur, thereby reducing the yield of the desired product.
Q2: What are the common side products I should be aware of?
A2: The primary side products to monitor for are:
-
Self-condensation products: Ethyl acetoacetate (from the self-condensation of ethyl acetate) and the self-condensation product of ethyl 2,4,5-trifluorophenylacetate.
-
Hydrolysis and Decarboxylation Products: During aqueous workup, the β-keto ester can be hydrolyzed to the corresponding β-keto acid. These acids are often unstable and can decarboxylate upon heating to yield a ketone. To mitigate this, it is advisable to perform the acidic workup at low temperatures and avoid excessive heat during purification.
Q3: I'm considering the Reformatsky-type reaction mentioned in the literature. What are the key parameters to control for this synthesis?
A3: A patented method describes the synthesis via a Reformatsky-type reaction using 2,4,5-trifluorophenylacetonitrile, ethyl bromoacetate, and zinc in THF.[4][5] Key parameters for success in this reaction include:
-
Activation of Zinc: The reactivity of the zinc metal is crucial. Activation, often with iodine or by using zinc dust, is necessary to initiate the reaction.
-
Reaction Temperature: The patent specifies a reaction temperature of 25-35°C.[4][5] Deviation from this range may impact the reaction rate and yield.
-
Anhydrous Conditions: Similar to the Claisen condensation, the organozinc intermediate is sensitive to moisture.
Q4: My final product appears impure after workup. What are the recommended purification strategies?
A4: Purification of Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate typically involves:
-
Aqueous Workup: Careful washing of the organic layer with a mild acid (to neutralize any remaining base), followed by water and brine, is essential to remove inorganic salts and water-soluble impurities.
-
Column Chromatography: Silica gel chromatography is an effective method for separating the desired product from starting materials and side products. A gradient of ethyl acetate in hexanes is a common eluent system.
-
Distillation: For larger-scale purification, vacuum distillation can be employed, although care must be taken to avoid thermal decomposition.
Part 2: Troubleshooting Guide
This section provides a structured approach to resolving specific experimental issues.
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low or No Product Yield | Inactive Base (Claisen): The base has been deactivated by moisture. | - Use a fresh bottle of sodium ethoxide or a new dispersion of sodium hydride in mineral oil.- Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Insufficient Base (Claisen): A catalytic amount of base was used instead of a stoichiometric equivalent. | - Use at least one full equivalent of a strong base relative to the limiting ester. | |
| Poor Quality Zinc (Reformatsky): The zinc is not sufficiently activated. | - Activate the zinc dust prior to the reaction, for instance, with a small crystal of iodine or by washing with dilute HCl followed by water, ethanol, and ether, and then drying under vacuum. | |
| Formation of Multiple Products | Self-Condensation (Claisen): Both esters are undergoing self-condensation. | - Use an excess of the ester that does not have an enolizable proton if applicable. In this case, since both do, careful control of addition order and temperature is key. Slowly add one ester to the mixture of the other ester and the base. |
| Transesterification (Claisen): The alkoxide base does not match the ester's alcohol component. | - Always use an alkoxide base that corresponds to the ester's alkoxy group (e.g., sodium ethoxide for ethyl esters) to prevent the formation of mixed esters. | |
| Product Decomposition during Purification | Thermal Degradation: The β-keto ester is unstable at high temperatures. | - If using distillation, perform it under high vacuum to lower the boiling point.- For chromatography, avoid leaving the product on the silica gel for extended periods. |
| Acid/Base Catalyzed Decomposition: Residual acid or base from the workup is causing degradation. | - Ensure thorough neutralization during the workup. Wash the organic layer to a neutral pH. |
Part 3: Experimental Protocols
The following are detailed, step-by-step methodologies for the two primary synthetic routes.
Protocol 1: Claisen Condensation
This protocol is a representative procedure and may require optimization for your specific laboratory conditions.
Materials:
-
Ethyl 2,4,5-trifluorophenylacetate
-
Ethyl acetate
-
Sodium ethoxide (NaOEt) or Sodium Hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Under an inert atmosphere (N₂ or Ar), add anhydrous THF (or Et₂O) to a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel.
-
Base Addition: Add one equivalent of sodium ethoxide to the solvent and cool the mixture to 0°C in an ice bath.
-
Ester Addition: To the cooled suspension, add a solution of one equivalent of ethyl 2,4,5-trifluorophenylacetate and 1.2 equivalents of ethyl acetate in anhydrous THF (or Et₂O) dropwise over 30-60 minutes, maintaining the temperature below 5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Cool the reaction mixture to 0°C and slowly quench by adding 1M HCl until the pH is acidic (pH ~5-6).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
Protocol 2: Reformatsky-Type Reaction
This protocol is based on a patented procedure and should be performed with careful attention to safety and anhydrous techniques.
Materials:
-
2,4,5-Trifluorophenylacetonitrile
-
Ethyl bromoacetate
-
Activated Zinc dust
-
Anhydrous Tetrahydrofuran (THF)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a condenser, a dropping funnel, and a magnetic stir bar under an inert atmosphere, add activated zinc dust (2 equivalents) and anhydrous THF.
-
Reactant Addition: Add 2,4,5-trifluorophenylacetonitrile (1 equivalent) to the zinc suspension.
-
Initiation: Gently warm the mixture to approximately 30°C.
-
Addition of Bromoester: Slowly add ethyl bromoacetate (1.5 equivalents) dropwise from the dropping funnel, maintaining the reaction temperature between 25-35°C. An exothermic reaction should be observed.
-
Reaction: After the addition is complete, continue stirring at 30-35°C for 2-4 hours until the starting material is consumed (monitor by TLC or GC-MS).
-
Workup: Cool the reaction mixture to room temperature and pour it into a beaker containing ice and 1M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Part 4: Visualizing the Workflow
Diagram 1: General Troubleshooting Workflow for Low Yield
Caption: A flowchart for troubleshooting low reaction yields.
Diagram 2: Claisen Condensation Reaction Pathway
Caption: The key stages of the Claisen condensation reaction.
References
-
Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. National Center for Biotechnology Information. [Link]
- Preparation of sitagliptin intermediate.
- Method for preparing 4-(2,4,5-trifluorophenyl)-3-oxo-butanoic acid.
-
Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. National Center for Biotechnology Information. [Link]
-
Reformatsky Reaction. Organic Chemistry Portal. [Link]
-
Reformatsky Reaction. NROChemistry. [Link]
-
Reformatsky Reaction. J&K Scientific LLC. [Link]
-
Reformatsky Reaction Mechanism Explained. Scribd. [Link]
-
Reformatsky Reaction. Chemistry LibreTexts. [Link]
-
Reformatsky reaction yield improvment. Reddit. [Link]
-
The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions. National Center for Biotechnology Information. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Impact of fluorine substituents on the rates of nucleophilic aliphatic substitution and β-elimination. ResearchGate. [Link]
- Method for preparing 4-(2,4,5-trifluorophenyl)-3-oxo-butanoic acid.
-
The Dark Side of Fluorine. ACS Publications. [Link]
- Method for preparing 4-(2,4,5-trifluorophenyl)-3-oxo-butanoic acid.
-
Claisen condensation. Wikipedia. [Link]
- Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives.
-
Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. MDPI. [Link]
-
Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction. Organic Chemistry Portal. [Link]
Sources
- 1. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2009064476A1 - Preparation of sitagliptin intermediate - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN102320957B - Method for preparing 4-(2,4,5-trifluorophenyl)-3-oxo-butanoic acid - Google Patents [patents.google.com]
- 5. CN102320957A - Method for preparing 4-(2,4,5-trifluorophenyl)-3-oxo-butanoic acid - Google Patents [patents.google.com]
Technical Support Center: Industrial Scale-Up of Sitagliptin Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the industrial synthesis of Sitagliptin. This guide is designed for researchers, chemists, and process development professionals engaged in the scale-up of this critical antidiabetic agent. We address common challenges encountered in the manufacturing process, offering troubleshooting advice and detailed protocols grounded in established scientific principles. Our goal is to provide you with the expertise and validated insights needed to navigate the complexities of Sitagliptin synthesis, ensuring efficiency, purity, and safety.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis of Sitagliptin, focusing on strategic decisions and common areas of concern.
Q1: What are the primary industrial synthesis routes for Sitagliptin, and what are their key trade-offs?
A1: The industrial synthesis of Sitagliptin has evolved through several generations, primarily developed by Merck, to improve efficiency, cost-effectiveness, and environmental impact ("greenness"). The core challenge in all routes is the stereoselective synthesis of the chiral β-amino acid moiety.[1]
-
First Generation (Asymmetric Hydrogenation of a β-Keto Ester): This initial route involved the ruthenium-catalyzed asymmetric hydrogenation of a β-keto ester to introduce the chiral hydroxyl group. This was followed by several chemical transformations to form the desired β-amino acid.[2] While effective, this process was lengthy (eight steps) and generated significant waste, making it less economical for large-scale production.[1][2]
-
Second Generation (Enamine Asymmetric Hydrogenation): This represents a major process improvement. A key dehydrositagliptin intermediate is formed in a one-pot, three-step sequence.[3][4] This enamine is then subjected to a highly enantioselective hydrogenation using a rhodium catalyst with a chiral phosphine ligand (e.g., t-Bu JOSIPHOS).[1][3] This route is significantly more efficient, reducing waste streams and increasing the overall yield to as high as 65%.[3][4][5] However, it relies on an expensive precious metal catalyst that must be scrupulously removed from the final product.[1]
-
Third Generation (Biocatalysis): To circumvent the costs and challenges associated with heavy metal catalysis, a biocatalytic route was developed in collaboration with Codexis. This process uses a highly engineered transaminase enzyme to directly convert a prochiral ketone intermediate into the desired chiral amine with high enantioselectivity.[2] This "green" approach avoids high-pressure hydrogenation and expensive catalysts but introduces new challenges related to enzyme stability, activity, and potential inhibition by co-products.[2]
Q2: My process is struggling to achieve the required >99.9% enantiomeric excess (ee). What are the most critical factors to investigate?
A2: Achieving near-perfect enantiomeric purity is paramount for Sitagliptin's safety and efficacy. The final crystallization step is designed to upgrade the ee, but the stereochemistry-defining step must be highly efficient first.
-
For Asymmetric Hydrogenation:
-
Catalyst Integrity: Ensure the chiral ligand and rhodium precursor are of high purity. The catalyst should be prepared and handled under inert conditions to prevent deactivation.
-
Reaction Parameters: Hydrogen pressure, temperature, and reaction time are critical. Insufficient pressure or time can lead to incomplete conversion, while excessively high temperatures may reduce enantioselectivity.[4]
-
Substrate Quality: The purity of the enamine intermediate is crucial. Impurities can potentially poison the catalyst or lead to side reactions.
-
-
For Enzymatic Transamination:
-
Enzyme Activity: Confirm the activity of the enzyme batch. Improper storage or handling can lead to degradation.
-
pH and Temperature: Enzymes operate within a narrow optimal range of pH and temperature. Deviations can drastically reduce both conversion and enantioselectivity.
-
Co-product Inhibition: The transamination reaction produces a co-product (e.g., pyruvate from alanine) that can inhibit the enzyme. Efficient removal of this co-product is often necessary to drive the reaction to completion.[2]
-
-
Final Crystallization: The final step involves forming the phosphate monohydrate salt, which typically allows for significant ee enhancement.[1] If this upgrade is insufficient, investigate the solvent system, cooling rate, and seeding strategy.
Q3: What are the most common process-related impurities, and how are they controlled?
A3: Impurity profiling and control are mandated by regulatory agencies. Common impurities in Sitagliptin synthesis arise from starting materials, intermediates, or side reactions.[][7]
-
(S)-Sitagliptin: The unwanted enantiomer is the most critical chiral impurity. Its level is controlled by the efficiency of the asymmetric hydrogenation or enzymatic transamination step and is further reduced during final crystallization.[8]
-
Enamine Intermediate: Unreacted dehydrositagliptin is a common impurity. Its presence indicates incomplete hydrogenation. Control is achieved by optimizing hydrogenation reaction conditions to ensure full conversion.[8][9]
-
Ketoamide Impurity: This impurity can arise from the starting materials or side reactions during the amide coupling step.[8][9] Its formation is minimized by controlling the coupling reaction conditions and purifying the intermediates.
-
Degradation Products: Sitagliptin can degrade under harsh acidic or oxidative conditions.[10][11] Process conditions should be controlled to avoid these extremes. For example, using strong bases like NaOH for hydrolysis can cause double bond regio-isomerization in certain intermediates, leading to impurities.[7][12]
Q4: Which analytical methods are essential for in-process control (IPC) and final product release?
A4: A robust set of analytical methods is required for process monitoring and to ensure the final Active Pharmaceutical Ingredient (API) meets specifications.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique.
-
Chiral HPLC: Used to determine the enantiomeric purity (% ee) of Sitagliptin. This is a critical quality attribute.
-
Reverse-Phase HPLC (RP-HPLC): Used to determine the chemical purity of the API and quantify process-related impurities.[13][14][15] UV detection is typically employed, often around 267 nm.[13][16]
-
-
High-Performance Thin-Layer Chromatography (HPTLC): A simpler, faster method that can be used for IPCs, such as monitoring reaction completion.[16]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Primarily used for the identification and structural elucidation of unknown impurities and degradation products.[16]
-
Spectroscopy (UV-Vis, NMR): Used for structural confirmation and quantitative analysis in bulk materials.[16][17]
Section 2: Troubleshooting Guides
This section provides detailed, cause-and-effect troubleshooting for specific, high-impact stages of the Sitagliptin synthesis.
Guide 1: Asymmetric Hydrogenation of Dehydrositagliptin (Rh-Catalyzed)
The conversion of the enamine intermediate to Sitagliptin is the most critical step in the second-generation synthesis.[3]
| Potential Cause | Underlying Science & Explanation | Recommended Action & Protocol |
| Catalyst Poisoning | The Rhodium catalyst is sensitive to impurities like sulfur, oxygen, or water. These can coordinate to the metal center, blocking the active site for hydrogen activation and substrate binding. | Action: Ensure all solvents and reagents are rigorously degassed and dried. Handle the enamine substrate and catalyst under a strict inert atmosphere (Nitrogen or Argon). If poisoning is suspected, consider purifying the enamine substrate via recrystallization before use. |
| Insufficient Hydrogen Pressure | The rate of hydrogenation is often dependent on the partial pressure of H₂. Low pressure reduces the concentration of dissolved hydrogen, slowing the catalytic cycle's reductive elimination step. | Action: Verify the integrity of the high-pressure reactor seals. Ensure the H₂ supply is adequate and the target pressure (e.g., 100-200 psig) is maintained throughout the reaction.[4] |
| Low Catalyst Loading or Activity | The reaction rate is directly proportional to the active catalyst concentration. An error in weighing, incomplete dissolution, or use of a partially degraded catalyst will slow the reaction. | Action: Double-check catalyst loading calculations. Use a freshly prepared catalyst solution. For consistency, establish a standard operating procedure for catalyst preparation and handling. Consider increasing catalyst loading slightly (e.g., from 0.15 mol% to 0.20 mol%) to see if the rate improves.[3][5] |
| Product Inhibition | As the concentration of the Sitagliptin product increases, it can sometimes compete with the enamine substrate for binding to the catalyst's active site, slowing the reaction rate as it approaches completion.[4] | Action: While inherent to the kinetics, ensuring optimal temperature and pressure can help overcome this effect. Modeling the reaction kinetics can help predict the time required to reach full conversion.[4] |
| Potential Cause | Underlying Science & Explanation | Recommended Action & Protocol |
| Incorrect Solvent | The solvent plays a crucial role in stabilizing the catalyst-substrate complex and influencing the transition state energies of the enantioselective step. Methanol is often the preferred solvent for this reaction.[18] | Action: Confirm the use of high-purity, anhydrous methanol. The presence of co-solvents or impurities can disrupt the chiral environment and lower the ee. |
| Reaction Temperature Too High | Higher temperatures increase reaction rates but can reduce enantioselectivity. The energy difference between the diastereomeric transition states that lead to the R and S enantiomers decreases at higher temperatures, resulting in a less selective reaction. | Action: Optimize the reaction temperature. Typical ranges are 40-50 °C.[4] If ee is low, try reducing the temperature by 5-10 °C, though this may require a longer reaction time to achieve full conversion. |
| Ligand Degradation | The chiral phosphine ligand (e.g., t-Bu JOSIPHOS) is susceptible to oxidation. Oxidation of the phosphorus atom destroys its chirality and coordinating ability, leading to a non-selective or inactive catalyst. | Action: Always store and handle chiral ligands under an inert atmosphere. Use freshly opened bottles or recently purified ligand for catalyst preparation. |
Guide 2: Final Purification and Crystallization
The final crystallization of Sitagliptin as its phosphate monohydrate salt is a critical purification step to remove residual impurities and enhance the enantiomeric excess.[1][8]
| Potential Cause | Underlying Science & Explanation | Recommended Action & Protocol |
| Inappropriate Solvent System | The solvent/anti-solvent system is critical for effective purification by crystallization. The desired (R)-enantiomer and the undesired (S)-enantiomer have slightly different solubilities in specific solvent mixtures, which is exploited to leave the (S)-enantiomer in the mother liquor. | Action: A common system is Isopropanol/Water or Isopropyl Acetate/Isopropanol/Water.[19] Verify the solvent ratios and volumes. Ensure the quality of the solvents is high, as impurities can affect crystallization behavior. |
| Cooling Rate is Too Fast | Rapid cooling can lead to the kinetic trapping of impurities (including the S-enantiomer) within the crystal lattice, preventing effective purification. A slower, controlled cooling profile allows for more selective crystallization. | Action: Implement a programmed cooling profile. For example, cool from reflux to 50°C over 2 hours, then to 20°C over another 3-4 hours. Hold at the final temperature to ensure complete crystallization before filtration. |
| Initial ee is Too Low | Crystallization is an enrichment process, not a magic bullet. If the ee of the crude Sitagliptin base from the hydrogenation step is too low (e.g., <95%), a single crystallization may be insufficient to reach >99.9% ee. | Action: Re-optimize the asymmetric hydrogenation step to produce a crude product with a higher starting ee. A second recrystallization may be necessary, but this will reduce the overall yield. |
| Potential Cause | Underlying Science & Explanation | Recommended Action & Protocol |
| Inefficient Impurity Purging | The chosen solvent system may be effective for chiral purification but poor at removing a specific chemical impurity (e.g., the ketoamide). The impurity may have similar solubility to the product. | Action: Analyze the mother liquor to see which impurities are being purged. If a key impurity is not being removed, a different solvent system may be required. Alternatively, an additional purification step (e.g., a carbon treatment or a reslurry in a different solvent) may be needed before the final crystallization. |
| Occlusion in Crystal Lattice | If crystallization occurs too quickly or from a supersaturated solution that is too concentrated, impurities can become trapped within the growing crystals (occlusion). | Action: Reduce the initial concentration of the crude product. Ensure a slow, controlled addition of anti-solvent or a slow cooling rate. Proper agitation is also key to prevent localized areas of high supersaturation. |
| Degradation During Workup | Prolonged exposure to high temperatures or acidic/basic conditions during workup and crystallization can cause degradation of the Sitagliptin molecule. | Action: Minimize the time the product spends at elevated temperatures. Ensure any pH adjustments are controlled and that the final product is isolated and dried promptly under appropriate conditions (e.g., vacuum oven at 40-50°C).[8][19] |
Section 3: Visualization & Protocols
Workflow Visualization
A simplified workflow for the second-generation synthesis and purification highlights the critical control points discussed.
Caption: High-level workflow for the second-generation synthesis and purification of Sitagliptin.
Experimental Protocols
Protocol 1: Standard RP-HPLC Method for Purity Analysis
This protocol is a representative method for determining the chemical purity of Sitagliptin and quantifying related substances.
-
Column: C18 column (e.g., Poroshell 120 EC-C18, 4.6 x 150 mm, 2.7 µm).[15]
-
Mobile Phase A: 10mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 5.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-15 min: 20% to 80% B
-
15-20 min: 80% B
-
20-22 min: 80% to 20% B
-
22-25 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 267 nm.[16]
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the Sitagliptin sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.[8]
Protocol 2: General Procedure for Residual Rhodium Removal
After the hydrogenation step, residual rhodium must be removed to levels compliant with regulatory standards (typically <10 ppm).
-
Reaction Quench: After the hydrogenation is complete, vent the reactor and purge with nitrogen.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove most of the methanol.
-
Redissolution: Dissolve the crude Sitagliptin base residue in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Scavenger Addition: Add a metal scavenger (e.g., a silica-based scavenger with thiol or amine functionality, or activated carbon) to the solution. A typical loading is 5-10 wt% relative to the crude product.
-
Agitation: Stir the mixture at room temperature for 4-8 hours. The scavenger chelates the rhodium, removing it from the solution.
-
Filtration: Filter the mixture through a pad of celite or a suitable filter aid to remove the scavenger and any other solid particulates. Wash the filter cake with fresh solvent.
-
Analysis: Concentrate the filtrate and analyze a sample for rhodium content using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption (AA) spectroscopy.
-
Repeat if Necessary: If rhodium levels are still above the required limit, a second scavenger treatment can be performed.
References
- Ye, F., Zhang, Z., Zhao, W., Ding, J., Wang, Y., & Dang, X. (2021).
- BOC Sciences. (n.d.). Sitagliptin Impurities.
- Kim, J., Park, J., Kim, M., & Kim, B. (2021).
- Magano, J., & Dunetz, J. R. (2012). The Synthesis of Sitagliptin, the Active Ingredient in Januvia® and Janumet®.
- Pagar, A. D., Patil, M. D., & Yun, H. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology, 9, 747631.
- Štefane, B., & Požgan, F. (2020). Efficient and Straightforward Syntheses of Two United States Pharmacopeia Sitagliptin Impurities: 3-Desamino-2,3-dehydrositagliptin and 3-Desamino-3,4-dehydrositagliptin. ACS Omega, 5(10), 5235–5244.
- Hansen, K. B., Hsiao, Y., Xu, F., Rivera, N., Clausen, A., Kubryk, M., ... & Armstrong, J. D. (2009). Highly efficient asymmetric synthesis of sitagliptin. Journal of the American Chemical Society, 131(25), 8798–8804.
- Hsiao, Y., Rivera, N. R., Rosner, T., Krska, S. W., Njolito, E., Wang, F., ... & Armstrong, J. D. (2004). Synthesis of Sitagliptin. Organic Letters, 6(18), 3067–3070.
- Ye, F., Zhang, Z., Zhao, W., Ding, J., Wang, Y., & Dang, X. (2021).
- Lee, H., & Park, Y. (2024). Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. ACS Omega, 9(13), 15008–15015.
- International Journal of Current Science Research and Review. (2024). Various Analytical Methods for Analysis of Sitagliptin. International Journal of Current Science Research and Review, 7(8).
- BenchChem. (2025). Techniques for Sitagliptin Hydrochloride Purification.
- Kang, S. K., Cho, G. H., Leem, H. J., Soh, B. K., Sim, J., & Suh, Y. G. (2017). A highly stereoselective and efficient synthesis of enantiomerically pure sitagliptin. Tetrahedron: Asymmetry, 28(1), 34-40.
- International Journal of Pharmaceutical Sciences and Research. (2025). ANALYTICAL METHOD DEVELOPMENT FOR SITAGLIPTIN USING REVERSE PHASE HPLC: A COMPREHENSIVE STUDY. International Journal of Pharmaceutical Sciences and Research.
- BenchChem. (2025). Technical Support Center: Optimizing the Chemical Synthesis of Sitagliptin.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Ensuring Pharmaceutical Quality: The Role of Sitagliptin Impurity Standards. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
- Lee, H., & Park, Y. (2024). Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. ACS Omega.
- Google Patents. (n.d.). CN113234080A - Sitagliptin phosphate intermediate impurity and preparation method thereof.
- Asian Journal of Pharmaceutics. (2025). A Review of Various Analytical Techniques-Based Methods for Quantification of Sitagliptin (DPP-4 Inhibitor). Asian Journal of Pharmaceutics, 19(3).
- Khopade, K. V., Sen, A., Birajdar, R. S., Paulbudhe, U. P., Kavale, D. S., Shinde, P. S., ... & Chikkali, S. H. (2021). Highly Enantioselective Synthesis of Sitagliptin. Asian Journal of Organic Chemistry, 10(6), 1438-1442.
- JETIR. (n.d.). Analytical Methods For Estimation Of Sitagliptin For Bulk Tablet And Dosage Form.
- El-Bagary, R. I., Elkady, E. F., & Ayoub, B. M. (2012). A validated stability indicating HPLC method for determination of sitagliptin. International Journal of Pharmaceutical Sciences and Research, 3(11), 4343-4349.
- Dong, S., Chen, G., Han, Y., Zhu, K., Liu, X., & Hu, C. (2017). Synthesis of Impurity A of Sitagliptin, an Anti-diabetes Drug. Chinese Pharmaceutical Journal, 52(6), 438-441.
- de Cássia, R., Salgado, R., & do Lago, C. L. (2023). Sitagliptin phosphate: isolation and identification of two degradation products formed under acid conditions and determination of in vitro cytotoxicity. Journal of the Brazilian Chemical Society, 34, 1-10.
- Organic Process Research & Development. (2024). Strategy to Assess and Control Nitrosamine Formation in API during Storage: A Sitagliptin Case Study.
- Hansen, K. B., Hsiao, Y., Xu, F., Rivera, N., Clausen, A., Kubryk, M., ... & Armstrong, J. D. (2009). Highly efficient asymmetric synthesis of sitagliptin. PubMed.
- Štefane, B., & Požgan, F. (2020). Efficient and Straightforward Syntheses of Two United States Pharmacopeia Sitagliptin Impurities.
- International Journal of Pharmaceutical Sciences and Research. (2025). Process Validation of Sitagliptin Film Coated Tablets 100 mg. International Journal of Pharmaceutical Sciences and Research.
- de Cássia, R., Salgado, R., & do Lago, C. L. (2023). Sitagliptin phosphate: isolation and identification of two degradation products formed under acid conditions and determination of in vitro cytotoxicity.
- International Journal of Scientific Research. (n.d.). Impurity Profiling And Regulatory Aspects Of Sitagliptin Active Pharmaceutical Ingredient.
- Google Patents. (n.d.). WO2014023930A1 - Process for the preparation of sitagliptin and intermediate compounds.
Sources
- 1. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10273C [pubs.rsc.org]
- 2. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Highly efficient asymmetric synthesis of sitagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Impurity Profiling And Regulatory Aspects Of Sitagliptin Active Pharmaceutical Ingredient, IJSR - International Journal of Scientific Research(IJSR), IJSR | World Wide Journals [worldwidejournals.com]
- 10. seer.ufrgs.br [seer.ufrgs.br]
- 11. researchgate.net [researchgate.net]
- 12. Efficient and Straightforward Syntheses of Two United States Pharmacopeia Sitagliptin Impurities: 3-Desamino-2,3-dehydrositagliptin and 3-Desamino-3,4-dehydrositagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. airo.co.in [airo.co.in]
- 14. jetir.org [jetir.org]
- 15. scispace.com [scispace.com]
- 16. ijcsrr.org [ijcsrr.org]
- 17. asiapharmaceutics.info [asiapharmaceutics.info]
- 18. researchgate.net [researchgate.net]
- 19. WO2014023930A1 - Process for the preparation of sitagliptin and intermediate compounds - Google Patents [patents.google.com]
preventing side reactions in the synthesis of Sitagliptin intermediate
Welcome to the technical support center for the synthesis of the chiral amine intermediate of Sitagliptin. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions encountered during this critical manufacturing process. Here, we delve into the causality behind experimental choices to ensure scientific integrity and provide actionable protocols for robust and reproducible synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to the Sitagliptin chiral amine intermediate and which is most susceptible to side reactions?
A1: The two most prominent industrial routes are the asymmetric hydrogenation of a prostereogenic enamine and the enzymatic transamination of a prochiral ketone. The asymmetric hydrogenation route, while highly efficient, can be susceptible to side reactions related to the enamine intermediate's stability and the hydrogenation conditions. These can include dimer formation, over-reduction, and the formation of regioisomeric impurities.[1] The enzymatic route offers high selectivity but requires careful optimization of reaction conditions to prevent substrate or product inhibition.[2][3]
Q2: I am observing a significant amount of an impurity with a similar mass to my desired product but with a different retention time in HPLC. What could it be?
A2: A common issue is the formation of regioisomers of the enamine intermediate, specifically 3-desamino-2,3-dehydrositagliptin and 3-desamino-3,4-dehydrositagliptin.[4][5][6] These impurities arise from the migration of the double bond in the butenoic acid moiety, often catalyzed by the base used during the amide coupling step.[4][5]
Q3: My enantiomeric excess (ee) is lower than expected after asymmetric hydrogenation. What are the likely causes?
A3: A lower than expected ee can result from several factors:
-
Catalyst Activity: The chiral rhodium catalyst's activity may be compromised. Ensure proper handling and storage of the catalyst.
-
Hydrogen Pressure and Temperature: Suboptimal hydrogen pressure and temperature can affect the stereoselectivity of the reaction. These parameters must be tightly controlled.[1]
-
Substrate Quality: Impurities in the enamine intermediate can interfere with the catalyst, leading to poor stereoselectivity.
-
Racemization: While less common for this specific intermediate, racemization of the chiral center after its formation can occur under harsh basic or acidic conditions during workup.
Troubleshooting Guide: Common Side Reactions and Prevention
This section provides a detailed breakdown of specific side reactions, their mechanisms, and validated protocols for their prevention.
Issue 1: Formation of Regioisomeric Impurities (Dehydro-Sitagliptin Analogs)
Question: During the synthesis of the enamine intermediate via amide coupling of (E)-(2,4,5-trifluorophenyl)but-2-enoic acid and the triazolopiperazine moiety, I am observing the formation of an isomeric impurity, 3-desamino-3,4-dehydrositagliptin. How can I prevent this?
Causality and Mechanism:
The formation of 3-desamino-3,4-dehydrositagliptin arises from a base-catalyzed regio-isomerization of the double bond from the 2,3-position to the more thermodynamically stable 3,4-position, conjugated with the phenyl ring.[4][5] Organic bases like N-methylmorpholine (NMM) or triethylamine (Et3N) used in the amide coupling step can facilitate this isomerization.[5]
Workflow for Preventing Regioisomerization:
Caption: Workflow to address regioisomerization.
Prevention Protocol: Optimized Amide Coupling
This protocol is adapted from methodologies designed to minimize base-catalyzed side reactions.[4][5]
Materials:
-
(E)-(2,4,5-trifluorophenyl)but-2-enoic acid
-
3-(trifluoromethyl)-5,6,7,8-tetrahydro-[4][5][7]triazolo[4,3-a]pyrazine hydrochloride
-
Oxalyl chloride
-
Triethylamine (Et3N)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dichloromethane (DCM)
-
Dimethylformamide (DMF) (catalytic amount)
Procedure:
-
Acid Chloride Formation:
-
Dissolve (E)-(2,4,5-trifluorophenyl)but-2-enoic acid (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of DMF.
-
Cool the mixture to 0 °C.
-
Slowly add oxalyl chloride (1.2 eq) and stir for 1-2 hours at 0 °C.
-
Monitor the reaction by TLC or IR to confirm the formation of the acid chloride.
-
-
Amide Coupling:
-
In a separate flask, suspend 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[4][5][7]triazolo[4,3-a]pyrazine hydrochloride (1.0 eq) in anhydrous THF at 0 °C.
-
Slowly add triethylamine (2.2 eq).
-
Add the freshly prepared acid chloride solution dropwise to the amine suspension at 0 °C.
-
Stir the reaction mixture at 0 °C for 2-4 hours, monitoring by HPLC for the disappearance of starting materials and the formation of the desired product.
-
-
Work-up:
-
Quench the reaction with water.
-
Separate the organic layer and wash sequentially with dilute HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Data Summary: Impact of Base and Coupling Agent on Regioisomerization
| Coupling Method | Base | Solvent | Ratio of Desired Product to Isomer | Reference |
| Oxalyl Chloride | Et3N | THF/DCM | High selectivity for desired product | [5] |
| EDC/HOBt | NMM | DMF | Lower selectivity, significant isomerization | [5] |
Issue 2: Formation of Diastereomeric Impurity during Asymmetric Hydrogenation
Question: My final product shows a diastereomeric impurity after the asymmetric hydrogenation of the enamine intermediate. How can I improve the stereoselectivity?
Causality and Mechanism:
The asymmetric hydrogenation step is crucial for setting the stereocenter of the chiral amine. The stereoselectivity is governed by the interaction between the enamine substrate, the chiral phosphine ligand, and the rhodium center.[8][9] A mismatch in this intricate coordination can lead to the formation of the undesired (S)-enantiomer.
Diagram of Chiral Induction in Asymmetric Hydrogenation:
Caption: Control of stereoselectivity in hydrogenation.
Prevention Protocol: Optimized Asymmetric Hydrogenation
This protocol is based on established methods for high-enantioselectivity hydrogenation of unprotected enamines.[8][9]
Materials:
-
Enamine intermediate
-
[Rh(COD)Cl]2
-
(R,S)-tBu-JOSIPHOS or a similar chiral phosphine ligand
-
Methanol (degassed)
-
High-pressure hydrogenation reactor
Procedure:
-
Catalyst Preparation:
-
In a glovebox, charge a pressure-resistant vessel with [Rh(COD)Cl]2 (0.001-0.005 eq) and the chiral ligand (e.g., (R,S)-tBu-JOSIPHOS, 1.1 eq relative to Rh).
-
Add degassed methanol and stir to form the active catalyst.
-
-
Hydrogenation:
-
Add a solution of the enamine intermediate in degassed methanol to the catalyst solution.
-
Seal the reactor and purge with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to the optimized pressure (e.g., 90-250 psi).
-
Heat the reaction to the optimized temperature (e.g., 40-50 °C).
-
Stir vigorously until the reaction is complete (monitor by HPLC).
-
-
Work-up:
-
Cool the reactor to room temperature and carefully vent the hydrogen.
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by crystallization or other suitable methods.
-
Issue 3: Side Reactions During Amide Coupling (N-Acylurea Formation)
Question: I am using EDC/HOBt for the amide coupling step and I am observing a significant amount of a byproduct that is difficult to remove. What is this byproduct and how can I avoid it?
Causality and Mechanism:
When using carbodiimide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), a common side reaction is the intramolecular rearrangement of the O-acylisourea intermediate to a stable N-acylurea byproduct.[7][10] This byproduct is often difficult to separate from the desired amide product. The addition of 1-Hydroxybenzotriazole (HOBt) helps to suppress this side reaction by forming an active ester intermediate which is more reactive towards the amine.
Mechanism of N-Acylurea Formation and its Prevention:
Caption: Prevention of N-acylurea byproduct.
Prevention Protocol: Optimized EDC/HOBt Coupling
Procedure:
-
Dissolve the carboxylic acid (1.0 eq), HOBt (1.1 eq), and the amine hydrochloride (1.0 eq) in anhydrous DMF.
-
Add a tertiary amine base such as diisopropylethylamine (DIPEA) (2.2 eq).
-
Cool the mixture to 0 °C.
-
Add EDC hydrochloride (1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by HPLC).
By pre-mixing the acid, amine, and HOBt before the addition of EDC, the formation of the HOBt active ester is favored, which rapidly reacts with the amine, minimizing the lifetime of the O-acylisourea intermediate and thus reducing the formation of the N-acylurea byproduct.
References
-
Štefane, B., & Požgan, F. (2020). Efficient and Straightforward Syntheses of Two United States Pharmacopeia Sitagliptin Impurities: 3-Desamino-2,3-dehydrositagliptin and 3-Desamino-3,4-dehydrositagliptin. ACS Omega, 5(9), 4385–4394. [Link]
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
American Pharmaceutical Review. (2014, February 20). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. Retrieved from [Link]
-
Štefane, B., & Požgan, F. (2020). Efficient and Straightforward Syntheses of Two United States Pharmacopeia Sitagliptin Impurities: 3-Desamino-2,3-dehydrositagliptin and 3-Desamino-3,4-dehydrositagliptin. ACS Omega, 5(9), 4385–4394. [Link]
-
Savile, C. K., Janey, J. M., Mundorff, E. C., Moore, J. C., Tam, S., Jarvis, W. R., ... & Hughes, G. J. (2010). Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science, 329(5989), 305-309. [Link]
-
Ye, F., Zhang, Z., Zhao, W., Ding, J., Wang, Y., & Dang, X. (2021). Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation. RSC Advances, 11(10), 5585-5589. [Link]
-
ResearchGate. (2020). Efficient and Straightforward Syntheses of Two United States Pharmacopeia Sitagliptin Impurities: 3-Desamino-2,3-dehydrositagliptin and 3-Desamino-3,4-dehydrositagliptin. Retrieved from [Link]
-
Hansen, K. B., Hsiao, Y., Xu, F., Rivera, N., Clausen, A., Kubryk, M., ... & Armstrong, J. D. (2009). Highly efficient asymmetric synthesis of sitagliptin. Journal of the American Chemical Society, 131(25), 8798-8804. [Link]
-
Štefane, B., & Požgan, F. (2020). Efficient and Straightforward Syntheses of Two United States Pharmacopeia Sitagliptin Impurities: 3-Desamino-2,3-dehydrositagliptin and 3-Desamino-3,4-dehydrositagliptin. ACS Omega, 5(9), 4385–4394. [Link]
-
Hansen, K. B., Hsiao, Y., Xu, F., Rivera, N., Clausen, A., Kubryk, M., ... & Armstrong, J. D. (2009). Highly efficient asymmetric synthesis of sitagliptin. Journal of the American Chemical Society, 131(25), 8798-8804. [Link]
-
Hansen, K. B., Hsiao, Y., Xu, F., Rivera, N., Clausen, A., Kubryk, M., ... & Armstrong, J. D. (2009). Highly efficient asymmetric synthesis of sitagliptin. Semantic Scholar. Retrieved from [Link]
-
Davies, I. W., & Marcoux, J. F. (2015). Practical, Asymmetric Route to Sitagliptin and Derivatives: Development and Origin of Diastereoselectivity. Organic letters, 17(7), 1742-1745. [Link]
-
Štefane, B., & Požgan, F. (2020). Efficient and Straightforward Syntheses of Two United States Pharmacopeia Sitagliptin Impurities: 3-Desamino-2,3-dehydrositagliptin and 3-Desamino-3,4-dehydrositagliptin. ACS Omega, 5(9), 4385–4394. [Link]
-
ResearchGate. (2020). Efficient and Straightforward Synthesis of Two United States Pharmacopeia Sitagliptin Impurities: 3-Desamino-2,3- Dehydrositagliptin and 3-Desamino-3,4-dehydrositagliptin. Retrieved from [Link]
-
Reddit. (2022). Carbodiimide amide coupling reaction sideproduct. Retrieved from [Link]
-
Kim, J. Y., Park, J. B., & Yun, H. (2018). Enzymatic synthesis of sitagliptin intermediate using a novel ω-transaminase. Enzyme and microbial technology, 120, 52-60. [Link]
-
ResearchGate. (2015). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? Retrieved from [Link]
-
WIPO. (2021). RACEMIC PREPARATION METHOD FOR CHIRAL β-AMINO ACID AND DERIVATIVE THEREOF. Retrieved from [Link]
-
Pagar, A. D., Khobragade, T. P., & Yun, H. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in bioengineering and biotechnology, 9, 757062. [Link]
-
Pagar, A. D., Khobragade, T. P., & Yun, H. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology, 9, 757062. [Link]
- Google Patents. (n.d.). Preparation of sitagliptin intermediates.
-
ResearchGate. (n.d.). Synthesis of Sitagliptin. Retrieved from [Link]
-
ResearchGate. (2021). Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of sitagliptin and intermediate compounds.
-
Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]
- Google Patents. (n.d.). Improved process for preparation of sitagliptin.
-
PubChem. (n.d.). 3-Desamino-3,4-dehydro sitagliptin. Retrieved from [Link]
-
Pagar, A. D., Khobragade, T. P., & Yun, H. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in bioengineering and biotechnology, 9, 757062. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. Efficient and Straightforward Syntheses of Two United States Pharmacopeia Sitagliptin Impurities: 3-Desamino-2,3-dehydrositagliptin and 3-Desamino-3,4-dehydrositagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. semanticscholar.org [semanticscholar.org]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Monitoring Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate Reactions by HPLC
Welcome to the technical support center for monitoring the progress of reactions involving Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the accuracy and reproducibility of your High-Performance Liquid Chromatography (HPLC) analysis.
Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate is a critical intermediate in the synthesis of various pharmaceuticals, most notably Sitagliptin, a DPP-4 inhibitor for type 2 diabetes.[1][2] Accurate monitoring of its formation and consumption is paramount for reaction optimization, yield calculation, and impurity profiling. This guide is structured to address the specific challenges you may encounter during this analysis.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the setup and execution of HPLC analysis for Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate.
Q1: What are the recommended starting HPLC conditions for analyzing Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate?
A typical starting point for method development is a reversed-phase (RP) HPLC method. The following table outlines a robust set of initial parameters.
| Parameter | Recommendation | Rationale & Expert Insights |
| Column | C18, 250 x 4.6 mm, 5 µm | A standard C18 column provides good hydrophobic retention for this moderately polar compound. The given dimensions offer a balance between resolution and analysis time. |
| Mobile Phase | Acetonitrile (ACN) and Water (with 0.1% Trifluoroacetic Acid, TFA) | ACN is a common organic modifier. The addition of TFA to the aqueous portion helps to sharpen peaks by ion-pairing and controlling the ionization state of any acidic or basic functional groups.[3] |
| Gradient/Isocratic | Isocratic: 60% ACN / 40% Water (0.1% TFA) | An isocratic elution is often sufficient for simple reaction monitoring where the primary goal is to separate the starting material from the product.[3] A gradient may be necessary if there are multiple impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | This is a standard flow rate for a 4.6 mm ID column, providing good efficiency without generating excessive backpressure.[3][4] |
| Column Temperature | 30-35 °C | Maintaining a consistent, slightly elevated temperature can improve peak shape and reproducibility.[4] |
| Detection (UV) | 254 nm or 210 nm | The aromatic ring in the molecule provides strong UV absorbance. 254 nm is a common wavelength for aromatic compounds, while 210 nm can offer higher sensitivity for some structures.[3][5] |
| Injection Volume | 10 µL | This is a typical injection volume. It can be adjusted based on sample concentration and detector response. |
Q2: How should I prepare my reaction samples for HPLC analysis?
Proper sample preparation is crucial to prevent column contamination and ensure accurate results.
-
Quench the Reaction: Stop the reaction at your desired time point. This can often be achieved by cooling the reaction mixture and/or adding a quenching agent.
-
Dilution: Dilute a small aliquot of the reaction mixture in a solvent that is miscible with the mobile phase. A good starting point is to dilute in the mobile phase itself to avoid solvent mismatch effects that can lead to poor peak shape.[6][7]
-
Filtration: Filter the diluted sample through a 0.45 µm or 0.22 µm syringe filter to remove any particulate matter that could clog the column frit.[8]
Q3: My compound is a β-keto ester. Are there any specific stability concerns I should be aware of?
Yes, β-keto esters can be susceptible to decarboxylation, especially under harsh pH or high-temperature conditions.[9] While generally stable under typical reversed-phase HPLC conditions, it is advisable to analyze samples as soon as possible after preparation and to use a cooled autosampler if available for long sequences.[9]
Q4: What are the common impurities I should look for?
Common impurities can include unreacted starting materials, by-products from side reactions, and degradation products. In the context of Sitagliptin synthesis, potential related compounds could include intermediates from other synthetic routes or products of forced degradation studies.[10][11] It is beneficial to have reference standards for known impurities if possible.[10]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the HPLC analysis of Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Peak asymmetry can compromise integration accuracy and resolution. A USP tailing factor greater than 1 indicates tailing, while less than 1 indicates fronting.[12]
Logical Troubleshooting Workflow for Peak Asymmetry
Caption: Troubleshooting workflow for HPLC peak asymmetry.
-
Peak Tailing: This is often observed for basic compounds on older silica-based columns due to interactions with acidic silanol groups.[13]
-
Cause: Secondary interactions between the analyte and the stationary phase.[7] This can also be caused by blockages in the column or tubing.[7]
-
Solution:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the pKa of your analyte.[6]
-
Use a Modern Column: Newer, high-purity silica columns with advanced end-capping minimize silanol interactions.[13]
-
Check for Contamination: A contaminated guard column or analytical column can lead to tailing.[12] Try flushing the column or replacing the guard column.
-
-
-
Peak Fronting: This is less common than tailing.
Issue 2: Drifting Retention Times
Inconsistent retention times make peak identification difficult and can indicate a problem with the system's stability.
-
Cause:
-
Mobile Phase Composition: Inaccurate mixing of the mobile phase is a common culprit. Even a 1% error in solvent composition can change retention times by 5-15%.[15]
-
Temperature Fluctuations: The column temperature is not stable.[7]
-
Column Equilibration: The column is not sufficiently equilibrated with the mobile phase before starting the analysis.[7]
-
Leaks: A leak in the system will cause a drop in pressure and affect flow rate.[7]
-
-
Solution:
-
Prepare Mobile Phase Carefully: Prepare the mobile phase gravimetrically for better accuracy and ensure it is thoroughly mixed and degassed.[15]
-
Use a Column Oven: Maintain a constant column temperature using a thermostat-controlled oven.[7]
-
Ensure Equilibration: Allow sufficient time for the column to equilibrate with the new mobile phase, which may be 10-20 column volumes.
-
System Check: Check for any visible leaks in the fittings and ensure the system pressure is stable.
-
Issue 3: High Backpressure
A sudden or gradual increase in system backpressure can indicate a blockage.
-
Cause:
-
Solution:
-
Isolate the Source: Systematically remove components (column, guard column) from the flow path to identify where the blockage is occurring.[8]
-
Reverse Flush: Disconnect the column and flush it in the reverse direction with a strong solvent. Note: Only do this for columns that are specified as being safe for reverse flushing.
-
Sample Filtration: Always filter samples to prevent particulates from reaching the column.[8]
-
Use a Guard Column: A guard column can protect the analytical column from strongly retained compounds and particulates.[12]
-
Issue 4: Ghost Peaks
Ghost peaks are unexpected peaks that appear in the chromatogram.
-
Cause:
-
Solution:
-
Inject a Blank: Run a blank (mobile phase only) injection after a sample run. If the ghost peak appears, it's likely carryover.[16]
-
Improve Needle Wash: Optimize the autosampler's needle wash procedure, using a strong solvent to clean the needle between injections.
-
Use High-Purity Solvents: Always use HPLC-grade solvents for mobile phase preparation.[6]
-
Analyze Promptly: Analyze samples soon after preparation to minimize potential degradation.
-
References
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
MZ-Analysentechnik. (n.d.). Troubleshooting. Retrieved from [Link]
-
HPLC-COLUMNS. (2022, March 8). Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Khobragade, T. P., et al. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]
-
Kano, K., et al. (2024). Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. ACS Omega. Retrieved from [Link]
-
Jampala, S., et al. (2022). Chromatographic study of sitagliptin and ertugliflozin under quality-by-design paradigm. Journal of Applied Pharmaceutical Science. Retrieved from [Link]
-
Diwan, P. V., et al. (2012). DEVELOPMENT OF STABILITY INDICATING RP-HPLC METHOD FOR THE DETERMINATION OF SITAGLIPTIN PHOSPHATE AND METFORMIN HYDROCHLORIDE IN TABLET DOSAGE FORM. International Journal of Pharmacy and Industrial Research. Retrieved from [Link]
-
Sonune, D. P., & Mone, M. K. (2013). ISOLATION, CHARACTERIZATION OF DEGRADATION PRODUCTS OF SITAGLIPTIN AND DEVELOPMENT OF VALIDATED STABILITY-INDICATING HPLC ASSAY METHOD FOR SITAGLIPTIN API AND TABLETS. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
-
Dalawai, M. V., et al. (2012). Development and validation of stability indicating assay method by HPLC for the analysis of sitagliptin phospahte in bulk. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
de Souza, T. A., et al. (2023). Sitagliptin phosphate: isolation and identification of two degradation products formed under acid conditions and determination of their cytotoxic potential. Revista Brasileira de Farmacognosia. Retrieved from [Link]
-
Patel, D., & Patel, N. (2020). Review on Common Observed HPLC Troubleshooting Problems. Research Journal of Pharmacy and Technology. Retrieved from [Link]
-
Filtrous. (2023, August 28). Top 10 Most Common HPLC Issues and How to Fix Them (2023). [Video]. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). EP2647624A1 - Intermediates of sitagliptin and preparation process thereof.
-
Restek Corporation. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. seer.ufrgs.br [seer.ufrgs.br]
- 3. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. ijpsr.com [ijpsr.com]
- 6. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. pharmahealthsciences.net [pharmahealthsciences.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. synthinkchemicals.com [synthinkchemicals.com]
- 11. EP2647624A1 - Intermediates of sitagliptin and preparation process thereof - Google Patents [patents.google.com]
- 12. waters.com [waters.com]
- 13. mz-at.de [mz-at.de]
- 14. youtube.com [youtube.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: Enhancing the Stability of Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate
Welcome to the dedicated technical support center for Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical intermediate in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of the stability challenges associated with this molecule and to offer field-proven strategies to mitigate them. The information herein is curated to ensure the integrity of your experiments and the quality of your final products.
Introduction to the Molecule and its Stability Challenges
Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate is a key building block, notably in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin. Its structure, a β-keto ester, is inherently susceptible to specific degradation pathways that can impact yield, purity, and the overall success of your synthetic campaigns. The presence of the electron-withdrawing 2,4,5-trifluorophenyl group further influences its reactivity and stability profile.
The primary stability concerns for this compound are hydrolysis and decarboxylation . Understanding the mechanisms of these degradation routes is the first step toward effective stabilization.
Frequently Asked Questions (FAQs)
Here, we address the most common questions and concerns regarding the stability of Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate.
Q1: I've observed a decrease in the purity of my Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate sample over time, even when stored at low temperatures. What is happening?
A1: The most likely cause is gradual hydrolysis of the ester functionality. This reaction can be catalyzed by trace amounts of acid or base in your sample or on the surface of the storage container. The presence of water, even atmospheric moisture, can facilitate this process. The electron-withdrawing nature of the trifluorophenyl ring can make the ester carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.[1]
Q2: During a reaction work-up involving an aqueous wash, I'm seeing significant loss of my product. Why is this?
A2: This is a classic scenario of hydrolysis. β-keto esters are particularly prone to hydrolysis under both acidic and basic aqueous conditions.[2] If your aqueous wash is not pH-neutral, or if there is prolonged contact time, you can expect to lose a portion of your product to the corresponding carboxylic acid, 3-oxo-4-(2,4,5-trifluorophenyl)butanoic acid.
Q3: I'm running a reaction at elevated temperatures and notice gas evolution and the formation of a ketone byproduct. What is this byproduct and why is it forming?
A3: You are likely observing decarboxylation.[3][4] If your β-keto ester first hydrolyzes to the corresponding β-keto acid, this acid is thermally unstable and can readily lose carbon dioxide (CO₂) to form 4-(2,4,5-trifluorophenyl)butan-2-one. This process proceeds through a cyclic transition state and is a common degradation pathway for β-keto acids upon heating.[3]
Q4: Does the keto-enol tautomerism of this compound affect its stability?
A4: Yes, indirectly. Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate exists as an equilibrium between its keto and enol forms.[5][6] While the keto form is generally more stable for esters, the enol form can have different reactivity and susceptibility to degradation.[7] For instance, the enol or enolate is the reactive species in certain side reactions. Furthermore, the presence of both tautomers can sometimes complicate chromatographic analysis, leading to broadened or split peaks, which might be misinterpreted as impurity formation.
Q5: What are the ideal short-term and long-term storage conditions for this compound?
A5: For long-term storage, the compound should be stored as a solid in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures, preferably -20°C. For short-term storage or for solutions, use of an anhydrous, aprotic solvent is recommended, and storage should be at 2-8°C. Always minimize exposure to moisture and air.
Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve stability issues you may encounter during your experiments.
Guide 1: Investigating and Mitigating Hydrolytic Degradation
This guide will help you determine if hydrolysis is occurring and how to prevent it.
Symptoms:
-
Loss of product mass during aqueous work-up.
-
Appearance of a new, more polar spot on TLC or a new peak in HPLC, corresponding to the carboxylic acid.
-
A decrease in pH of an unbuffered aqueous solution of the compound over time.
Caption: Workflow for addressing hydrolytic degradation.
-
Preparation of Buffered Solution: Prepare a buffered aqueous solution at a pH between 4 and 6. A citrate or acetate buffer is suitable. Ensure the buffer components will not interfere with your subsequent reaction steps.
-
Extraction: After quenching your reaction, perform the aqueous wash using the prepared buffer solution at a low temperature (0-5°C) to minimize the rate of hydrolysis.
-
Minimize Contact Time: Perform the liquid-liquid extraction as quickly as possible.
-
Drying: Thoroughly dry the organic layer with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) to remove all traces of water.
-
Solvent Removal: Concentrate the organic solution in vacuo at a low temperature.
Causality: By maintaining a slightly acidic pH, you can minimize both acid- and base-catalyzed hydrolysis.[8] Low temperatures reduce the kinetic rate of the hydrolysis reaction.
Guide 2: Preventing Thermal Degradation (Decarboxylation)
This guide focuses on identifying and preventing the thermally induced decarboxylation of the hydrolyzed product.
Symptoms:
-
Gas evolution upon heating a solution of the compound, especially if water is present.
-
Identification of 4-(2,4,5-trifluorophenyl)butan-2-one as a byproduct by GC-MS or NMR.
Caption: Decision process for preventing decarboxylation.
Expert Insight: Decarboxylation is a secondary degradation event that requires the initial hydrolysis of the ester to the carboxylic acid.[4] Therefore, the most effective strategy to prevent decarboxylation is to rigorously prevent hydrolysis in the first place. If your process requires elevated temperatures, it is critical to maintain anhydrous conditions.
Data Summary: Recommended Stabilization Strategies
| Parameter | Recommended Condition | Rationale |
| pH | 4-6 (in aqueous media) | Minimizes both acid and base-catalyzed hydrolysis.[9][10] |
| Temperature | Storage: ≤ -20°C (solid), 2-8°C (solution)Processing: < 40°C | Reduces the kinetic rates of all degradation pathways.[11] |
| Solvent | Anhydrous aprotic solvents (e.g., THF, DCM, Toluene) | Prevents hydrolysis by excluding water and avoids participation of protic solvents in degradation pathways.[12] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Excludes moisture and oxygen, preventing hydrolysis and potential oxidative degradation. |
| Additives | Not generally required if other conditions are met. | The primary degradation pathways are not oxidative, so antioxidants are typically unnecessary. |
Conclusion
The stability of Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate is manageable with a proper understanding of its inherent chemical liabilities. The key to preserving the integrity of this valuable intermediate lies in the rigorous control of water, pH, and temperature. By implementing the strategies outlined in this guide, you can significantly enhance the stability of this compound, leading to more consistent and reliable experimental outcomes.
For further inquiries or application-specific support, please do not hesitate to contact our technical service team.
References
-
Hennessy, M. C., & O'Sullivan, T. P. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances, 11(38), 23696-23720. [Link]
-
Ragavan, R. V., Kumar, K. M., Vijayakumar, V., Sarveswari, S., Ramaiah, S., Anbarasu, A., ... & Kumari, N. S. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 1-16. [Link]
-
Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry. [Link]
-
Gómez-Bombarelli, R., Gonzalez-Jimenez, M., & Perez-Prior, M. T. (2011). Solvent effects on the rate of the keto–enol interconversion of 2-nitrocyclohexanone. Organic & Biomolecular Chemistry, 9(16), 5737-5745. [Link]
-
LibreTexts. (2021). 9.4: β-Ketoacids Decarboxylate. Chemistry LibreTexts. [Link]
- Merck & Co., Inc. (2013).
-
Irie, M., & Ryabova, A. (2020). Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester. Organic Letters, 22(3), 941-945. [Link]
-
Veeprho. (n.d.). Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. Veeprho. [Link]
-
LibreTexts. (2023). 2.3: Buffering against pH Changes in Biological Systems. Chemistry LibreTexts. [Link]
-
Waterman, K. C., & Adami, R. C. (2005). Stabilization of pharmaceuticals to oxidative degradation. Pharmaceutical development and technology, 10(1), 1-32. [Link]
-
De-Miguel, D., & Gaber, J. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chemical Reviews, 122(5), 5485-5553. [Link]
-
Cue, B. W., & Zhang, J. (2011). ChemInform Abstract: Sitagliptin Manufacture: A Compelling Tale of Green Chemistry, Process Intensification, and Industrial Asymmetric Catalysis. ChemInform, 42(31), no-no. [Link]
-
Parra-Garrido, F., Valdés, H., & Contreras, R. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Pharmaceuticals, 16(9), 1339. [Link]
- Syngenta Participations AG. (2011).
-
Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]
-
Waterman, K. C., & Adami, R. C. (2002). Stabilization of pharmaceuticals to oxidative degradation. Pharmaceutical Development and Technology, 7(1), 1-32. [Link]
-
Heider, J., & Rabus, R. (2016). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Applied microbiology and biotechnology, 100(19), 8345-8356. [Link]
-
De-Miguel, D., & Gaber, J. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. ACS Chemical Reviews. [Link]
-
Lee, J. Y., Kim, D. W., & Kim, J. H. (2023). Development of Clinically Optimized Sitagliptin and Dapagliflozin Complex Tablets: Pre-Formulation, Formulation, and Human Bioequivalence Studies. Pharmaceutics, 15(4), 1198. [Link]
-
Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. (2008). Acta biomaterialia, 4(5), 1259–1266. [Link]
-
De-Masi, D., et al. (2006). Forced degradation studies during pharmaceutical development. STP pharma pratiques, 16(3), 179-190. [Link]
-
US EPA. (1998). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. [Link]
-
AK LECTURES. (2014, July 8). Hydrolysis and Decarboxylation of ß-Keto Ester Example [Video]. YouTube. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. msesupplies.com [msesupplies.com]
- 10. assets.hpra.ie [assets.hpra.ie]
- 11. usp.org [usp.org]
- 12. Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate [mdpi.com]
Technical Support Center: Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate Purification
Welcome to the dedicated technical support guide for resolving purification challenges with Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate. As a critical intermediate in the synthesis of Sitagliptin and other pharmaceutical compounds, achieving high purity of this β-keto ester is paramount.[1][2] This guide is structured to provide researchers, scientists, and drug development professionals with actionable solutions to common and complex issues encountered during its purification. We will delve into the chemical principles governing these challenges, offering not just protocols, but a framework for logical troubleshooting.
Frequently Asked Questions (FAQs)
Q1: Why does my sample often show two closely-eluting spots on a TLC plate or two peaks in an HPLC chromatogram, even after purification?
A1: This is the most common observation and is characteristic of β-keto esters. The molecule exists as a dynamic equilibrium between its keto and enol tautomers. This keto-enol tautomerism results in two distinct chemical species that can often be separated by chromatography, leading to peak or spot splitting/broadening.[3][4] The equilibrium is solvent and pH-dependent. For routine purity checks where tautomers are not considered impurities, modifying analytical methods to accelerate interconversion (e.g., by increasing column temperature in HPLC) can sometimes merge the two peaks into a single, sharp peak.
Q2: I've isolated my product, but I see a new, more polar impurity on the TLC. What is it likely to be?
A2: A more polar impurity is often the result of ester hydrolysis, which forms the corresponding β-keto acid: 4-(2,4,5-trifluorophenyl)-3-oxobutanoic acid.[5][6] This hydrolysis can occur during aqueous work-ups, particularly if exposed to acidic or basic conditions for a prolonged period.[7] The carboxylic acid group significantly increases the compound's polarity, causing it to have a lower Rf value on normal-phase TLC.
Q3: After purification, I have a significant loss of material and have isolated a less polar byproduct. What could have happened?
A3: This scenario strongly suggests that hydrolysis was followed by decarboxylation. The β-keto acid intermediate is thermally unstable and can readily lose carbon dioxide (CO₂) upon heating to form a ketone, 1-(2,4,5-trifluorophenyl)propan-2-one.[8][9] This process is often accelerated during solvent evaporation under high heat or during chromatographic methods that involve heat. The resulting ketone is less polar than the desired β-keto ester and will have a higher Rf value.
Q4: Why is my recovery from a standard silica gel column so low?
A4: Low recovery from silica gel chromatography can be attributed to several factors. The acidic nature of standard silica gel can catalyze both hydrolysis and subsequent decarboxylation directly on the column, leading to product loss.[10] Furthermore, the polar β-keto ester can interact strongly with the silica surface, leading to tailing and incomplete elution, especially if an inappropriate solvent system is used.
Q5: What are the recommended analytical techniques to reliably assess the purity of the final product?
A5: A multi-technique approach is recommended for a comprehensive purity profile.
-
HPLC: High-Performance Liquid Chromatography is a versatile method. Using a C18 column is common, but challenges with peak shape due to tautomerism may arise.[3] Specialized phases, such as pentafluorophenyl (PFP) columns, can offer alternative selectivity for fluorinated compounds.[11][12]
-
GC-MS: Gas Chromatography-Mass Spectrometry can be used to detect volatile impurities. However, the thermal instability of β-keto esters may lead to on-column decomposition.[4] Derivatization can sometimes mitigate this issue.
-
NMR Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation and can reveal the presence of both keto and enol forms. Quantitative NMR (qNMR) is a powerful technique for determining absolute purity without needing a specific reference standard for the analyte.[3]
-
Mass Spectrometry (MS): Provides crucial molecular weight information for the parent compound and any impurities.[13]
Troubleshooting Guide: Experimental Issues & Solutions
This section addresses specific problems encountered during the purification workflow.
| Problem | Likely Cause(s) | Recommended Solution(s) |
| Broad or Split Peaks in HPLC/GC | Keto-Enol Tautomerism: The compound exists in two forms at equilibrium.[4] | For HPLC: Increase column temperature (e.g., to 40-50°C) to promote rapid interconversion, which can merge the peaks. Adjust mobile phase pH. Consider a PFP stationary phase for alternative selectivity.[12][14] For GC: Use a fast temperature ramp and a high-quality, inert column. Consider methoxime derivatization to "lock" the keto form and prevent degradation.[4] |
| New Polar Impurity (Low Rf) After Work-up | Ester Hydrolysis: Exposure to acidic or basic aqueous solutions during extraction.[7] | Minimize contact time with aqueous layers. Use a mild buffer like saturated sodium bicarbonate for neutralization instead of strong bases. Ensure all reagents are anhydrous if the reaction chemistry is moisture-sensitive. |
| Low Yield & Presence of Non-Polar Impurity (High Rf) | Decarboxylation: Heating the hydrolyzed β-keto acid during solvent removal or chromatography.[9][15] | Concentrate the product solution at reduced pressure and low temperature (e.g., <40°C). Avoid prolonged heating. If hydrolysis is suspected, purify the product quickly at room temperature. |
| Product Streaking/Tailing on Silica Gel Column | Strong Analyte-Silica Interaction: The polar β-keto group binds strongly to acidic silica sites. Column Overloading: Too much material applied to the column. | Use a less polar, higher-eluting strength solvent system. Deactivate the silica gel by pre-treating it with a small amount of a non-nucleophilic base like triethylamine (e.g., 0.5-1% in the eluent) to neutralize acidic sites.[10] Ensure proper column loading (typically 1-5% of silica weight). |
| Product is an Oil and Fails to Crystallize | Residual Solvent: Trapped solvent can inhibit crystallization. Presence of Impurities: Even small amounts of impurities can disrupt the crystal lattice formation. | Dry the oil under high vacuum for an extended period. Attempt recrystallization from a different solvent system (see Protocol 2). If it remains an oil, re-purify via column chromatography. Use a seed crystal from a previous successful batch if available. |
Visualization of Key Concepts
Logical Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing and resolving purification issues.
Caption: A decision-making workflow for troubleshooting purification issues.
Chemical Instability Pathways
This diagram illustrates the primary degradation pathways for Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate.
Caption: The degradation of the target compound via hydrolysis and decarboxylation.
Detailed Experimental Protocols
Protocol 1: Optimized Flash Column Chromatography
This protocol is designed to minimize on-column degradation and improve separation efficiency.
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Column Packing: Pack the column with the slurry to ensure a homogenous stationary phase bed. Do not let the column run dry.
-
Silica Deactivation (Recommended): After packing, flush the column with 2-3 column volumes of the eluent containing 0.5% triethylamine (Et₃N). This neutralizes acidic sites on the silica surface.[10]
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. For better resolution, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column bed.
-
Elution: Start with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity (gradient elution) to elute the product. The exact solvent system should be determined beforehand by TLC analysis.
-
Fraction Collection: Collect small fractions and monitor them by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator at a bath temperature below 40°C.
Protocol 2: Recrystallization
Recrystallization is an effective final purification step if the product is a solid and its purity is already reasonably high (>90%).
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Good starting points for this molecule include isopropanol, ethyl acetate/hexane mixtures, or toluene.
-
Dissolution: Place the crude solid in a flask and add a minimal amount of the chosen solvent. Heat the mixture gently (e.g., in a warm water bath) while stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
References
-
Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. (2021). PMC - NIH. [Link]
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]
-
The process for the preparation of sitagliptin phosphate via chemical resolution. ResearchGate. [Link]
-
Improved Process For Synthesis Of Sitagliptin And Intermediates Thereof. Quick Company. [Link]
-
CHALLENGES OF FLUORIDE ANALYSES OF ENVIRONMENTAL SAMPLES USING ION CHROMATOGRAPHY. Conference Proceedings. [Link]
-
A Novel Process For The Preparation Of Sitagliptin. Quick Company. [Link]
-
Preparation of sitagliptin intermediate. Patsnap. [Link]
-
Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International. [Link]
-
Selective Cleavage and Decarboxylation of β-Keto Esters Derived from(Trimethylsilyl)ethanol in the Presence of β-Keto Esters Derived fromOther Alcohols. ResearchGate. [Link]
-
Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications. ResearchGate. [Link]
-
HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. ResearchGate. [Link]
-
Hydrolysis and Decarboxylation of ß-Keto Ester Example. YouTube. [Link]
-
Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. ACS Publications. [Link]
-
Decarboxylation. Chemistry Steps. [Link]
-
Decarboxylation. Master Organic Chemistry. [Link]
- Method for preparing 4-(2,4,5-trifluorophenyl)-3-oxo-butanoic acid.
- Method for preparing 4-(2,4,5-trifluorophenyl)-3-oxo-butanoic acid.
Sources
- 1. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN102320957A - Method for preparing 4-(2,4,5-trifluorophenyl)-3-oxo-butanoic acid - Google Patents [patents.google.com]
- 6. CN102320957B - Method for preparing 4-(2,4,5-trifluorophenyl)-3-oxo-butanoic acid - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. synthinkchemicals.com [synthinkchemicals.com]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to the Synthetic Routes of Sitagliptin
Sitagliptin, the active pharmaceutical ingredient in Januvia®, is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes. The synthesis of this chiral β-amino acid derivative has been a subject of intense research, leading to the development of several innovative and progressively efficient manufacturing processes. This guide provides an in-depth comparison of the landmark synthetic routes to Sitagliptin, offering insights into the strategic choices, experimental data, and overall performance of each approach.
The Evolution of Sitagliptin Synthesis: A Strategic Overview
The core challenge in synthesizing Sitagliptin lies in the stereoselective construction of the chiral β-amino group. The evolution of its synthesis reflects a broader trend in pharmaceutical manufacturing: a move away from classical resolutions and towards more efficient, atom-economical, and greener catalytic methods. We will dissect three major strategies:
-
First-Generation Synthesis: A multi-step route relying on asymmetric hydrogenation of a β-keto ester to set the initial stereocenter.
-
Second-Generation (Merck) Process: A highly optimized route featuring a novel asymmetric hydrogenation of an unprotected enamine.
-
Third-Generation (Codexis/Merck) Biocatalytic Route: A chemo-enzymatic approach employing a custom-engineered transaminase enzyme for direct asymmetric amination.
Each of these routes represents a significant advancement in chemical synthesis, offering valuable lessons in process development and optimization.
Comparative Analysis of Key Synthetic Routes
The following table summarizes the critical performance indicators for the three primary synthetic routes to Sitagliptin. This data provides a quantitative basis for understanding the advantages and limitations of each approach.
| Parameter | First-Generation Synthesis | Second-Generation (Asymmetric Enamine Hydrogenation) | Third-Generation (Biocatalytic Transamination) |
| Overall Yield | ~52%[1] | ~65%[2] | Increased vs. 2nd Gen (Specific % varies) |
| Key Chiral Step | Ru-catalyzed asymmetric hydrogenation of a β-keto ester[3] | Rh-catalyzed asymmetric hydrogenation of an unprotected enamine[4] | (R)-selective transaminase-catalyzed amination of a pro-sitagliptin ketone[5] |
| Enantiomeric Excess (e.e.) | High (requiring multiple steps) | ~97% e.e. (before crystallization)[5] | >99.9% e.e.[6][7] |
| Number of Steps | 8 steps[4] | 3 steps (one-pot to enamine)[4][8] | 1 enzymatic step (for chiral center) |
| Catalyst | Ruthenium-based[3] | Rhodium-Josiphos complex[2][4] | Engineered Transaminase (e.g., ATA-117 mutant)[9][10] |
| Key Advantages | Established proof-of-concept | High efficiency, atom economy, reduced steps[11] | High enantioselectivity, mild conditions, green process, eliminates heavy metals[7] |
| Key Disadvantages | Long, multiple isolations, lower overall yield[3] | Expensive Rhodium catalyst, high-pressure hydrogenation[7] | Requires enzyme development and optimization |
| Waste Reduction | Baseline | 19% reduction in total waste vs. 1st Gen[12] | 10-13% increase in yield, significant waste reduction vs. 2nd Gen[7] |
Deep Dive into Synthetic Pathways
First-Generation Synthesis: The Foundation
The initial manufacturing process for Sitagliptin established the feasibility of the molecule's construction but was characteristic of a first-generation pharmaceutical synthesis—effective but lengthy.
Logical Flow of the First-Generation Synthesis
Caption: First-Generation Synthesis Workflow.
The cornerstone of this route was the ruthenium-catalyzed asymmetric hydrogenation of a β-keto ester to create the chiral β-hydroxy acid intermediate.[3] While effective, the subsequent conversion of the hydroxyl group into the required amine involved several steps, contributing to a lower overall yield of approximately 52%.[1][13]
Second-Generation: The Merck Asymmetric Enamine Hydrogenation
Recognized with a Presidential Green Chemistry Challenge Award, Merck's second-generation process represented a paradigm shift in efficiency and sustainability.[4]
Causality Behind Experimental Choices: The key innovation was the direct asymmetric hydrogenation of an unprotected enamine. This was a groundbreaking discovery, as enamines were typically considered challenging substrates for highly enantioselective hydrogenation. This choice eliminated the need for protecting groups and the multi-step conversion from a hydroxyl intermediate, drastically shortening the synthesis.[4]
Experimental Protocol: One-Pot Synthesis of Dehydrositagliptin and Asymmetric Hydrogenation
-
One-Pot Dehydrositagliptin Synthesis: The process begins with 2,4,5-trifluorophenylacetic acid. In a single vessel, it undergoes a three-step sequence:
-
Reaction with Meldrum's acid and an activating agent (e.g., pivaloyl chloride).
-
Condensation with 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[4][12][14]triazolo[4,3-a]pyrazine hydrochloride.
-
Direct conversion of the resulting β-ketoamide to the dehydrositagliptin enamine using ammonium acetate in methanol.[8] This one-pot procedure yields the crystalline enamine product in an impressive 82% yield.[2][8]
-
-
Asymmetric Hydrogenation:
-
The dehydrositagliptin substrate is dissolved in a solvent like methanol.
-
A rhodium precursor, such as [Rh(COD)Cl]₂, and a chiral ferrocenyl phosphine ligand (e.g., (R,S)-t-Bu-Josiphos) are used to form the active catalyst in-situ.[8][15]
-
The reaction is conducted under hydrogen pressure (e.g., 100-250 psi) at elevated temperatures (e.g., 50-80°C).[2][5]
-
This step achieves high enantioselectivity, affording Sitagliptin with an e.e. of around 97% before final purification.[5]
-
Logical Flow of the Second-Generation Synthesis
Caption: Second-Generation (Merck) Synthesis Workflow.
This route increased the overall yield to approximately 65% and reduced total waste by 19% compared to the first-generation process.[2][12]
Third-Generation: The Codexis/Merck Biocatalytic Route
The collaboration between Merck and Codexis led to another green chemistry milestone: the replacement of the rhodium-catalyzed hydrogenation with a highly efficient biocatalytic process.[7]
Causality Behind Experimental Choices: The goal was to eliminate the expensive and toxic heavy metal catalyst and the need for high-pressure equipment. A transaminase enzyme offered the potential for direct, highly stereoselective conversion of a pro-sitagliptin ketone to the desired (R)-amine under mild, aqueous conditions.[16] The challenge was that no naturally occurring transaminase showed significant activity on the sterically bulky pro-sitagliptin ketone.[7] Through directed evolution, a transaminase derived from Arthrobacter sp. (ATA-117) was engineered over multiple generations to create a bespoke enzyme with over 25,000-fold improvement in activity and exquisite enantioselectivity (>99.9% e.e.).[7][9]
Experimental Protocol: Enzymatic Transamination
-
Substrate Preparation: The pro-sitagliptin ketone is synthesized from 2,4,5-trifluorophenylacetic acid, following initial steps similar to the second-generation route.[8]
-
Biocatalytic Reaction:
-
A buffered aqueous solution is prepared, and the pH is adjusted (e.g., to 8.5) using a buffer like triethanolamine.[14]
-
Isopropylamine serves as the amine donor.
-
The cofactor pyridoxal-5-phosphate (PLP) is added.[14]
-
The engineered transaminase enzyme (e.g., a variant of ATA-117, such as CDX-036) is introduced.[14]
-
The pro-sitagliptin ketone, often dissolved in a co-solvent like DMSO, is added to the enzyme solution.[14]
-
The reaction mixture is heated to a mild temperature (e.g., 45-52°C) and stirred until completion.[14]
-
-
Product Isolation: Upon reaction completion, the Sitagliptin free base is extracted and can be subsequently converted to the phosphate salt. The process achieves an enantiomeric excess of over 99.9%.[6][14]
Logical Flow of the Third-Generation Synthesis
Sources
- 1. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. epa.gov [epa.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. patents.justia.com [patents.justia.com]
- 10. data.epo.org [data.epo.org]
- 11. Highly efficient asymmetric synthesis of sitagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10273C [pubs.rsc.org]
- 13. Frontiers | Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor [frontiersin.org]
- 14. US20230227457A1 - Improved process for preparation of sitagliptin - Google Patents [patents.google.com]
- 15. WO2020121321A1 - Highly efficient process for the preparation of sitagliptin via rhodium catalyzed asymmetric hydrogenation - Google Patents [patents.google.com]
- 16. Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Purity Determination of Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate
In the landscape of pharmaceutical development, the stringent control of starting materials and intermediates is a cornerstone of ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate, a key intermediate in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor Sitagliptin, is a prime example of a molecule where rigorous purity assessment is paramount. This guide provides a comprehensive comparison of the primary analytical methods for determining the chemical purity of this critical intermediate, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
The Criticality of Purity for a Sitagliptin Intermediate
Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate is a β-keto ester that serves as a foundational building block for the chiral amine moiety of Sitagliptin. Impurities in this intermediate, whether they are unreacted starting materials, by-products from the synthesis, or degradation products, can have significant downstream consequences. They may interfere with subsequent stereoselective reactions, lead to the formation of undesirable side products, and ultimately compromise the purity and safety profile of the final API. Therefore, robust and validated analytical methods are not just a regulatory requirement but a scientific necessity.
Comparative Analysis of Analytical Techniques
The choice of an analytical method for purity determination is a balance of selectivity, sensitivity, accuracy, and practicality. For Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate, the principal techniques to consider are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
| Feature | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography (GC-MS) | Quantitative NMR (¹H or ¹⁹F-qNMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Absolute quantification based on the direct proportionality between NMR signal intensity and the number of atomic nuclei. |
| Advantages | - High versatility for a wide range of compounds.- Well-suited for non-volatile and thermally labile molecules.- Excellent for quantifying known and unknown impurities.- Availability of chiral stationary phases for enantiomeric purity. | - High resolution and efficiency for volatile compounds.- Mass spectrometry (MS) provides structural information for impurity identification. | - Primary analytical method; no need for a specific reference standard of the analyte.- Highly accurate and precise.- Provides structural confirmation simultaneously.- ¹⁹F-qNMR is highly selective for fluorinated compounds. |
| Disadvantages | - Keto-enol tautomerism of β-keto esters can lead to peak broadening or splitting, requiring careful method development. | - Thermal lability of β-keto esters can lead to decomposition in the hot injector, requiring derivatization.[1][2] | - Lower sensitivity compared to chromatographic methods.- Requires a highly pure internal standard.- Higher initial instrument cost. |
| Typical Use Case | Routine quality control, stability testing, and chiral purity determination. | Analysis of volatile impurities and identification of unknown impurities after derivatization. | Absolute purity determination of reference standards and key intermediates. |
In-Depth Methodologies and Experimental Protocols
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is the most common technique for the purity assessment of pharmaceutical intermediates due to its robustness and versatility. For Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate, a reversed-phase HPLC (RP-HPLC) method is the logical choice for separating the main component from potential polar and non-polar impurities.
Causality of Method Design: The trifluorophenyl group provides a strong chromophore, making UV detection highly suitable. A C18 column is a good starting point due to its versatility in retaining moderately polar compounds. The mobile phase, a mixture of an aqueous buffer and an organic solvent, is chosen to achieve optimal retention and peak shape. The presence of the β-keto group can lead to keto-enol tautomerism, which can be mitigated by controlling the mobile phase pH.
Experimental Protocol: Achiral Purity by RP-HPLC-UV
-
Instrumentation: HPLC system with a UV-Vis detector, autosampler, and column oven.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.02 M Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25.1-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL.
Workflow for HPLC-UV Purity Assessment
Caption: Workflow for HPLC-UV Purity Assessment.
Chiral HPLC: A Nod to the Final Product's Stereochemistry
Given that Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate is a precursor to a chiral drug, it is prudent to consider the potential for chiral impurities or the need for future chiral separation of its derivatives. Polysaccharide-based chiral stationary phases (CSPs) are highly effective for the enantiomeric separation of a wide range of compounds, including ketones and esters.[3]
Causality of Method Design: Immobilized polysaccharide-based columns, such as those with cellulose or amylose derivatives, offer broad solvent compatibility and excellent chiral recognition capabilities.[4] Normal-phase chromatography, using a mobile phase of hexane and an alcohol, often provides the best selectivity for this class of compounds on these columns.
Experimental Protocol: Chiral Separation by HPLC
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: Chiralpak® AD-H, 250 mm x 4.6 mm, 5 µm particle size (or equivalent amylose-based CSP).[5]
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1.0 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool with a Caveat
GC offers high separation efficiency, but its application to β-keto esters like Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate is complicated by their thermal lability. Direct injection into a hot GC inlet can cause decomposition, leading to inaccurate purity results. To overcome this, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form.
Causality of Method Design: Methoximation of the keto group prevents keto-enol tautomerism, and silylation of any active hydrogens (including the enol form) increases thermal stability and volatility.[6] A non-polar column like a DB-5MS is suitable for separating the derivatized compound and potential impurities. A temperature program is used to ensure the elution of compounds with a range of boiling points.
Experimental Protocol: GC-MS with Derivatization
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Derivatization Reagents:
-
Methoxyamine hydrochloride in pyridine (20 mg/mL).
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS.
-
-
Derivatization Procedure:
-
Dissolve ~1 mg of the sample in 100 µL of pyridine.
-
Add 50 µL of methoxyamine hydrochloride solution.
-
Incubate at 60 °C for 60 minutes.
-
Cool to room temperature and add 100 µL of MSTFA.
-
Incubate at 60 °C for 30 minutes.
-
-
GC Conditions:
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
Workflow for GC-MS Purity Assessment
Caption: Workflow for GC-MS Purity Assessment.
Quantitative NMR (qNMR): The Primary Method for Absolute Purity
qNMR stands out as a primary analytical method because the signal intensity is directly proportional to the number of nuclei, allowing for the determination of purity without a specific reference standard of the analyte.[8] For a fluorinated compound like Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate, both ¹H and ¹⁹F qNMR are powerful options. ¹⁹F qNMR is particularly advantageous due to its high sensitivity, 100% natural abundance, and a wide chemical shift range that minimizes signal overlap.[9]
Causality of Method Design: The key to accurate qNMR is the selection of a suitable internal standard that is of high purity, soluble in the same deuterated solvent as the analyte, and has signals that do not overlap with the analyte's signals.[3] For ¹⁹F qNMR of our target compound, a simple fluorinated molecule like trifluoroacetic acid can serve as an excellent internal standard.[9]
Experimental Protocol: ¹⁹F-qNMR for Absolute Purity
-
Instrumentation: NMR spectrometer (400 MHz or higher) with a fluorine probe.
-
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆).
-
Certified internal standard (e.g., Trifluoroacetic acid - TFA).[9]
-
-
Procedure:
-
Sample Preparation: Accurately weigh approximately 20 mg of the Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate sample and 10 mg of the internal standard into a vial. Dissolve the mixture in a known volume of DMSO-d₆ and transfer to an NMR tube.
-
Data Acquisition: Acquire a ¹⁹F NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (D1 ≥ 5 x T₁) and proton decoupling.
-
Data Processing: Integrate the well-resolved signals from the analyte (e.g., the three distinct fluorine signals on the phenyl ring) and the signal from the internal standard (-CF₃ of TFA).
-
Purity Calculation: The purity is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of fluorine nuclei for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
-
Logical Relationship in qNMR
Sources
- 1. Optimization of a GC-MS method for the profiling of microbiota-dependent metabolites in blood samples: An application to type 2 diabetes and prediabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Screening Approach for Chiral Separation of β-Aminoketones by HPLC on Various Polysaccharide-Based Chiral Stationary Phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scispace.com [scispace.com]
- 9. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
spectroscopic characterization of Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate and its derivatives
For researchers, scientists, and professionals in drug development, the precise structural elucidation of active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate is a key intermediate in the synthesis of various pharmaceuticals, including the dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin.[1][2] Its spectroscopic characterization is crucial for ensuring purity, confirming identity, and understanding its chemical behavior.
The Molecular Landscape: Structures Under Investigation
To establish a clear framework for comparison, the structures of the three compounds at the core of this guide are presented below.
Figure 1: Structure of Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate.
Figure 2: Structure of Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate.
Figure 3: Structure of Ethyl 3-oxo-4-phenylbutanoate.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: A Window into the Proton Environment
¹H NMR spectroscopy provides detailed information about the number, type, and connectivity of hydrogen atoms in a molecule. The electron-withdrawing nature of the fluorine atoms in the trifluorophenyl ring is expected to deshield adjacent protons, causing their signals to appear at a higher chemical shift (downfield) compared to the non-fluorinated analog.
Comparative ¹H NMR Data
| Compound | Proton Assignment | Predicted/Observed Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate | -CH₃ (ethyl) | ~1.2 | Triplet | ~7.1 |
| -CH₂- (ethyl) | ~4.1 | Quartet | ~7.1 | |
| -CH₂- (keto) | ~3.8 | Singlet | - | |
| Ar-CH₂- | ~3.9 | Singlet | - | |
| Ar-H | ~6.9-7.2 | Multiplet | - | |
| Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate | -CH₃ (methyl) | 3.64[3] | Singlet | - |
| -CH₂- (keto) | 3.75[3] | Singlet | - | |
| Ar-CH₂- | 3.85[3] | Singlet | - | |
| Ar-H | 6.88-7.11[3] | Multiplet | - | |
| Ethyl 3-oxo-4-phenylbutanoate | -CH₃ (ethyl) | ~1.2[4] | Triplet | ~7.1 |
| -CH₂- (ethyl) | ~4.1[4] | Quartet | ~7.1 | |
| -CH₂- (keto) | ~3.4[4] | Singlet | - | |
| Ar-CH₂- | ~3.7[4] | Singlet | - | |
| Ar-H | ~7.2-7.4 | Multiplet | - |
Analysis and Interpretation:
The predicted ¹H NMR spectrum of ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate is based on the data from its methyl analog and the principles of NMR spectroscopy. The ethyl group will exhibit a characteristic triplet for the methyl protons and a quartet for the methylene protons due to coupling with each other. The two methylene groups adjacent to the carbonyl and the aromatic ring are expected to appear as singlets, although they may show some broadening. The aromatic protons will appear as a complex multiplet due to coupling with each other and with the fluorine atoms.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. The presence of highly electronegative fluorine atoms will significantly influence the chemical shifts of the carbons in the aromatic ring, generally causing them to shift downfield.
Comparative ¹³C NMR Data
| Compound | Carbon Assignment | Predicted/Observed Chemical Shift (δ, ppm) |
| Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate | -CH₃ (ethyl) | ~14 |
| -CH₂- (ethyl) | ~61 | |
| -CH₂- (keto) | ~49 | |
| Ar-CH₂- | ~45 | |
| C=O (keto) | ~202 | |
| C=O (ester) | ~167 | |
| Ar-C (substituted) | ~120-160 (multiple signals with C-F coupling) | |
| Ar-CH | ~105-115 (multiple signals with C-F coupling) | |
| Ethyl 3-oxo-4-phenylbutanoate | -CH₃ (ethyl) | ~14[5][6] |
| -CH₂- (ethyl) | ~60[5][6] | |
| -CH₂- (keto) | ~50[5][6] | |
| Ar-CH₂- | ~45[5][6] | |
| C=O (keto) | ~206[5][6] | |
| C=O (ester) | ~167[5][6] | |
| Ar-C (substituted) | ~134[5][6] | |
| Ar-CH | ~126-129 (multiple signals)[5][6] |
Analysis and Interpretation:
The predicted ¹³C NMR spectrum for the title compound is extrapolated from data for its non-fluorinated analog and general trends in ¹³C NMR.[7][8] The carbonyl carbons of the keto and ester groups are expected at the downfield end of the spectrum. The carbons of the 2,4,5-trifluorophenyl ring will exhibit complex splitting patterns due to coupling with the fluorine atoms, a key distinguishing feature.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy: A Direct Look at Fluorine Environments
¹⁹F NMR is a powerful technique for characterizing fluorine-containing compounds due to the high natural abundance and sensitivity of the ¹⁹F nucleus.[9][10] The chemical shifts and coupling patterns provide a unique fingerprint of the fluorination pattern on the aromatic ring.
Predicted ¹⁹F NMR Data for Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate
| Fluorine Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| F-2 | -120 to -140 | Doublet of doublets |
| F-4 | -140 to -160 | Doublet of doublets |
| F-5 | -155 to -175 | Doublet of doublets |
Analysis and Interpretation:
The three fluorine atoms on the phenyl ring are in different chemical environments and are expected to show three distinct signals. Each signal will be a doublet of doublets due to coupling with the two other fluorine nuclei. The exact chemical shifts can be influenced by the solvent and other experimental conditions.[11][12]
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The key functional groups in these molecules are the ester and ketone carbonyl groups, and the C-F bonds.
Comparative IR Data
| Compound | Functional Group | Predicted/Observed Absorption (cm⁻¹) |
| Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate | C=O (ester) | ~1740 |
| C=O (keto) | ~1715 | |
| C-F (aromatic) | ~1100-1300 (multiple bands) | |
| Ethyl 3-oxo-4-phenylbutanoate | C=O (ester) | ~1735 |
| C=O (keto) | ~1715 |
Analysis and Interpretation:
Both the fluorinated and non-fluorinated compounds will show two distinct carbonyl stretching bands. The ester carbonyl typically absorbs at a slightly higher wavenumber than the ketone carbonyl. The most significant difference in the IR spectrum of the title compound will be the presence of strong absorption bands in the 1100-1300 cm⁻¹ region, which are characteristic of C-F stretching vibrations.
Mass Spectrometry (MS): Unraveling Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. This data is invaluable for confirming the molecular formula and gaining insights into the molecular structure.
Predicted Mass Spectrometry Fragmentation for Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate
| m/z | Fragment Ion |
| 260 | [M]⁺ (Molecular Ion) |
| 215 | [M - OCH₂CH₃]⁺ |
| 187 | [M - COOCH₂CH₃]⁺ |
| 141 | [CH₂C₆H₂F₃]⁺ |
Analysis and Interpretation:
The mass spectrum of ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate is expected to show a molecular ion peak at m/z 260. Key fragmentation pathways for β-keto esters include cleavage alpha to the carbonyl groups.[3][13][14] This would lead to the loss of the ethoxy group (-OCH₂CH₃) resulting in a fragment at m/z 215, and the loss of the entire ester group (-COOCH₂CH₃) to give a fragment at m/z 187. Another prominent fragment would likely be the trifluorobenzyl cation at m/z 141.
Experimental Protocols
The following are generalized, step-by-step methodologies for the spectroscopic characterization of ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Tune and shim the instrument to ensure optimal resolution.
-
-
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference all spectra to an appropriate internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin disk.
-
-
Data Acquisition:
-
Obtain a background spectrum of the empty sample compartment.
-
Place the sample in the spectrometer and acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source (e.g., electrospray ionization - ESI, or electron impact - EI).
-
Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the observed spectrum.
Logical Workflow for Spectroscopic Characterization
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a novel compound like ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate.
Figure 4: A logical workflow for the synthesis and spectroscopic characterization of a chemical compound.
Conclusion
The spectroscopic characterization of ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate and its derivatives relies on a multi-technique approach. While direct experimental data for the title compound is not widely published, a comprehensive and reliable spectroscopic profile can be constructed through the analysis of its structural analogs and the application of fundamental spectroscopic principles. The presence of the trifluorophenyl group provides a unique set of spectroscopic handles, particularly in ¹³C and ¹⁹F NMR, that allow for its unambiguous differentiation from its non-fluorinated counterparts. This guide provides a solid foundation for researchers working with these compounds, enabling them to confidently interpret their spectroscopic data and ensure the quality and identity of their materials.
References
- Weiler, L. (1972). Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry, 50(11), 1975-1979.
-
ResearchGate. (n.d.). Mass Spectra of β-Keto Esters. Retrieved from [Link]
-
ACS Publications. (2020). Efficient and Straightforward Syntheses of Two United States Pharmacopeia Sitagliptin Impurities. ACS Omega. Retrieved from [Link]
-
PMC. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System. Retrieved from [Link]
-
SpectraBase. (n.d.). ETHYL_3-OXO-4-PHENYLBUTANOATE. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-oxo-4-phenylbutanoate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Sitagliptin. Retrieved from [Link]
-
ResearchGate. (n.d.). Assignment of 2,4,5-trifluorophenylalanine ¹⁹F resonances. Retrieved from [Link]
-
ACS Publications. (2024). Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. ACS Omega. Retrieved from [Link]
-
RSC Publishing. (2021). Two methods for the preparation of sitagliptin phosphate. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
NIH. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]
-
University of Sheffield. (n.d.). 19Flourine NMR. Retrieved from [Link]
-
LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
-
LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing 4-(2,4,5-trifluorophenyl)-3-oxo-butanoic acid.
-
LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]
Sources
- 1. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ethyl 3-oxo-4-phenylbutanoate | 718-08-1 | Benchchem [benchchem.com]
- 5. spectrabase.com [spectrabase.com]
- 6. Ethyl 3-oxo-4-phenylbutanoate | C12H14O3 | CID 225855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 10. 19Flourine NMR [chem.ch.huji.ac.il]
- 11. researchgate.net [researchgate.net]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. cdnsciencepub.com [cdnsciencepub.com]
validation of Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate structure using 1H NMR and 13C NMR
An In-Depth Technical Guide to the Structural Validation of Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate using ¹H and ¹³C NMR
Introduction: Establishing the Molecular Blueprint
Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate is a key intermediate in the synthesis of various pharmaceuticals, most notably Sitagliptin, a widely used medication for type 2 diabetes.[1] Given its role in drug development, unambiguous confirmation of its molecular structure is not merely an academic exercise but a critical component of quality control and regulatory compliance. Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both proton (¹H) and carbon-13 (¹³C) techniques, stands as the gold standard for such structural elucidation in organic chemistry.
This guide, designed for researchers and drug development professionals, provides a comprehensive analysis of the NMR data expected for Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate. We will dissect the predicted spectra, explaining the underlying principles that govern chemical shifts and coupling patterns. As a β-keto ester, this molecule can exist in equilibrium with its enol tautomer.[2] This phenomenon, while potentially complicating the spectrum, also offers additional points of structural verification. Our analysis will primarily focus on the predominant keto form, while acknowledging the spectral signatures of the enol.
Part 1: ¹H NMR Spectral Analysis - A Proton's Perspective
The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. The position (chemical shift), splitting pattern (multiplicity), and relative abundance (integration) of each signal reveal the electronic environment and connectivity of the protons. For Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate, we anticipate five distinct signals for the keto tautomer.
Causality Behind Peak Assignments:
-
Ethyl Group (H-8, H-9): The ethoxy group protons are the most shielded (upfield). The methyl protons (H-9) are split into a triplet by their two neighbors on the methylene carbon (H-8), while the methylene protons are split into a quartet by the three methyl protons, a classic ethyl pattern.
-
Methylene Protons (H-2, H-4): The two methylene groups are in distinct chemical environments. The H-2 protons are adjacent to the ester carbonyl group, while the H-4 protons are adjacent to the ketone carbonyl and the electron-withdrawing trifluorophenyl ring. This deshielding effect places the H-4 signal further downfield than the H-2 signal. In a simplified spectrum, both would appear as singlets, but the H-4 protons will exhibit coupling to the ortho-fluorine atom on the aromatic ring, leading to a triplet.
-
Aromatic Protons (H-6', H-3'): The protons on the trifluorophenyl ring are the most deshielded due to the ring current effect and the strong electron-withdrawing nature of the fluorine atoms.[3] They will appear as complex multiplets due to coupling with each other (H-H coupling) and with the neighboring fluorine atoms (H-F coupling). The specific splitting patterns can be complex but are highly diagnostic for the 2,4,5-substitution pattern.[4][5]
Predicted ¹H NMR Data (Keto Form)
| Assigned Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-9 (-CH₃) | ~1.25 | Triplet (t) | ~7.1 | 3H |
| H-2 (-CH₂CO) | ~3.70 | Singlet (s) | - | 2H |
| H-8 (-OCH₂-) | ~4.15 | Quartet (q) | ~7.1 | 2H |
| H-4 (Ar-CH₂-) | ~4.30 | Triplet (t) | J(H,F) ≈ 2.5 | 2H |
| H-6' (Ar-H) | ~7.10 - 7.25 | Multiplet (m) | - | 1H |
| H-3' (Ar-H) | ~7.25 - 7.40 | Multiplet (m) | - | 1H |
Note: Chemical shifts are predicted based on analogous structures and standard chemical shift tables.[6][7] The solvent is assumed to be CDCl₃.
Visualizing Proton Environments
The following diagram illustrates the distinct proton environments in the keto form of the molecule.
Caption: Distinct proton environments in Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate.
Part 2: ¹³C NMR Spectral Analysis - The Carbon Skeleton
The ¹³C NMR spectrum reveals every unique carbon atom in the molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in a series of singlet peaks. The chemical shift of each carbon is highly sensitive to its electronic environment.
Causality Behind Peak Assignments:
-
Carbonyl Carbons (C-1, C-3): These are the most deshielded carbons due to the double bond to the highly electronegative oxygen atom, causing them to appear far downfield.[8][9] The ketone carbonyl (C-3) is typically more deshielded than the ester carbonyl (C-1).
-
Aromatic Carbons (C-1' to C-6'): These carbons resonate in the 110-160 ppm range. Carbons directly bonded to fluorine (C-2', C-4', C-5') will exhibit large one-bond coupling constants (¹JCF), appearing as doublets in a coupled spectrum, and their chemical shifts are significantly influenced by the fluorine atoms.[8]
-
Aliphatic Carbons (C-2, C-4, C-8, C-9): The -OCH₂- carbon (C-8) is deshielded by the adjacent oxygen. The two methylene carbons (C-2 and C-4) are found in the typical range for sp³ carbons adjacent to carbonyls and aromatic rings. The terminal methyl carbon (C-9) of the ethyl group is the most shielded (upfield) carbon in the molecule.
Predicted ¹³C NMR Data (Keto Form)
| Assigned Carbon | Chemical Shift (δ, ppm) |
| C-9 (-CH₃) | ~14.0 |
| C-2 (-CH₂CO) | ~45.5 |
| C-4 (Ar-CH₂-) | ~49.0 |
| C-8 (-OCH₂-) | ~61.5 |
| C-6' (Ar-CH) | ~106 (d, J(C,F) ≈ 25 Hz) |
| C-3' (Ar-CH) | ~118 (d, J(C,F) ≈ 20 Hz) |
| C-1' (Ar-C) | ~120 (m) |
| C-2', C-4', C-5' (Ar-CF) | ~145-158 (complex multiplets) |
| C-1 (Ester C=O) | ~167.0 |
| C-3 (Ketone C=O) | ~201.0 |
Note: Chemical shifts are predicted based on analogous structures and standard chemical shift tables.[8][9] The solvent is assumed to be CDCl₃. "d" denotes a doublet and "m" a multiplet due to C-F coupling.
Part 3: Experimental Protocols for Data Acquisition
The integrity of NMR data is fundamentally dependent on meticulous sample preparation and standardized instrument operation. The following protocols ensure reproducibility and high-quality spectral acquisition.
Step-by-Step Sample Preparation
-
Weighing: Accurately weigh 10-25 mg of Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.[10][11]
-
Dissolution: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.[12] Deuterated solvents are crucial to avoid large solvent signals in ¹H NMR and to provide a lock signal for the spectrometer.[13]
-
Homogenization: Gently swirl or vortex the vial to ensure the sample is completely dissolved. Any suspended solid particles will degrade spectral quality and should be removed by filtering the solution through a small plug of glass wool in a Pasteur pipette.[10][11]
-
Transfer: Carefully transfer the clear solution into a high-quality 5 mm NMR tube. Ensure the sample height is between 40-50 mm.[12][13]
-
Standardization (Optional but Recommended): For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added (δ = 0.00 ppm).[11]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Data Acquisition Workflow
The following workflow outlines the general steps for acquiring ¹H and ¹³C NMR spectra.
Caption: Standardized workflow for NMR sample preparation, data acquisition, and processing.
Conclusion: A Self-Validating Structural Confirmation
The combined analysis of ¹H and ¹³C NMR spectra provides a robust and self-validating confirmation of the structure of Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate. The ¹H NMR spectrum confirms the presence and connectivity of all proton-bearing groups, including the characteristic ethyl pattern and the complex aromatic signals indicative of the trifluorophenyl moiety. The ¹³C NMR spectrum complements this by confirming the total carbon count and identifying key functional groups like the two distinct carbonyls and the fluorine-bearing aromatic carbons. The unique C-F and H-F coupling patterns serve as definitive fingerprints, leaving no ambiguity in the final structural assignment. This rigorous, multi-faceted approach is indispensable for ensuring the chemical integrity of critical pharmaceutical intermediates.
References
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
Platypus Technologies. NMR sample preparation guidelines. [Link]
-
Wodarka, D., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Omega. [Link]
-
Western University, FACULTY OF SCIENCE. NMR Sample Preparation. [Link]
-
Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. [Link]
-
Isan, V. (2018). An Overview of Fluorine NMR. ResearchGate. [Link]
-
Wodarka, D., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Publications. [Link]
-
Le, T. C., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. RSC Publishing. [Link]
-
Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine. [Link]
-
University of Bath. 13C NMR Spectroscopy. [Link]
-
Gerig, J. T. Fluorine NMR. University of California, Santa Barbara. [Link]
-
Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]
-
Reich, H. J. Chemical shifts. University of Wisconsin. [Link]
-
The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]
-
SpectraBase. ETHYL_3-OXO-4-PHENYLBUTANOATE - Optional[13C NMR] - Chemical Shifts. [Link]
-
University of Puget Sound. 13C NMR Chemical Shift Table. [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
-
Pharmaffiliates. Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate. [Link]
-
Chemistry Steps. NMR Chemical Shift Values Table. [Link]
-
The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]
-
PubChem. Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate. [Link]
-
Kuang, X., et al. (2024). Preparation of Menthyl 3-amino-4-(2,4,5-trifluorophenyl) Butyrate and Investigation of its Hypoglycemic Activity. Open Access Journals. [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. spectrabase.com [spectrabase.com]
- 7. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 8. che.hw.ac.uk [che.hw.ac.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. organomation.com [organomation.com]
- 13. publish.uwo.ca [publish.uwo.ca]
comparative analysis of catalysts for the asymmetric hydrogenation of Sitagliptin precursors
For researchers, scientists, and professionals in drug development, the synthesis of chiral molecules is a critical endeavor. Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes, stands as a prominent example where the stereochemistry of a single chiral amine dictates its therapeutic efficacy. The industrial synthesis of Sitagliptin has evolved through several generations, each marked by a significant innovation in catalytic strategy to install this key stereocenter. This guide provides an in-depth comparative analysis of the primary catalytic systems employed for the asymmetric synthesis of Sitagliptin precursors, offering insights into their performance, mechanistic underpinnings, and practical considerations.
The Evolving Landscape of Sitagliptin Synthesis: A Generational Overview
The industrial production of Sitagliptin has seen a remarkable progression, driven by the pursuit of greater efficiency, cost-effectiveness, and sustainability. This evolution can be broadly categorized into three generations, each defined by its core catalytic methodology.
Figure 1: Evolution of Catalytic Strategies in Sitagliptin Synthesis.
The initial approach relied on the asymmetric hydrogenation of a β-keto ester using a Ruthenium-based catalyst. This was later superseded by a more direct and efficient Rhodium-catalyzed asymmetric hydrogenation of an enamine precursor. The most recent and "greenest" method employs an engineered transaminase biocatalyst for the direct asymmetric reductive amination of a ketone.
Performance Comparison of Key Catalytic Systems
The selection of a catalyst is a multi-faceted decision, balancing enantioselectivity, activity, cost, and operational feasibility. The following sections provide a comparative analysis of the leading catalysts for Sitagliptin synthesis.
Transition Metal Catalysts: The Workhorses of Asymmetric Hydrogenation
Homogeneous asymmetric hydrogenation using transition metal complexes, particularly those of Rhodium and Ruthenium, has been a cornerstone of industrial chiral synthesis.[1]
1. Rhodium-Catalyzed Asymmetric Hydrogenation of Enamines
The second-generation synthesis of Sitagliptin developed by Merck represents a landmark achievement in industrial asymmetric catalysis.[2][3] This process utilizes a Rhodium(I) catalyst with a chiral ferrocenyl phosphine ligand, specifically a derivative of the JOSIPHOS family, to hydrogenate the enamine precursor, dehydrositagliptin.
-
Performance: This system exhibits exceptional performance, achieving high enantioselectivity (>99% ee) with very low catalyst loadings (as low as 0.15 mol%).[2][3] The high turnover number (TON) and turnover frequency (TOF) make this an economically viable process for large-scale production.
-
Mechanism of Enantioselection: The high degree of stereocontrol arises from the formation of a chiral catalyst-substrate complex. The chiral ligand creates a well-defined three-dimensional pocket that forces the substrate to coordinate to the rhodium center in a specific orientation, leading to the preferential formation of one enantiomer. Computational studies suggest that the enantioselectivity is determined at the stage of C=C double bond coordination to the Rh(III) center.[4] The formation of the chelate cycle in a less sterically hindered quadrant of the catalyst dictates the final stereochemical outcome.[4]
2. Ruthenium-Catalyzed Asymmetric Hydrogenation of β-Keto Esters
Merck's first-generation synthesis employed a Ruthenium-catalyzed asymmetric hydrogenation of a β-keto ester.[5] While effective, this route is less direct than the second-generation process.
-
Performance: Ru(II)-BINAP catalysts are known for their broad substrate scope in asymmetric hydrogenation.[5] However, for the Sitagliptin precursor, this route was ultimately less efficient due to the need for additional synthetic steps to convert the resulting β-hydroxy ester to the desired β-amino acid.
-
Catalyst Stability and Recyclability: A significant challenge with homogeneous transition metal catalysts is their recovery and reuse. Immobilization of Ru-BINAP complexes on solid supports like silica has been explored to facilitate catalyst recycling, with some systems demonstrating good stability over multiple cycles without significant loss of activity or selectivity.[6]
3. Iridium-Catalyzed Asymmetric Hydrogenation
Iridium catalysts have also shown promise in the asymmetric hydrogenation of olefins, including those with minimal functionalization. While less documented specifically for Sitagliptin precursors compared to Rhodium and Ruthenium, their potential should not be overlooked, especially for alternative synthetic routes.
| Catalyst System | Precursor | Enantioselectivity (ee%) | Key Advantages | Key Disadvantages |
| Rh(I) / tBu-JOSIPHOS | Enamine (Dehydrositagliptin) | >99%[2][3] | High activity and enantioselectivity, low catalyst loading. | High cost of Rhodium and ligand, potential for metal contamination. |
| Ru(II) / BINAP | β-Keto Ester | High (substrate dependent) | Broader substrate scope.[5] | Less direct route for Sitagliptin, catalyst recovery challenges. |
| Iridium Catalysts | Olefins | High (substrate dependent) | Effective for less functionalized olefins. | Less explored for Sitagliptin precursors. |
Biocatalysis: The "Green" Revolution in Chiral Amine Synthesis
The third-generation synthesis of Sitagliptin, developed by Merck and Codexis, represents a paradigm shift towards greener and more sustainable pharmaceutical manufacturing. This process utilizes a highly engineered (R)-selective transaminase (ATA) to directly convert the prositagliptin ketone into the desired chiral amine.[7]
-
Performance: The engineered transaminase exhibits near-perfect enantioselectivity (>99.5% ee) and high conversion rates.[7] The biocatalytic process leads to a significant reduction in waste, eliminates the need for heavy metals, and increases overall yield and productivity compared to the chemocatalytic routes.[7]
-
Directed Evolution: The success of this biocatalytic approach is a testament to the power of directed evolution. The starting enzyme from Arthrobacter sp. had negligible activity towards the bulky prositagliptin ketone. Through a combination of rational design and iterative rounds of mutagenesis and screening, a highly active and stable enzyme was developed.[8]
-
Process Advantages: Biocatalytic reactions are typically run in aqueous media under mild conditions (ambient temperature and pressure), which enhances safety and reduces energy consumption.[8] Furthermore, the enzyme can be immobilized, allowing for its reuse in continuous flow systems, further improving the process economics.[9]
| Catalyst System | Precursor | Enantioselectivity (ee%) | Key Advantages | Key Disadvantages |
| Engineered Transaminase | Pro-sitagliptin Ketone | >99.5%[7] | Extremely high enantioselectivity, "green" process (mild conditions, aqueous media, no heavy metals), high productivity, catalyst is biodegradable.[7][8] | Enzyme engineering can be time and resource-intensive, potential for substrate/product inhibition. |
Experimental Protocols: A Practical Guide
To provide a tangible understanding of these catalytic systems, detailed experimental protocols for the Rhodium-catalyzed hydrogenation and the transaminase-catalyzed reductive amination are outlined below.
Protocol 1: Rhodium-Catalyzed Asymmetric Hydrogenation of Dehydrositagliptin
This protocol is based on the principles of Merck's second-generation synthesis.
Materials:
-
Dehydrositagliptin
-
[Rh(COD)Cl]₂ (Rhodium(I) cyclooctadiene chloride dimer)
-
(R,S)-tBu-JOSIPHOS or a similar chiral phosphine ligand
-
Methanol (degassed)
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure reactor
Procedure:
-
Catalyst Preparation (in a glovebox): In a Schlenk flask, dissolve [Rh(COD)Cl]₂ and the chiral phosphine ligand (in a 1:1.1 Rh:ligand molar ratio) in degassed methanol to form the catalyst precursor solution. Stir the solution at room temperature for 30 minutes.
-
Reaction Setup: Charge the autoclave with dehydrositagliptin and the catalyst solution. The substrate-to-catalyst ratio (S/C) can be as high as 10,000:1.
-
Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 10-20 bar). Heat the reaction mixture to the desired temperature (e.g., 40-50 °C) with vigorous stirring.
-
Monitoring and Work-up: Monitor the reaction progress by HPLC. Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. The product can be isolated by crystallization.
Protocol 2: Transaminase-Catalyzed Asymmetric Synthesis of Sitagliptin
This protocol is based on the principles of the third-generation biocatalytic process.
Materials:
-
Pro-sitagliptin ketone
-
Engineered (R)-selective transaminase (e.g., from Codexis)
-
Isopropylamine (as the amine donor)
-
Pyridoxal-5'-phosphate (PLP) (cofactor)
-
Buffer solution (e.g., potassium phosphate buffer, pH 8.0)
-
Dimethyl sulfoxide (DMSO) (as a co-solvent)
Procedure:
-
Reaction Mixture Preparation: In a temperature-controlled vessel, prepare a solution of the buffer, PLP, and isopropylamine.
-
Enzyme Addition: Add the engineered transaminase to the reaction mixture.
-
Substrate Addition: Dissolve the pro-sitagliptin ketone in DMSO and add it to the reaction mixture. The final concentration of DMSO is typically around 50% (v/v).
-
Reaction: Maintain the reaction at a constant temperature (e.g., 40-45 °C) with gentle agitation. The pH should be monitored and adjusted if necessary.
-
Monitoring and Work-up: Monitor the conversion of the ketone to the amine by HPLC. Upon completion, the enzyme can be removed by filtration (if immobilized) or denaturation. The product can then be extracted and purified.
Mechanistic Insights and Catalyst Design
A deeper understanding of the reaction mechanisms is crucial for catalyst optimization and the development of new catalytic systems.
The Catalytic Cycle of Rhodium-Catalyzed Enamine Hydrogenation
The generally accepted mechanism for the Rh-catalyzed asymmetric hydrogenation of enamides involves the following key steps:
Figure 2: Simplified Catalytic Cycle for Rh-Catalyzed Enamine Hydrogenation.
-
Substrate Coordination: The enamine substrate coordinates to the chiral Rhodium complex.
-
Oxidative Addition: Molecular hydrogen undergoes oxidative addition to the Rhodium center, forming a dihydride species.
-
Migratory Insertion: One of the hydride ligands migrates to the β-carbon of the coordinated enamine, forming a rhodium-alkyl intermediate. This is often the stereodetermining step.
-
Reductive Elimination: The second hydride ligand transfers to the α-carbon, and the chiral amine product is released, regenerating the active catalyst.
The design of the chiral phosphine ligand is paramount in controlling the enantioselectivity. The ligand's steric and electronic properties create a chiral environment that favors one diastereomeric transition state over the other during the migratory insertion step.
The "Ping-Pong" Mechanism of Transaminases
Transaminases operate via a "ping-pong" mechanism involving the cofactor pyridoxal-5'-phosphate (PLP).
Figure 3: Simplified "Ping-Pong" Mechanism of Transaminase.
-
First Half-Reaction: The amine donor (e.g., isopropylamine) reacts with the PLP-bound enzyme to form a pyridoxamine phosphate (PMP) intermediate and releases a ketone byproduct (acetone).
-
Second Half-Reaction: The ketone substrate (pro-sitagliptin ketone) binds to the enzyme, and the amino group is transferred from the PMP to the ketone, forming the chiral amine product and regenerating the PLP-bound enzyme.
The active site of the enzyme is exquisitely shaped to bind the ketone substrate in a specific orientation, ensuring the transfer of the amino group to only one face of the molecule, thus achieving high enantioselectivity.
Conclusion: A Multi-Catalytic Toolbox for Modern Synthesis
The synthesis of Sitagliptin serves as a compelling case study in the evolution of industrial asymmetric catalysis. While the Rhodium-catalyzed asymmetric hydrogenation of the enamine precursor remains a highly efficient and robust method, the development of the transaminase-catalyzed process highlights the significant advantages of biocatalysis in terms of sustainability and efficiency.
For researchers and drug development professionals, the choice of catalyst will depend on a variety of factors, including the specific synthetic route, scale of production, cost considerations, and environmental regulations. The transition from chemocatalysis to biocatalysis in the manufacturing of Sitagliptin demonstrates a broader trend in the pharmaceutical industry towards the adoption of greener and more sustainable technologies. The continued development of both transition metal catalysts and biocatalysts will undoubtedly expand the synthetic chemist's toolbox, enabling the more efficient and responsible production of complex chiral molecules.
References
-
Asymmetric hydrogenation is one of the best established methods to introduce a chiral center in the molecule. Because of its efficiency (high TON and TOF) it is one of the most common asymmetric transformations used on industrial scale.[5]
-
These ligands were applied in the Rh-catalyzed asymmetric hydrogenation of α-dehydro amino acids, enol acetates, itaconates, and enamides. Good to excellent enantioselectivities were obtained (up to 99.5% ee).[10]
- Improved process for preparation of sitagliptin. Google Patents.
-
Shia, C., et al. (2009). Highly Efficient Asymmetric Synthesis of Sitagliptin. Journal of the American Chemical Society. Available from: [Link]
-
Contemporary Asymmetric Phase Transfer Catalysis: Large-Scale Industrial Applications. ACS Publications. Available from: [Link]
-
Rosati, C., et al. (2025). Study on the Immobilization of a Transaminase Biocatalyst for the Synthesis of Sitagliptin. Catalysts. Available from: [Link]
-
Correction to “Highly Efficient Asymmetric Synthesis of Sitagliptin”. ResearchGate. Available from: [Link]
-
McDonald, R. I., et al. (2025). Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. ACS Publications. Available from: [Link]
-
Berthold, D., & Breit, B. (2021). Synthesis of (−)‐(R)‐Sitagliptin by Rh‐Catalyzed Asymmetric Hydroamination. European Journal of Organic Chemistry. Available from: [Link]
-
Berthold, D., & Breit, B. (2021). Synthesis of (−)‐(R)‐Sitagliptin by RhI‐Catalyzed Asymmetric Hydroamination. Sci-Hub. Available from: [Link]
-
Ligands tested in asymmetric hydrogenation of enamine (1) to sitagliptin (2). ResearchGate. Available from: [Link]
-
Gridnev, A. A., & Imamoto, T. (2004). Asymmetric Hydrogenation of Enamides with Rh-BisP* and Rh-MiniPHOS Catalysts. Scope, Limitations, and Mechanism. Journal of the American Chemical Society. Available from: [Link]
-
Comparison of Merck's chemocatalytic and Biocatalytic syntheses for their antidiabetic drug Sitagliptin. ResearchGate. Available from: [Link]
-
Application of chiral recyclable catalysts in asymmetric catalysis. RSC Advances. Available from: [Link]
-
Oh, D., et al. (2024). Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. ACS Omega. Available from: [Link]
-
Hammer, S. C., et al. (2021). State-of-the-Art Biocatalysis. ACS Catalysis. Available from: [Link]
-
Khobragade, T. P., et al. (2023). Biocatalytic Cascade for Synthesis of Sitagliptin Intermediate Employing Coupled Transaminase. ResearchGate. Available from: [Link]
-
Chemical vs bio catalyzed synthesis of sitagliptin. ResearchGate. Available from: [Link]
-
Gladiali, S., & Alberico, E. (2012). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews. Available from: [Link]
-
Tang, W., & Zhang, X. (2018). Catalytic Homogeneous Asymmetric Hydrogenation: Successes and Opportunities. Organometallics. Available from: [Link]
-
Rhodium-catalyzed Asymmetric Hydrogenation of Unprotected β-enamine Phosphonates. Available from: [Link]
-
Khobragade, T. P., et al. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology. Available from: [Link]
-
Enantioselective Hydrogenation of Olefins: Introduction to Asymmetric Catalysis. YouTube. Available from: [Link]
-
Special Issue: Recent Advances in Biocatalysis and Enzyme Engineering. MDPI. Available from: [Link]
-
Berthold, D., & Breit, B. (2021). Synthesis of (−)‐(R)‐Sitagliptin by RhI‐Catalyzed Asymmetric Hydroamination. Sci-Hub. Available from: [Link]
-
Ruthenium(II), rhodium(III) and iridium(III) based effective catalysts for hydrogenation under aerobic conditions. ResearchGate. Available from: [Link]
-
A-level Chemistry 7405 Specification. AQA. Available from: [Link]
-
Development of A Sitagliptin Transaminase. ResearchGate. Available from: [Link]
-
Sitagliptin Manufacture: A Compelling Tale of Green Chemistry, Process Intensification, and Industrial Asymmetric Catalysis. ResearchGate. Available from: [Link]
-
Different Chiral Ligands Assisted Enantioselective C-H Functionalization with Transition-Metal Catalysts. MDPI. Available from: [Link]
-
Gridnev, A. A., & Imamoto, T. (2006). Enantioselection mechanism in Rh-catalyzed asymmetric hydrogenation. ResearchGate. Available from: [Link]
-
Module 6 Hydrogenation Reactions. NPTEL. Available from: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ethz.ch [ethz.ch]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. State-of-the-Art Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of β-Amino Acids: A Cost-Benefit Analysis of Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical synthesis, the efficient and stereoselective construction of chiral β-amino acids is a critical endeavor. These structural motifs are central to a myriad of therapeutic agents, most notably the dipeptidyl peptidase-4 (DPP-4) inhibitor sitagliptin, a blockbuster drug for the treatment of type 2 diabetes. A key intermediate in several synthetic strategies for sitagliptin and related compounds is Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate, a versatile β-ketoester. This guide provides an in-depth cost-benefit analysis of utilizing this building block compared to alternative synthetic routes, offering a comprehensive overview supported by experimental data to inform strategic decisions in drug development and manufacturing.
The Central Role of Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate: The Foundation of Early Sitagliptin Synthesis
The initial commercial synthesis of sitagliptin, often referred to as Merck's first-generation process, relied heavily on the asymmetric hydrogenation of a β-ketoester, namely Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate. This approach established the crucial chirality at the β-position early in the synthetic sequence.[1][2] The core principle of this strategy involves the stereoselective reduction of the ketone functionality to a hydroxyl group, which is subsequently converted to the desired amine.
The selection of this β-ketoester was predicated on its ability to undergo highly selective reduction with a suitable chiral catalyst, setting the stage for the formation of the required (R)-enantiomer of the final drug product.
Comparative Analysis of Synthetic Strategies
The evolution of sitagliptin synthesis has been a showcase of innovation in process chemistry, moving towards greener, more efficient, and cost-effective manufacturing.[3] This progression provides an excellent case study for comparing the use of a pre-formed β-ketoester like Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate against more integrated and biocatalytic approaches.
Route 1: The β-Ketoester Approach (Merck's First-Generation Synthesis)
This route commences with the synthesis of Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate, which is then subjected to asymmetric hydrogenation.
Workflow of the β-Ketoester Approach:
Figure 1: Workflow of the first-generation sitagliptin synthesis.
Benefits:
-
Established Chemistry: The reactions involved are well-understood and have a long history in organic synthesis.
-
High Stereoselectivity: The use of ruthenium-based chiral catalysts can achieve high enantiomeric excess (ee) for the desired alcohol intermediate.[1]
Drawbacks:
-
Cost of Starting Material: Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate is a specialty chemical with a significant cost, particularly at a large scale. While prices vary, custom synthesis is often required for bulk quantities.
-
Multi-step Process: The overall synthesis is lengthy, involving eight steps to the final product.[1] This leads to lower overall yield and increased manufacturing complexity.
-
Use of Hazardous Reagents: This route involves the use of hazardous chemicals and precious metal catalysts (ruthenium), which require specialized handling and removal from the final product.[1][4]
-
Waste Generation: The multi-step nature of the process and the use of stoichiometric reagents contribute to a significant amount of chemical waste.[2]
Route 2: The Enamine Hydrogenation Approach (Merck's Second-Generation Synthesis)
Recognizing the inefficiencies of the first-generation process, Merck developed a more streamlined "green" synthesis. This approach bypasses the isolated β-ketoester by generating a key enamine intermediate in a one-pot process starting from 2,4,5-trifluorophenylacetic acid.
Workflow of the Enamine Hydrogenation Approach:
Figure 2: Workflow of the second-generation sitagliptin synthesis.
Benefits:
-
Increased Efficiency: This route significantly reduces the number of steps, leading to a higher overall yield (up to 65%) and increased productivity.[2][5]
-
Reduced Waste: The one-pot nature of the initial steps and improved atom economy lead to a substantial reduction in waste generation compared to the first-generation process.[2][3]
-
Cost-Effective Starting Materials: This process utilizes more readily available and less expensive starting materials like 2,4,5-trifluorophenylacetic acid and Meldrum's acid. Indicative pricing for Meldrum's acid is around $129/kg.[6]
-
Elimination of Aqueous Waste Streams: This greener synthesis was designed to eliminate aqueous waste streams, a significant environmental benefit.[2][5]
Drawbacks:
-
Expensive Catalyst: The asymmetric hydrogenation of the enamine requires a rhodium-based catalyst (Rh(I)/tBu JOSIPHOS), which is expensive.[2][7] The cost of the catalyst and the need for its complete removal from the final product are significant economic drivers.[7]
-
High-Pressure Hydrogenation: The hydrogenation step requires high-pressure equipment, which represents a significant capital investment.[7]
-
Catalyst Sensitivity: Rhodium catalysts can be sensitive to air and moisture, requiring careful handling.[8][9]
Route 3: The Biocatalytic Approach (Merck's Third-Generation Synthesis)
The most recent evolution in sitagliptin synthesis involves a highly innovative biocatalytic route that utilizes an engineered transaminase enzyme. This approach directly converts a prositagliptin ketone to the desired chiral amine with exceptional stereoselectivity.
Workflow of the Biocatalytic Approach:
Figure 3: Workflow of the third-generation sitagliptin synthesis.
Benefits:
-
Superior Efficiency and Yield: The biocatalytic process offers a 10-13% increase in overall yield compared to the chemical routes.[3]
-
Exceptional Stereoselectivity: The engineered transaminase provides the final product with an enantiomeric excess greater than 99%.[3]
-
Significant Cost Reduction: This route reduces the total manufacturing cost by eliminating the need for expensive and precious metal catalysts and specialized high-pressure hydrogenation equipment.[3]
-
Enhanced Safety and Environmental Profile: The enzymatic reaction is run in standard multipurpose vessels under milder conditions, improving safety and further reducing waste by 19%.[3] It also eliminates all heavy metal waste.[3]
Drawbacks:
-
Enzyme Development: The initial development and engineering of a highly specific and robust transaminase enzyme require significant upfront investment in research and development.
-
Substrate Specificity: While highly effective for sitagliptin, the developed enzyme may not be applicable to the synthesis of other β-amino acids without further engineering.
Quantitative Performance Comparison
| Parameter | Route 1: β-Ketoester | Route 2: Enamine Hydrogenation | Route 3: Biocatalytic |
| Starting Material | Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate | 2,4,5-Trifluorophenylacetic Acid | Prositagliptin Ketone |
| Overall Yield | ~52%[1] | ~65%[2][5] | ~92% (for the key step)[3] |
| Enantiomeric Excess (ee) | High (catalyst dependent) | >99%[2] | >99%[3] |
| Key Catalyst | Ruthenium-based | Rhodium-based (JOSIPHOS) | Engineered Transaminase |
| Waste Generation | High[2] | Significantly Reduced[2] | Further Reduced by 19%[3] |
| Manufacturing Cost | High | Reduced | Significantly Reduced[3] |
| Safety/Environmental | Use of hazardous reagents and heavy metals[1][4] | Elimination of aqueous waste, but uses precious metal[2][7] | Elimination of heavy metals, milder conditions[3] |
Experimental Protocols: A Glimpse into the Methodologies
Representative Protocol for Asymmetric Hydrogenation of Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate (Conceptual)
-
Catalyst Preparation: In an inert atmosphere glovebox, a solution of a suitable chiral ruthenium catalyst (e.g., Ru(OAc)₂[(R)-BINAP]) is prepared in an appropriate solvent like methanol.
-
Reaction Setup: A high-pressure reactor is charged with Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate and degassed methanol.
-
Hydrogenation: The catalyst solution is added to the reactor. The vessel is sealed, purged with hydrogen, and then pressurized to the desired pressure (e.g., 100 psi). The reaction mixture is stirred at a controlled temperature (e.g., 50°C) for a specified time (e.g., 12-24 hours).
-
Workup and Isolation: After the reaction is complete, the reactor is cooled and depressurized. The solvent is removed under reduced pressure, and the crude product is purified by chromatography to yield the chiral β-hydroxy ester.
Disclaimer: This is a conceptual protocol. Specific conditions may vary based on the chosen catalyst and substrate.
Enzymatic Transamination of a Prositagliptin Ketone (Conceptual)
-
Reaction Buffer Preparation: A buffered aqueous solution (e.g., phosphate buffer at pH 8.0) is prepared.
-
Enzyme and Substrate Addition: The engineered transaminase enzyme, a co-factor (e.g., pyridoxal 5'-phosphate), and an amine donor (e.g., isopropylamine) are added to the buffer. The prositagliptin ketone substrate is then added, often dissolved in a co-solvent like DMSO to improve solubility.[3]
-
Biocatalytic Conversion: The reaction mixture is incubated at a controlled temperature (e.g., 45°C) with gentle agitation. The pH is monitored and adjusted as necessary.
-
Product Extraction and Isolation: Upon completion of the reaction, the mixture is typically extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated to yield the crude sitagliptin. Further purification, such as crystallization of the phosphate salt, is then performed.[10]
Conclusion and Future Outlook
The journey of sitagliptin synthesis from a multi-step chemical process to a highly efficient biocatalytic route offers invaluable lessons for the pharmaceutical industry. While Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate was a cornerstone of the initial, successful manufacturing process, a thorough cost-benefit analysis reveals its limitations in terms of cost, efficiency, and environmental impact.
The move towards integrated chemical processes, such as the enamine hydrogenation route, delivered significant improvements. However, the paradigm shift to biocatalysis has proven to be the most advantageous, offering superior yields, stereoselectivity, and a vastly improved green chemistry profile.
For researchers and drug development professionals, this comparative analysis underscores the importance of considering not only the chemical feasibility of a synthetic route but also its long-term economic and environmental sustainability. While the use of pre-formed building blocks like Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate may be suitable for early-stage research and development, investment in greener and more efficient technologies like biocatalysis is crucial for competitive and responsible pharmaceutical manufacturing. The future of β-amino acid synthesis will likely see a continued expansion of the biocatalytic toolbox, offering even more elegant and sustainable solutions for the production of life-saving medicines.
References
-
Khobragade, T. P., et al. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology, 9, 730598. [Link]
-
Hansen, K. B., et al. (2009). Highly Efficient Asymmetric Synthesis of Sitagliptin. Journal of the American Chemical Society, 131(25), 8798–8804. [Link]
-
Kim, J., et al. (2024). Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. ACS Omega. [Link]
-
Gotor-Fernández, V., & Gotor, V. (2013). Chemical vs bio catalyzed synthesis of sitagliptin. ResearchGate. [Link]
-
Khobragade, T. P., et al. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology, 9. [Link]
- TEVA PHARMACEUTICAL INDUSTRIES LTD. (2009). Processes for preparing an intermediate of sitagliptin via enzymatic reduction.
-
Ye, F., et al. (2021). Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation. RSC Advances, 11(7), 4153–4161. [Link]
-
Hansen, K. B., et al. (2009). Highly efficient asymmetric synthesis of sitagliptin. Journal of the American Chemical Society, 131(25), 8798-8804. [Link]
-
Impala Platinum Limited. (n.d.). PLATINUM METALS REFINERY. [Link]
-
Ye, F., et al. (2021). Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation. RSC Advances, 11(7), 4153-4161. [Link]
-
Impala Platinum Refineries. (n.d.). PLATINUM METALS REFINERY. [Link]
Sources
- 1. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2033-24-1 Meldrum's acid AKSci A037 [aksci.com]
- 7. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10273C [pubs.rsc.org]
- 8. implats.co.za [implats.co.za]
- 9. implats.co.za [implats.co.za]
- 10. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Enantiomeric Excess of Sitagliptin Synthesized from Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of active pharmaceutical ingredients (APIs) is a critical aspect of drug development and quality control. Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes, is a chiral molecule where only the (R)-enantiomer possesses the desired therapeutic activity.[1] The synthesis of Sitagliptin often involves the asymmetric reduction of a prochiral ketone, such as Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate, making the accurate assessment of enantiomeric excess (e.e.) a paramount concern.
This guide provides an in-depth comparison of analytical methodologies for determining the enantiomeric excess of Sitagliptin, with a focus on the synthetic route originating from Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate. We will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.
The Synthetic Landscape: From β-Ketoester to Chiral Amine
The synthesis of Sitagliptin from Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate typically involves the formation of a β-amino acid derivative, which is a key chiral intermediate. Several strategies exist to introduce the desired stereochemistry, including:
-
Asymmetric Hydrogenation: This is a widely employed industrial method that utilizes a chiral catalyst, often a rhodium or ruthenium complex with a chiral phosphine ligand, to reduce an enamine precursor derived from the β-ketoester.[2][3][4][5][6] The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity.
-
Enzymatic Transamination: Biocatalysis offers a greener and highly selective alternative.[7][8][9][10] Engineered transaminase enzymes can directly convert the β-ketoester to the corresponding chiral amine with high enantiomeric excess.[7][8][9][10]
-
Chemical Resolution: This classical approach involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as (-)-di-p-toluoyl-L-tartaric acid.[2][11] The diastereomers can then be separated by crystallization.
Regardless of the synthetic route, a robust analytical method is required to quantify the enantiomeric purity of the final Sitagliptin product.
Comparative Analysis of Analytical Techniques for Enantiomeric Excess Determination
The primary challenge in analyzing enantiomers is their identical physical and chemical properties in an achiral environment. Chiral chromatography is the cornerstone for enantioselective analysis, with High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC) being the most prominent techniques.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most widely adopted method for determining the enantiomeric excess of Sitagliptin due to its versatility, robustness, and wide availability of chiral stationary phases (CSPs).
Principle of Separation: Chiral HPLC relies on the differential interaction of enantiomers with a chiral stationary phase. These CSPs are typically based on polysaccharides (e.g., cellulose or amylose) derivatized with phenylcarbamates, which create chiral cavities and interaction sites. The enantiomer that forms a more stable transient diastereomeric complex with the CSP will be retained longer on the column, leading to separation.
dot
Caption: Principle of chiral HPLC separation.
Experimental Protocol: Reversed-Phase Chiral HPLC
This protocol is based on a validated method for the enantiomeric separation of Sitagliptin.[1][12]
-
Instrumentation: A standard HPLC system with a UV detector is required.
-
Column: Chiralpak IC (250 mm × 4.6 mm, 5 µm) or Chiralcel OD-RH (150 mm × 4.6 mm, 5 µm).[1][12] The choice of a cellulose-based CSP is critical for effective separation.
-
Mobile Phase: A mixture of 10 mM ammonium acetate with 0.05% diethylamine and acetonitrile (40:60 v/v).[1] The amine modifier is often added to improve peak shape and reduce tailing by masking residual silanol groups on the silica support.
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 25°C.[1] Temperature control is important for reproducible retention times and resolution.
-
Detection: UV at 266 nm.[1]
-
Sample Preparation: Dissolve an accurately weighed amount of the Sitagliptin sample in the mobile phase to a concentration of 2.0 mg/mL.[1]
-
Injection Volume: 20 µL.[1]
-
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] x 100.
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful alternative to HPLC for chiral separations, offering several advantages.
Principle of Separation: SFC utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. The separation mechanism is similar to normal-phase HPLC, relying on interactions with a polar stationary phase. The low viscosity and high diffusivity of supercritical fluids lead to faster separations and higher efficiency compared to HPLC.[13]
Advantages over HPLC:
-
Speed: Analysis times are typically 3-5 times shorter than HPLC.[13]
-
Reduced Solvent Consumption: The primary mobile phase component is CO2, which is recycled, making SFC a more environmentally friendly technique.[14]
-
Lower Backpressure: The low viscosity of the mobile phase results in lower operating pressures.
Experimental Data Snapshot: SFC for Sitagliptin [14]
-
Column: Chiralcel OD (4.6 mm × 250 mm, 10 µm)
-
Mobile Phase: Supercritical CO2 and methanol with 0.2% trifluoroacetic acid and 0.2% diethylamine (90:10)
-
Backpressure: 18.62 MPa
-
Flow Rate: 1.5 mL/min
-
Temperature: 35°C
-
Detection: 205 nm
-
Analysis Time: Less than 15 minutes with a resolution of 3.2.
Gas Chromatography (GC)
While less common for non-volatile compounds like Sitagliptin, GC can be employed after derivatization to increase volatility.
Principle of Separation: In chiral GC, the enantiomers are separated on a column coated with a chiral stationary phase. For Sitagliptin, a derivatization step is necessary to make the molecule volatile enough for GC analysis. For instance, derivatization with N-methyl-trimethylsilyltrifluoroacetamide converts the amine group to its N-TMS derivative.[15]
Limitations:
-
Derivatization Required: The need for a derivatization step adds complexity and a potential source of error to the analytical workflow.
-
Thermal Stability: The analyte must be thermally stable at the temperatures used in the GC injector and column.
-
Limited Applicability: Not all chiral compounds are amenable to GC analysis.
Performance Comparison of Analytical Methods
| Feature | Chiral HPLC | Chiral SFC | Chiral GC |
| Principle | Differential interaction with a chiral stationary phase in a liquid mobile phase. | Differential interaction with a chiral stationary phase in a supercritical fluid mobile phase. | Differential interaction with a chiral stationary phase in a gaseous mobile phase. |
| Analysis Time | Moderate (e.g., ~15-40 min for Sitagliptin).[1] | Fast (e.g., <15 min for Sitagliptin).[14] | Fast (after derivatization). |
| Resolution | Good to excellent.[1][12] | Excellent.[14] | Good to excellent. |
| Solvent Consumption | High. | Low (primarily CO2).[14] | Very low. |
| Sample Preparation | Simple dissolution.[1] | Simple dissolution.[14] | Requires derivatization.[15] |
| Versatility | High, wide range of CSPs available. | High, compatible with many HPLC CSPs. | Lower, limited to volatile or derivatizable compounds. |
| Cost | Moderate instrument cost. | Higher initial instrument cost. | Lower instrument cost. |
Workflow for Assessing Enantiomeric Excess of Sitagliptin
The following diagram illustrates the general workflow from synthesis to the final determination of enantiomeric excess.
dot
Caption: General workflow for enantiomeric excess assessment.
Conclusion and Recommendations
For the routine and reliable assessment of the enantiomeric excess of Sitagliptin synthesized from Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate, chiral HPLC stands out as the most practical and well-established method . Its robustness, the wide availability of effective chiral stationary phases, and the extensive body of validated methods in the literature make it the go-to technique for quality control laboratories.[1][12][16][17][18][19][20]
Chiral SFC presents a compelling alternative, particularly for high-throughput screening and process development , where its speed and reduced environmental impact are significant advantages.[13][14] The higher initial investment in instrumentation may be justified by the long-term gains in productivity and sustainability.
While chiral GC can be a viable option , the necessity of derivatization makes it less straightforward for routine analysis of Sitagliptin compared to HPLC and SFC.
Ultimately, the choice of analytical method will depend on the specific needs of the laboratory, including sample throughput, available instrumentation, and environmental considerations. However, for ensuring the highest standards of scientific integrity and regulatory compliance, a validated chiral HPLC or SFC method is strongly recommended.
References
-
Kumar, D. P., et al. (2017). Method Development and Validation for Enantiomer in Sitagliptin Hydrochloride by RPHPLC. Journal of Chemical and Pharmaceutical Research, 9(12), 13-17. [Link]
-
Ye, F., et al. (2021). Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation. RSC Advances, 11(7), 4129-4136. [Link]
-
Reddy, K. R., et al. (2015). Practical, Asymmetric Route to Sitagliptin and Derivatives: Development and Origin of Diastereoselectivity. Organic Letters, 17(7), 1782-1785. [Link]
-
Hsiao, Y., et al. (2009). Highly Efficient Asymmetric Synthesis of Sitagliptin. Journal of the American Chemical Society, 131(25), 9014-9017. [Link]
-
Hansen, K. B., et al. (2005). First Generation Process for the Preparation of the DPP-IV Inhibitor Sitagliptin. Organic Process Research & Development, 9(5), 634-639. [Link]
-
Shankar, M. S., et al. (2009). Highly efficient asymmetric synthesis of sitagliptin. Journal of the American Chemical Society, 131(25), 9014-7. [Link]
-
Ramesh, T., et al. (2014). Enantiomeric separation of sitagliptin by a validated chiral liquid chromatographic method. Analytical Methods, 6(3), 885-890. [Link]
-
Ye, F., et al. (2021). Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation. ResearchGate. [Link]
-
Ramesh, T., et al. (2014). Enantiomeric separation of sitagliptin by a validated chiral liquid chromatographic method. RSC Publishing. [Link]
-
Reddy, B. V. R., et al. (2013). Chiral separation of sitagliptin phosphate enantiomer by HPLC using amylose based chiral stationary phase. Journal of Pharmacy Research, 7(6), 546-550. [Link]
-
Ye, F., et al. (2021). Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation. The Royal Society of Chemistry. [Link]
-
Kim, J., et al. (2024). Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. ACS Omega. [Link]
-
Bommarius, A. S., & Paye, M. F. (2021). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Taylor & Francis Online. [Link]
-
Li, Y., et al. (2017). Separation and Determination of (S)-Enantiomer in Sitagliptin Phosphate by Supercritical Fluid Chromatography. Chinese Pharmaceutical Journal, 52(21), 1887-1890. [Link]
-
Khobragade, T. P., et al. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology, 9, 731575. [Link]
- Various Authors. (2012). Intermediates of sitagliptin and preparation process thereof.
-
Various Authors. (2011). INTERMEDIATES OF SITAGLIPTIN AND PREPARATION PROCESS THEREOF. European Patent Office. [Link]
-
Ramesh, T., et al. (2014). Enantiomeric separation of sitagliptin by a validated chiral liquid chromatographic method. ResearchGate. [Link]
-
Reddy, B. V. R., et al. (2013). Chiral separation of sitagliptin phosphate enantiomer by HPLC using amylose based chiral stationary phase. ResearchGate. [Link]
- Various Authors. (2010). Sitagliptin synthesis.
-
Various Authors. (n.d.). A Novel Process For The Preparation Of Sitagliptin. Quick Company. [Link]
-
Various Authors. (n.d.). Improved Enzymatic Synthesis Of Sitagliptin Or Its Salts Thereof. Quick Company. [Link]
-
Kim, J., et al. (2024). Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. ACS Publications. [Link]
-
Wang, Y., et al. (2019). Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate. MDPI. [Link]
-
Sharma, M., et al. (2018). Enzymatic synthesis of sitagliptin intermediate using a novel ω-transaminase. PubMed. [Link]
- Various Authors. (2009). Processes for preparing an intermediate of sitagliptin via enzymatic reduction.
-
Khobragade, T. P., et al. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. PubMed. [Link]
-
Phenomenex, Inc. (2021). Enantiomeric Purity of Sitagliptin Phosphate per USP Monograph. LCGC International. [Link]
- Various Authors. (2009). Preparation of sitagliptin intermediate.
-
El-Beqqali, A., et al. (2013). Development of a gas chromatography-mass spectrometry method for the analysis of sitagliptin in human urine. PubMed. [Link]
-
Deshpande, R. R., & Welch, C. J. (2023). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. ResearchGate. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10273C [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Highly efficient asymmetric synthesis of sitagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzymatic synthesis of sitagliptin intermediate using a novel ω-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Enantiomeric separation of sitagliptin by a validated chiral liquid chromatographic method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 15. Development of a gas chromatography-mass spectrometry method for the analysis of sitagliptin in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Enantiomeric separation of sitagliptin by a validated chiral liquid chromatographic method - Analytical Methods (RSC Publishing) DOI:10.1039/C3AY41626G [pubs.rsc.org]
- 17. Sci-Hub. Chiral separation of sitagliptin phosphate enantiomer by HPLC using amylose based chiral stationary phase / Journal of Pharmacy Research, 2013 [sci-hub.box]
- 18. Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Sitagliptin Synthesis: A Comparative Analysis of Key Precursors
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Sitagliptin, a leading Dipeptidyl Peptidase-4 (DPP-4) inhibitor for the treatment of Type 2 Diabetes, represents a landmark achievement in modern pharmaceutical chemistry. The efficiency and elegance of its manufacturing process have been the subject of extensive research and development. At the heart of this synthesis lies the creation of the chiral β-amino acid core, a challenge that has been met with remarkable ingenuity. This guide provides an in-depth, objective comparison of the first-generation synthetic route, which utilizes Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate, against more contemporary, alternative pathways. We will dissect the methodologies, supported by experimental data, to provide a clear perspective on the evolution and optimization of Sitagliptin synthesis.
Part 1: The First-Generation Benchmark: The β-Ketoester Route
The initial commercial synthesis of Sitagliptin established a robust and reliable pathway centered on the asymmetric hydrogenation of a β-ketoester precursor, Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate. This approach was pivotal in bringing Sitagliptin to market and remains a foundational example of large-scale chiral synthesis.
The core principle of this route is the creation of the stereocenter via a metal-catalyzed hydrogenation. The β-keto group of the precursor provides the handle for a chiral catalyst to direct the addition of hydrogen from a specific face, thereby setting the required (R)-stereochemistry of the resulting β-hydroxy acid.[1] This intermediate then undergoes further transformations to install the amine and complete the molecule.
Experimental Protocol: Synthesis via Asymmetric Hydrogenation of a β-Ketoester
Step 1: Synthesis of Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate (2) This precursor is typically prepared by refluxing the Meldrum's adduct of 2,4,5-trifluorophenylacetic acid in an alcohol like methanol or ethanol.[2]
Step 2: Asymmetric Hydrogenation to Chiral β-Hydroxy Acid (3)
-
Catalyst Preparation: A solution of a chiral ruthenium catalyst, such as Ru(S)-BINAP, is prepared in an appropriate solvent (e.g., ethanol).
-
Hydrogenation: The β-ketoester 2 is dissolved in ethanol and charged into a high-pressure reactor. The catalyst solution is added.
-
Reaction: The mixture is subjected to hydrogen pressure (typically >100 psi) and heated. The reaction is monitored until completion.
-
Work-up: Upon completion, the solvent is removed, and the resulting chiral β-hydroxy ester is carried forward. This step is critical for establishing the stereochemistry of the final product.[1][3]
Step 3: Conversion to Sitagliptin (1)
-
Amine Installation: The hydroxyl group of intermediate 3 is converted into an amine with the correct stereochemistry. This often involves activation of the alcohol, displacement with an azide, and subsequent reduction.
-
Coupling: The resulting protected β-amino acid is then coupled with the heterocyclic side chain, 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][4][5]triazolo[4,3-a]pyrazine hydrochloride.[6]
-
Deprotection: The final step involves the removal of the amino-protecting group to yield Sitagliptin.
Visualizing the First-Generation Pathway
Figure 1: The first-generation synthetic route to Sitagliptin.
While effective, this multi-step process for converting the hydroxyl group to the amine was identified as a key area for improvement, leading to the development of more direct and efficient second-generation routes.[7]
Part 2: Alternative Precursors & The Evolution of Synthesis
The drive for a "greener," more cost-effective, and streamlined process led to the development of several innovative alternatives. These routes often feature different key precursors and employ novel catalytic systems.
Alternative 1: The Enamine (Dehydrositagliptin) Intermediate
This second-generation synthesis, developed by Merck, represents a significant process improvement. It hinges on the creation of a key enamine intermediate, also known as dehydrositagliptin. This precursor is then asymmetrically hydrogenated using a rhodium-based catalyst to directly form the Sitagliptin core with the correct stereochemistry in a single step.
This approach dramatically increases efficiency by converging three components in a one-pot process to form the enamine intermediate in high yield and purity (82% yield, >99.6% purity).[1][8] This eliminates several steps and aqueous waste streams associated with the first-generation route.[7][8]
Experimental Protocol: Synthesis via Enamine Hydrogenation
Step 1: One-Pot Synthesis of Dehydrositagliptin (9)
-
Activation: 2,4,5-Trifluorophenylacetic acid is activated in acetonitrile with pivaloyl chloride and a base.
-
Condensation: The activated acid is reacted in situ with Meldrum's acid.
-
Amine Condensation: The resulting intermediate is then directly reacted with 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][4][5]triazolo[4,3-a]pyrazine to form the crystalline dehydrositagliptin enamine 9 , which is isolated by filtration.[1]
Step 2: Asymmetric Hydrogenation
-
Catalyst System: A rhodium catalyst is paired with a specialized chiral ferrocenyl diphosphine ligand, such as tBu JOSIPHOS.[1][8]
-
Hydrogenation: The enamine 9 is dissolved in methanol and hydrogenated under pressure (e.g., 100-200 psi) at elevated temperature (e.g., 50°C).[1][2]
-
Isolation: The reaction directly yields Sitagliptin, which can then be isolated as its phosphate salt in high chemical and optical purity (>99.9% ee).[1]
Visualizing the Enamine Pathway
Figure 2: The highly efficient second-generation enamine hydrogenation route.
Alternative 2: Biocatalytic Routes (Transaminase)
A third frontier in Sitagliptin synthesis leverages the high selectivity of enzymes. Biocatalytic routes, particularly those using transaminase (TA) enzymes, offer an environmentally friendly alternative to heavy metal catalysts. In this approach, a prochiral ketone precursor is converted directly to the chiral amine.
The key precursor here is the β-ketoacid or its ester, the same starting point as the first-generation synthesis. However, instead of reduction and chemical conversion, a transaminase enzyme directly installs the amine group with the correct stereochemistry, using an amine donor like isopropylamine or benzylamine.[9][10]
Experimental Protocol: Synthesis via Transamination
-
Enzyme and Precursor Setup: A reaction buffer at optimal pH (e.g., pH 8.0) is prepared containing the precursor, Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate.
-
Biocatalytic Reaction: An engineered R-selective transaminase enzyme and a suitable amine donor (e.g., benzylamine) are added. The cofactor pyridoxal 5'-phosphate (PLP) is also required.[9]
-
Byproduct Removal (if necessary): If the amine donor produces an inhibitory byproduct (e.g., benzaldehyde from benzylamine), a secondary enzyme system (like an aldehyde reductase) can be included to remove it and drive the reaction to completion.[10]
-
Conversion and Isolation: The reaction is agitated at a controlled temperature (e.g., 37°C) until high conversion is achieved. The resulting Sitagliptin intermediate is then isolated from the aqueous medium. A gram-scale reaction can achieve ~70% production with a 61% isolated yield.[10]
Part 3: Head-to-Head Performance Comparison
The choice of synthetic route is a multi-faceted decision, balancing yield, cost, scalability, and environmental impact. The following table provides a quantitative comparison of the discussed pathways.
| Feature | First-Gen (β-Ketoester) Route | Second-Gen (Enamine) Route | Biocatalytic (Transaminase) Route |
| Key Precursor | Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate | Dehydrositagliptin (Enamine) | Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate |
| Overall Yield | ~52%[10] | Up to 65%[7][8] | ~61% (isolated, gram-scale)[10] |
| Key Transformation | Asymmetric Hydrogenation (Ru) | Asymmetric Hydrogenation (Rh) | Asymmetric Amination (Enzyme) |
| Number of Steps | ~8 steps[10] | 3 steps (one-pot to intermediate) | Fewer chemical steps; enzymatic cascade |
| Stereocontrol | High (>95% ee) | Excellent (>99.9% ee)[1] | Excellent (>99% ee typical for enzymes) |
| Catalyst | Ruthenium (precious metal) | Rhodium (precious metal) | Enzyme (biodegradable) |
| Waste Generation | Significant aqueous waste[7] | Greatly reduced; eliminates aqueous streams[7][8] | Primarily aqueous; biodegradable |
| Scalability | Proven (Large Scale) | Proven (Implemented on Manufacturing Scale)[7] | Demonstrated on gram-scale; potential for large scale |
| Core Advantage | Established, reliable method | High efficiency, atom economy, "green" | Avoids precious metals, mild conditions |
| Core Challenge | Multiple steps, high waste output | Cost of specialized ligand/catalyst | Enzyme stability, substrate loading, downstream processing |
Conclusion and Authoritative Insights
The journey of Sitagliptin synthesis from the laboratory to industrial-scale production is a compelling narrative of continuous improvement.
The first-generation route , utilizing Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate , was a triumph of catalytic chemistry that successfully established the commercial viability of Sitagliptin. However, its multiple steps and significant waste generation presented clear opportunities for optimization.
The second-generation enamine route stands as the current pinnacle of efficiency for large-scale manufacturing. Its one-pot synthesis of the dehydrositagliptin intermediate followed by a highly selective asymmetric hydrogenation is a masterclass in process chemistry, significantly improving yield and environmental footprint.[7][8] For any organization focused on large-volume, cost-effective production, this pathway is the undisputed gold standard.
Looking forward, biocatalytic routes represent the next wave of innovation. By replacing precious metal catalysts with enzymes, these methods offer the potential for even "greener" and safer processes under mild, aqueous conditions.[10] While challenges in enzyme stability and downstream processing are still being addressed for large-scale implementation, the high conversions and excellent enantioselectivity demonstrate immense promise.
For researchers and drug development professionals, the choice of precursor and route is dictated by the objective. For process development and manufacturing, the enamine route is superior. For novel synthetic exploration and the development of next-generation green processes, biocatalysis offers a fertile ground for discovery. Understanding the causality behind the evolution from the β-ketoester to the enamine and now to enzymatic precursors is crucial for designing the efficient and sustainable pharmaceutical syntheses of the future.
References
-
Cho, S., Lee, H., & Kim, M. (2024). Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. ACS Omega. Available at: [Link]
-
Gao, H., Yu, J., Ge, C., & Jiang, Q. (2018). Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate. Molecules, 23(6), 1440. Available at: [Link]
-
Hansen, K. B., et al. (2009). Highly Efficient Asymmetric Synthesis of Sitagliptin. Journal of the American Chemical Society, 131(25), 8798–8804. Available at: [Link]
-
Hsiao, Y., et al. (2004). Highly Efficient Asymmetric Synthesis of Sitagliptin. Journal of the American Chemical Society. Available at: [Link]
-
Khobragade, T. P., et al. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
-
Khopade, K. V., Sen, A., & Birajdar, R. S. (2020). Highly Enantioselective Synthesis of Sitagliptin. Asian Journal of Organic Chemistry. Available at: [Link]
-
Li, Y., et al. (2021). Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation. RSC Advances. Available at: [Link]
- Merck & Co., Inc. (2009). Preparation of sitagliptin intermediate. Google Patents.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating the Synthesis of Sitagliptin: The Role of Key Precursors. Available at: [Link]
- Teva Pharmaceutical Industries Ltd. (2010). Sitagliptin synthesis. Google Patents.
-
Various Authors. (2011). (PDF) Synthesis of Sitagliptin. ResearchGate. Available at: [Link]
-
Various Authors. (2015). Improved Enzymatic Synthesis Of Sitagliptin Or Its Salts Thereof. Quick Company. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. WO2010131025A1 - Sitagliptin synthesis - Google Patents [patents.google.com]
- 3. WO2009064476A1 - Preparation of sitagliptin intermediate - Google Patents [patents.google.com]
- 4. Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. Highly efficient asymmetric synthesis of sitagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor [frontiersin.org]
evaluation of green chemistry metrics for different Sitagliptin synthesis pathways
An In-Depth Guide to the Evaluation of Green Chemistry Metrics for Sitagliptin Synthesis Pathways
The synthesis of Sitagliptin, the active pharmaceutical ingredient in the widely prescribed Type 2 diabetes medication Januvia®, serves as a compelling narrative in the evolution of industrial chemical processes. This guide provides a comprehensive comparison of the primary manufacturing pathways for Sitagliptin, evaluated through the lens of green chemistry. We will dissect the rationale behind the progression from the initial, less efficient methods to the current, highly optimized biocatalytic route, offering researchers, scientists, and drug development professionals a clear understanding of the practical application of green chemistry principles.
The Imperative of Green Chemistry in Pharmaceutical Synthesis
The pharmaceutical industry has historically been associated with large volumes of waste, often due to complex, multi-step syntheses. Green chemistry aims to mitigate this environmental impact by designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key metrics used to quantify the "greenness" of a synthesis include:
-
Process Mass Intensity (PMI): The total mass of materials (raw materials, solvents, reagents, process water) used to produce a specified mass of product. A lower PMI indicates a more efficient and less wasteful process.[1]
-
E-Factor (Environmental Factor): The ratio of the mass of waste to the mass of product. Similar to PMI, a lower E-Factor is desirable.
-
Atom Economy: A theoretical calculation of the proportion of reactant atoms that are incorporated into the final product. A higher atom economy signifies a more efficient use of materials at the molecular level.
The evolution of Sitagliptin's synthesis is a textbook example of how focusing on these metrics can lead to profound improvements in efficiency, cost-effectiveness, and environmental sustainability.
A Comparative Analysis of Sitagliptin Synthesis Pathways
The core challenge in synthesizing Sitagliptin lies in the efficient and stereoselective installation of the chiral β-amino acid moiety.[2] Merck's multi-generational approach to this challenge showcases a clear progression towards a greener process.
Pathway 1: The First-Generation Process
Merck's initial manufacturing route involved an eight-step synthesis.[3][4][5] The key step for introducing chirality was the ruthenium-catalyzed asymmetric hydrogenation of a β-keto ester to form a β-hydroxy acid intermediate.[2][3] This hydroxyl group was then converted to the desired amine through several subsequent steps.
Causality Behind Experimental Choices: This approach was a logical starting point, leveraging established chemical methods for creating chiral centers. However, it was far from ideal. The process was lengthy and required the use of high-molecular-weight reagents that were not incorporated into the final molecule, leading to poor atom economy and significant waste generation.[5] The multiple steps and isolation procedures contributed to a high PMI and a substantial aqueous waste stream of over 60 liters per kilogram of product.[6]
Pathway 2: The Second-Generation Process (Asymmetric Enamine Hydrogenation)
A significant breakthrough came with the development of a second-generation synthesis that dramatically improved efficiency.[7] This route centered on the asymmetric hydrogenation of an unprotected enamine using a rhodium complex with a chiral phosphine ligand (t-Bu JOSIPHOS).[7]
Causality Behind Experimental Choices: The key innovation here was the realization that the enamine's amino group did not require a protecting group for the hydrogenation to proceed effectively.[5][6] This eliminated several steps from the previous synthesis, slashing the total number of steps to just three in a one-pot process.[6] This simplification led to a nearly 50% increase in overall yield and a reduction in waste by over 80%.[5][6] Crucially, this process completely eliminated aqueous waste streams.[7][8] Despite these major improvements, this pathway still had drawbacks, including the use of an expensive and toxic heavy metal catalyst (rhodium) and the need for specialized high-pressure (250 psi) hydrogenation equipment.[6][9] Furthermore, the stereoselectivity was not perfect, necessitating an additional chiral crystallization step to achieve the desired optical purity.[6][9]
Pathway 3: The Third-Generation Process (Biocatalytic Transamination)
The third and most current manufacturing process represents a paradigm shift, replacing metal catalysis with biocatalysis. In a collaboration between Merck and Codexis, a highly efficient enzymatic process was developed.[10][11][12] This route employs a custom-engineered R-selective transaminase enzyme to directly convert a prositagliptin ketone precursor into the desired chiral amine, Sitagliptin.[6][9]
Causality Behind Experimental Choices: The goal was to overcome the limitations of the second-generation process. Natural transaminases showed no activity towards the bulky Sitagliptin precursor ketone.[6][9] Using the power of directed evolution, Codexis engineered an enzyme with over 25,000-fold improvement in activity.[6][9] This highly evolved biocatalyst is extremely selective, producing Sitagliptin with an enantiomeric excess greater than 99.9%, which eliminates the need for the previous chiral purification step.[13] This biocatalytic route is performed in multipurpose vessels, obviating the need for high-pressure hydrogenation equipment.[13] The result is a process with a 10-13% higher overall yield, a 19% reduction in total waste, and increased safety and productivity compared to the award-winning second-generation process.[9][13]
Visualizing the Synthetic Evolution
The following diagram illustrates the progression of the three main synthetic pathways for Sitagliptin.
Caption: Evolution of Sitagliptin Synthesis Pathways.
Quantitative Comparison of Green Chemistry Metrics
The improvements across the three generations of Sitagliptin synthesis are stark when quantified using green chemistry metrics.
| Metric | First Generation | Second Generation | Third Generation (Enzymatic) |
| Overall Yield | ~52%[3][4] | ~82-95%[4] | ~92% (final step)[13]; ~10-13% increase over Gen 2[9][13] |
| Process Mass Intensity (PMI) | High (exact public value unavailable) | Significantly Reduced | 19% reduction vs. Gen 2[9][13] |
| Number of Steps | 8[3][5] | 3 (one-pot)[6] | 1 (for the key transformation) |
| Key Catalyst | Ruthenium (Heavy Metal) | Rhodium (Heavy Metal)[7] | Engineered Transaminase (Enzyme)[6][10] |
| Reaction Conditions | Standard | High Pressure (250 psi)[9] | Ambient Pressure, Aqueous Media |
| Key Waste Products | Large aqueous waste streams[6] | No aqueous waste[7]; Rhodium waste | Biodegradable enzyme, less solvent waste |
| Chiral Purification | Required | Required (Crystallization)[9] | Not Required (>99.9% ee)[13] |
This data clearly demonstrates a stepwise improvement in sustainability. The second-generation process made a quantum leap in reducing steps and eliminating aqueous waste. The third-generation process further refined this by removing the need for a heavy metal catalyst and high-pressure equipment, resulting in a safer, more efficient, and even less wasteful manufacturing route.
Workflow for Green Chemistry Evaluation
The process of evaluating and improving a chemical synthesis from a green chemistry perspective follows a logical workflow.
Caption: Workflow for Green Chemistry Process Evaluation.
Exemplary Experimental Protocols
To provide a practical context, the following are simplified, representative protocols for the key stereoselective steps in the second and third-generation syntheses.
Protocol 1: Asymmetric Hydrogenation of Dehydrositagliptin (Second Generation)
This protocol is a conceptual representation based on published literature.[7][8]
-
Vessel Preparation: An appropriate high-pressure reactor is charged with the dehydrositagliptin intermediate and a suitable solvent (e.g., methanol).
-
Catalyst Preparation: In a separate glovebox, the rhodium precursor [Rh(COD)Cl]₂ and the chiral ligand (e.g., t-Bu JOSIPHOS) are combined in a degassed solvent to form the active catalyst.
-
Reaction: The catalyst solution is transferred to the reactor. The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas to approximately 250 psi.
-
Monitoring: The reaction is agitated at a controlled temperature (e.g., 50 °C) and monitored by HPLC for the consumption of the starting material.
-
Workup: Upon completion, the reactor is depressurized. The reaction mixture may be filtered to remove the catalyst. The solvent is removed under reduced pressure.
-
Purification: The crude Sitagliptin is then typically isolated as its phosphate salt and may require recrystallization to enhance its enantiomeric purity.
Protocol 2: Biocatalytic Transamination of Prositagliptin Ketone (Third Generation)
This protocol is a conceptual representation based on published literature.[9][13][14]
-
Bioreactor Setup: A temperature-controlled bioreactor is charged with a buffered aqueous solution.
-
Reagent Addition: The Prositagliptin ketone substrate is added, often with a co-solvent like DMSO to aid solubility. The amino donor (e.g., isopropylamine) and the co-factor pyridoxal phosphate (PLP) are also added.
-
Enzyme Addition: The engineered transaminase enzyme (e.g., a lyophilized powder or an immobilized form) is introduced into the reactor.
-
Reaction: The mixture is agitated at a controlled pH and temperature (e.g., 40-45 °C). The reaction progress is monitored by HPLC. The co-product (acetone, from isopropylamine) is typically removed to drive the reaction equilibrium towards the product.
-
Workup: Once the reaction is complete, the enzyme may be removed by filtration or centrifugation. The product is extracted from the aqueous phase using an organic solvent.
-
Isolation: The Sitagliptin free base is isolated from the organic phase and subsequently converted to the phosphate salt, which crystallizes directly from the solution in high purity and high enantiomeric excess, requiring no further chiral purification.
Conclusion
The synthetic history of Sitagliptin is a powerful testament to the successful implementation of green chemistry principles in pharmaceutical manufacturing. The journey from a lengthy, wasteful chemical process to a streamlined, efficient, and safe biocatalytic route highlights the immense potential of integrating sustainability goals into process development. By prioritizing metrics like PMI and seeking innovative catalytic solutions, Merck and Codexis not only created a more environmentally benign process but also a more cost-effective and productive one. This case study serves as an authoritative and inspiring example for the entire chemical industry, demonstrating that green chemistry is not just an ethical imperative but a strategic advantage.
References
-
Ye, F., Zhang, Z., Zhao, W., Ding, J., Wang, Y., & Dang, X. (2021). Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation. RSC Advances. [Link]
-
Hansen, K. B., Hsiao, Y., Xu, F., Rivera, N., Clausen, A., Kubryk, M., ... & Armstrong, J. D. (2009). Highly efficient asymmetric synthesis of sitagliptin. Journal of the American Chemical Society. [Link]
-
Hansen, K. B., Hsiao, Y., Xu, F., Rivera, N., Clausen, A., Kubryk, M., ... & Armstrong, J. D. (2009). Highly Efficient Asymmetric Synthesis of Sitagliptin. Journal of the American Chemical Society. [Link]
-
The process for the preparation of sitagliptin phosphate via asymmetric hydrogenation. ResearchGate. [Link]
-
Ye, F., Zhang, Z., Zhao, W., Ding, J., Wang, Y., & Dang, X. (2021). Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation. RSC Advances. [Link]
-
Merck & Co. and Codexis. (2010). Greener Reaction Conditions Award. American Chemical Society. [Link]
-
A Greener, Biocatalytic Manufacturing Route to Sitagliptin. ResearchGate. [Link]
-
Use of Transaminase Towards Greener Manufacturing of Sitagliptin. The Green Chemistry & Commerce Council. [Link]
-
Presidential Green Chemistry Challenge: 2010 Greener Reaction Conditions Award. U.S. Environmental Protection Agency. [Link]
-
Savile, C. K., Jan, J. M., Fuisz, M. B., Soler, M. A., Amer, N. A., Moore, J. C., ... & Gruber, J. M. (2010). Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science. [Link]
-
Syntheses of (R)-sitagliptin. ResearchGate. [Link]
-
Chemical vs bio catalyzed synthesis of sitagliptin. ResearchGate. [Link]
-
Patil, M. D., BVR, S., & Yun, H. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology. [Link]
-
Synthesis of Sitagliptin. ResearchGate. [Link]
-
Lee, S., & Park, Y. (2024). Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. ACS Omega. [Link]
-
Patil, M. D., BVR, S., & Yun, H. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology. [Link]
-
Codexis and Merck Amend and Extend Supply Agreement for Enzyme Used in Manufacture of Sitagliptin. (2021). Codexis. [Link]
-
Contente, M. L., et al. (2021). Biocatalytic retrosynthesis approaches to d-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin. Green Chemistry. [Link]
-
Transaminase mutant and application thereof in preparation of sitagliptin intermediates. Justia Patents. [Link]
-
Presidential Green Chemistry Challenge: 2006 Greener Synthetic Pathways Award. U.S. Environmental Protection Agency. [Link]
-
Sitagliptin Manufacture: A Compelling Tale of Green Chemistry, Process Intensification, and Industrial Asymmetric Catalysis. ResearchGate. [Link]
-
Ye, F., Zhang, Z., Zhao, W., Ding, J., Wang, Y., & Dang, X. (2021). Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation. PubMed Central. [Link]
-
Lee, S., & Park, Y. (2024). Enantioselective Synthesis of (R)-Sitagliptin via Phase-Transfer Catalytic aza-Michael Addition. PubMed Central. [Link]
-
Practical and Economical Approach to Synthesize Sitagliptin. ResearchGate. [Link]
-
Wang, Y., et al. (2016). Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate. MDPI. [Link]
-
Reddy, M. S., & Thirupathi, G. (2015). Practical, Asymmetric Route to Sitagliptin and Derivatives: Development and Origin of Diastereoselectivity. Organic Letters. [Link]
-
Process Mass Intensity (PMI). ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
-
Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate. ResearchGate. [Link]
Sources
- 1. Process Mass Intensity (PMI) – ACSGCIPR [acsgcipr.org]
- 2. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10273C [pubs.rsc.org]
- 3. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor [frontiersin.org]
- 5. epa.gov [epa.gov]
- 6. pubsapp.acs.org [pubsapp.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. epa.gov [epa.gov]
- 10. researchgate.net [researchgate.net]
- 11. chemistryforsustainability.org [chemistryforsustainability.org]
- 12. Codexis and Merck Amend and Extend Supply Agreement for Enzyme Used in Manufacture of Sitagliptin :: Codexis, Inc. (CDXS) [ir.codexis.com]
- 13. researchgate.net [researchgate.net]
- 14. Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Confirming Impurity Identity in Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate
Introduction: The Criticality of Impurity Profiling in Pharmaceutical Intermediates
In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is paramount to its safety and efficacy. This scrutiny extends to its synthetic precursors, such as Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate, a key intermediate in the synthesis of various pharmaceuticals, including the dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin.[1][2] Impurities arising during synthesis—from starting materials, by-products, or degradation—can be carried through to the final API, potentially altering its pharmacological or toxicological profile.
Therefore, a robust analytical strategy to detect, identify, and quantify these impurities is not merely a quality control measure; it is a fundamental requirement mandated by regulatory bodies like the ICH, FDA, and EMA.[3][4] This guide presents an in-depth, multi-faceted approach to the definitive identification of impurities in Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate samples. We will move beyond rote protocols to explain the scientific rationale behind our choice of techniques, emphasizing an orthogonal, self-validating workflow that ensures the highest degree of confidence in your results.
The Orthogonal Approach: A Strategy for Unambiguous Identification
A single analytical technique is rarely sufficient for the complete characterization of unknown impurities.[5] A more rigorous and trustworthy strategy employs multiple, disparate (orthogonal) techniques where each method provides a unique and complementary piece of the structural puzzle. Our workflow is built on this principle, combining the separative power of High-Performance Liquid Chromatography (HPLC) with the definitive structural elucidation capabilities of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Caption: Orthogonal workflow for impurity identification.
Part 1: The Workhorse of Separation - High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone of impurity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility.[4] For a moderately polar compound like Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate, a reversed-phase HPLC (RP-HPLC) method is the logical starting point.
Causality Behind the Method:
-
Stationary Phase: A C18 (octadecylsilyl) column is chosen. Its non-polar nature provides effective separation for a wide range of organic molecules based on hydrophobicity. Impurities are likely to have different polarities than the parent compound (e.g., a more polar hydrolyzed acid or a less polar dimer), making this separation mechanism highly effective.
-
Mobile Phase: A gradient elution using a mixture of water and an organic solvent (typically acetonitrile or methanol) is employed. A gradient is crucial because it allows for the elution of impurities with a wide range of polarities within a reasonable timeframe, from early-eluting polar compounds to late-eluting non-polar species.
-
Detection:
-
UV-Vis Detector: The aromatic ring in the target molecule and many related impurities provides a chromophore, making UV detection a simple and robust method for initial purity assessment and quantification.
-
Mass Spectrometry (MS) Detector: Coupling the HPLC to a mass spectrometer (LC-MS) is essential.[6] While UV detection shows the presence of a peak, it provides no structural information. MS detection, however, provides the molecular weight of the compound in that peak, which is the first critical piece of data for identification.[7]
-
Experimental Protocol: HPLC-UV/MS Method Development
-
System Preparation:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, diode array detector (DAD), and a single quadrupole mass spectrometer.
-
Column: C18 column, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
-
Method Parameters:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
UV Detection: 254 nm.
-
Gradient: 30% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 30% B and equilibrate for 5 minutes.
-
MS Parameters (ESI+): Capillary Voltage: 3500 V; Gas Temperature: 325 °C; Nebulizer Pressure: 40 psi; Scan Range: m/z 100-800.
-
-
Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample and acquire both UV and MS data. The resulting chromatogram will show separated peaks, and the mass spectrum for each peak will provide its corresponding molecular weight.
Part 2: Definitive Structure - The Spectroscopic Toolkit
Once impurities are separated and their molecular weights are determined, the next step is unambiguous structural elucidation. This requires isolating the impurities and analyzing them with high-resolution mass spectrometry and NMR spectroscopy.
High-Resolution Mass Spectrometry (HRMS)
While single-quadrupole MS provides nominal mass, HRMS (e.g., TOF or Orbitrap) provides a highly accurate mass measurement (typically <5 ppm error). This precision is so high that it allows for the determination of the elemental formula of the impurity, drastically narrowing down the number of possible structures.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard
NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule.[6] It provides detailed information about the chemical environment of each atom (¹H, ¹³C) and their connectivity.
The Unique Advantage of ¹⁹F NMR: For a fluorinated compound like ours, ¹⁹F NMR is an exceptionally potent tool.[8] The ¹⁹F nucleus has high natural abundance and sensitivity, and its chemical shifts are spread over a very wide range (~500 ppm), which minimizes signal overlap and provides a distinct fingerprint for each unique fluorine atom in a molecule.[9][10] This makes it invaluable for confirming the substitution pattern on the trifluorophenyl ring and detecting any related impurities where this pattern might have changed.
Experimental Protocol: Impurity Isolation and NMR Analysis
-
Isolation: Scale up the analytical HPLC method to a preparative scale to isolate sufficient quantities (typically >1 mg) of each impurity of interest.
-
Sample Preparation: Dissolve the isolated impurity in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
NMR Data Acquisition:
-
Instrument: Bruker Avance 400 MHz (or higher) spectrometer.
-
Experiments:
-
1D NMR: ¹H, ¹³C, and ¹⁹F spectra.
-
2D NMR: COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).
-
-
-
Structure Elucidation: The combined data from these experiments allows for the complete assembly of the molecular structure. For example:
-
¹H NMR gives the number and type of protons.
-
¹³C NMR shows the number of unique carbons.
-
¹⁹F NMR confirms the fluorine environments.
-
COSY shows which protons are coupled (adjacent).
-
HSQC links protons to the carbons they are attached to.
-
HMBC reveals longer-range (2-3 bond) connections between protons and carbons, allowing the full carbon skeleton to be pieced together.
-
Comparison of Core Analytical Techniques
The choice of technique depends on the question being asked. The table below compares the primary methods in our workflow.
| Technique | Primary Information Provided | Strengths | Limitations | Role in Workflow |
| HPLC-UV | Retention Time, Purity (%), Quantification | Robust, reproducible, excellent for quantification | Provides no structural information | Initial purity assessment and routine QC |
| LC-MS | Molecular Weight | High sensitivity, directly couples separation with mass data | Provides limited structural detail, ionization dependent | Rapidly determines MW of all components |
| HRMS | Exact Mass, Elemental Formula | Unambiguous elemental composition | Does not provide connectivity information | Narrows down possible impurity structures |
| NMR | Definitive Molecular Structure | Unambiguous structure elucidation, no reference standard needed[9] | Lower sensitivity, requires pure isolated sample | Final confirmation of impurity identity |
Conclusion: An Integrated, Self-Validating System
Confirming the identity of impurities in a critical pharmaceutical intermediate like Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate demands more than a single measurement. It requires a logical, evidence-based workflow that is inherently self-validating. By combining the separation power of HPLC with the molecular weight information from MS and the definitive structural insights from HRMS and multi-nuclear NMR, we create a powerful analytical cascade. This orthogonal approach ensures that by the time a structure is proposed, it is supported by multiple, independent lines of evidence, satisfying the stringent demands of both scientific integrity and regulatory compliance.
References
-
Analysis of potential phenylacetone precursors... by gas chromatography/mass spectrometry and their conversion to phenylacetone. ResearchGate. Available from: [Link]
-
Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: A Journal of Pharmaceutical Science. Available from: [Link]
-
Impurity Profiling in different analytical techniques. International Journal of Novel Research and Development. Available from: [Link]
-
Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. PubMed. Available from: [Link]
-
Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. Available from: [Link]
-
Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research. Available from: [Link]
-
Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate. PubChem. Available from: [Link]
-
Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate | CAS 769195-26-8. Veeprho. Available from: [Link]
-
A Validated Chiral HPLC Method For Enantiomeric Separation of Glycidyl Butyrate on Cellulose Based Stationary Phase. IOSR Journal of Applied Chemistry. Available from: [Link]
-
Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PMC - NIH. Available from: [Link]
-
Identification and Detection of Pharmaceutical Impurities for Ensuring Safety Standard of Medicine: Hyphenated Analytical Techniques and Toxicity Measurements. PubMed. Available from: [Link]
-
The benefits of high-resolution mass spectrometry for impurity profiling. LGC. Available from: [Link]
-
Mass spectrometry in impurity profiling. ResearchGate. Available from: [Link]
-
Derivatives in HPLC Analysis Techniques. Scribd. Available from: [Link]
-
(PDF) NMR DETECTION OF FLUORINE COMPOUNDS (PFAS). ResearchGate. Available from: [Link]
-
NMR | Speeding Fluorine Analysis. Oxford Instruments. Available from: [Link]
-
Sensitivity Enhancement for Separation-Based Analytical Techniques Utilizing Solid-Phase Enrichment Approaches and Analyte Derivatization for Trace Analysis in Various Matrices. MDPI. Available from: [Link]
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science (RSC Publishing). Available from: [Link]
-
Essentials in Modern HPLC Separations | Request PDF. ResearchGate. Available from: [Link]
-
Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching. PubMed. Available from: [Link]
Sources
- 1. Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate | C11H9F3O3 | CID 29942605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. rroij.com [rroij.com]
- 4. biomedres.us [biomedres.us]
- 5. ijnrd.org [ijnrd.org]
- 6. biotech-spain.com [biotech-spain.com]
- 7. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 8. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NMR | Speeding Fluorine Analysis [nmr.oxinst.com]
Safety Operating Guide
A Guide to the Safe Disposal of Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate
As a Senior Application Scientist, it is imperative to preface any procedural guidance with a foundational principle: safety is not a matter of protocol adherence, but of deep-seated scientific understanding. The proper disposal of any chemical, in this case, Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate, is the final, critical step in its lifecycle. This guide is structured to provide not just the "how," but the "why," ensuring that the procedures are not merely followed, but understood. This understanding is the bedrock of a robust safety culture and ensures the protection of both the individual researcher and the wider environment.
Hazard Identification and Risk Assessment: Understanding the Molecule
According to the Globally Harmonized System (GHS) classifications for the methyl analog, the primary hazards are:
The trifluorophenyl moiety is a key structural feature. The presence of carbon-fluorine bonds indicates that this compound is a halogenated organic substance.[3][4] The ultimate disposal method for such compounds is typically high-temperature incineration.[4] However, the combustion of fluorinated organic materials can lead to the formation of hydrogen fluoride (HF), a highly corrosive and toxic gas.[5][6] This is a critical consideration for the disposal facility and underscores the importance of proper waste stream segregation.
The Disposal Workflow: A Step-by-Step Procedural Guide
The following procedure is designed to ensure the safe and compliant disposal of Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate from a laboratory setting.
Before handling the waste, ensure you are wearing the appropriate PPE. The anticipated hazards (skin, eye, and respiratory irritation) dictate the minimum required PPE:
-
Safety Goggles: To protect against splashes and eye irritation.
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.
-
Laboratory Coat: To protect from skin contact.
-
Work in a Ventilated Area: All handling of this waste should be conducted within a certified chemical fume hood to mitigate the risk of inhaling vapors.[7]
Proper segregation of chemical waste is paramount to prevent dangerous reactions and to ensure correct disposal by waste management facilities.
-
Designated Halogenated Organic Waste: This compound must be disposed of in a designated container for halogenated organic waste.[4][7][8] Do not mix it with non-halogenated organic waste.[8][9] The reason for this segregation is twofold:
-
Regulatory Compliance: Halogenated wastes are often subject to specific disposal regulations under frameworks like the Resource Conservation and Recovery Act (RCRA).[10][11]
-
Incineration Safety: As mentioned, halogenated waste requires specialized incineration processes that can scrub acidic gases like HF from the exhaust. Mixing with non-halogenated waste can disrupt this process.[5][6]
-
The choice of waste container is crucial for ensuring safety and compliance.
-
Material Compatibility: Use a container made of a material chemically compatible with the waste. High-density polyethylene (HDPE) is a suitable choice.[12][13]
-
Venting and Sealing: The container must be kept tightly closed except when actively adding waste to prevent the escape of vapors.[3][7][8] It should be in good condition and leak-proof.
-
Secondary Containment: The primary waste container should be stored in a designated Satellite Accumulation Area within secondary containment to prevent the spread of material in case of a spill.[7]
Proper labeling is a critical safety feature that communicates the container's contents to everyone in the laboratory and to the waste disposal personnel.
-
Immediate Labeling: Affix a hazardous waste tag to the container before adding the first drop of waste.[7][8]
-
Complete and Accurate Information: The label must include:
-
The words "Hazardous Waste."[8]
-
The full chemical name: "Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate." Do not use abbreviations or chemical formulas.[8]
-
An accurate estimation of the concentration and volume of the waste.
-
The associated hazards (e.g., "Irritant," "Harmful if Swallowed").[7]
-
The date of initial accumulation.
-
Spill Management: Preparedness and Response
In the event of a spill, a swift and informed response is critical to minimize exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: Although the immediate flammability risk is not the primary concern, it is good practice to remove any potential ignition sources.
-
Absorb the Spill: For small spills, use an inert absorbent material such as sand, diatomite, or a universal binder.[14] Do not use combustible materials like paper towels.
-
Collect and Dispose: Carefully collect the absorbed material and place it in the designated halogenated organic waste container.
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate.
Summary of Key Disposal Information
| Parameter | Guideline | Rationale |
| Waste Classification | Halogenated Organic Waste | Contains carbon-fluorine bonds.[3][4] |
| EPA Waste Code | Likely F001 or F002 if mixed with other spent halogenated solvents.[15][16] | Based on RCRA classifications for spent halogenated solvents.[10][11] |
| Container Type | Tightly sealed, clearly labeled HDPE container. | Chemical compatibility and prevention of vapor release.[7][8][12] |
| Storage | Designated Satellite Accumulation Area with secondary containment. | Regulatory compliance and spill prevention.[7] |
| Ultimate Disposal | High-temperature incineration by a licensed facility. | Destruction of organic material; requires special handling for HF byproduct.[4][5][6] |
References
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
Temple University. (n.d.). Halogenated Solvents in Laboratories. Campus Operations. Retrieved from [Link]
-
Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
-
ResearchGate. (2025, August 6). (PDF) Mastering β-keto esters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, July 2). Recent advances in the transesterification of β-keto esters. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (2013, December 4). CN103423752A - Incineration process capable of recycling hydrogen fluoride.
-
Occupational Safety and Health Administration. (n.d.). FLUORIDES (as F). Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, September 22). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
-
Occupational Safety and Health Administration. (2016, December 2). OSHA. Retrieved from [Link]
-
NILU. (2009, December 14). Emissions from incineration of fluoropolymer materials. Retrieved from [Link]
-
eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
- Google Patents. (n.d.). US3717672A - Neutralization process for ester materials.
-
Federal Register. (2024, February 7). 6560-50-P ENVIRONMENTAL PROTECTION AGENCY 40 CFR Parts 261 and 271 [EPA-HQ-OLEM-2023-0278. Retrieved from [Link]
-
Occupational Safety and Health Administration. (2024, April 3). BORON TRIFLUORIDE. Retrieved from [Link]
-
PubMed Central. (2022, August 3). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. Retrieved from [Link]
-
ACTenviro. (2025, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals. NIOSH. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Chemical Compatibility Chart - LDPE, HDPE, PP, Teflon Resistance. Retrieved from [Link]
-
ResearchGate. (n.d.). Study on the resource utilization of high fluorine-containing organic waste through fluidized incineration. Retrieved from [Link]
- Google Patents. (n.d.). EP0694526B1 - Process for preparation of fluorinated beta-keto ester.
-
INIS-IAEA. (1975, September 15). Disposal of hydrogen fluoride and fluorine by gas-liquid dispersion scrubbing. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]
-
Earthjustice. (2024, October 17). EPA Takes First Steps to Regulate Long-Hidden Source of Toxic PFAS. Retrieved from [Link]
-
Occupational Safety and Health Administration. (2016, July 18). Process Safety Management of Highly Hazardous Chemicals and Covered Concentrations of Listed Appendix A Chemicals. Retrieved from [Link]
-
Bergeson & Campbell, P.C. (2025, November 14). EPA Posts FAQs Regarding Pesticides Containing a Single Fluorinated Carbon. Retrieved from [Link]
-
WIT Press. (n.d.). PRODUCTION OF HYDROGEN FLUORIDE BY PROCESSING FLUORINE-CONTAINING WASTES AND BY-PRODUCTS OF MODERN INDUSTRIES. Retrieved from [Link]
-
Professional Plastics. (n.d.). HDPE and LDPE Resistance Chart by Chemical. Retrieved from [Link]
-
Farella Braun + Martel LLP. (2025, December 1). EPA's New Webpage States that Pesticides Containing a Single Fluorinated Compound Do Not Contain PFAS. Retrieved from [Link]
-
K-mac Plastics. (2015, December 9). HDPE Chemical Compatibility & Resistance Chart. Retrieved from [Link]
-
KSAN. (n.d.). Chemical Resistance Chart for HDPE (High Density Polyethylene). Retrieved from [Link]an.com/Charts/hdpe-chemical-resistance-chart.html)
Sources
- 1. Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate | C11H9F3O3 | CID 29942605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate | 769195-26-8 [sigmaaldrich.com]
- 3. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 4. bucknell.edu [bucknell.edu]
- 5. CN103423752A - Incineration process capable of recycling hydrogen fluoride - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
- 10. actenviro.com [actenviro.com]
- 11. epa.gov [epa.gov]
- 12. calpaclab.com [calpaclab.com]
- 13. astisensor.com [astisensor.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. Waste Code [rcrainfo.epa.gov]
- 16. wku.edu [wku.edu]
A Senior Application Scientist's Guide to Handling Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate: Essential Safety and Operational Protocols
For the modern researcher, scientist, or drug development professional, the synthesis and handling of complex chemical intermediates is a daily reality. One such compound, Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate (CAS No. 1151240-88-8), is a key building block, notably in the synthesis of therapeutic agents like Sitagliptin[1]. While instrumental in advancing pharmaceutical development, its trifluorinated phenyl ring and β-ketoester functionality necessitate a rigorous and informed approach to laboratory safety.
This guide moves beyond generic safety data sheets to provide a deep, procedural framework for handling this compound. We will dissect the why behind each safety measure, grounding our recommendations in the principles of chemical reactivity and toxicology. Our objective is to empower you with the expertise to create a self-validating system of safety, ensuring both personal protection and experimental integrity.
Hazard Assessment: Understanding the Reactivity Profile
Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate is a halogenated organic compound. While specific toxicological data for this exact molecule is limited, its structural motifs provide a strong basis for hazard assessment by chemical analogy to similar β-ketoesters and fluorinated aromatics. The primary hazards can be categorized as follows:
-
Dermal and Ocular Irritation: Like many esters and ketones, this compound is expected to be a skin and eye irritant.[2][3] Prolonged contact can lead to redness, inflammation, and discomfort.
-
Respiratory Tract Irritation: Vapors or aerosols may cause irritation to the respiratory system.[2][3]
-
Harmful if Ingested, Inhaled, or Absorbed: Fluorinated compounds can have unique toxicological profiles, and systemic effects following absorption are a significant concern. It is classified as potentially harmful if swallowed, inhaled, or in contact with skin.[3]
-
Flammability: As an organic ester, it is a combustible liquid, and its vapors can form explosive mixtures with air, especially upon heating.[2][4][5]
These hazards are summarized in the table below, using harmonized GHS classifications from analogous compounds.
| Hazard Category | GHS Hazard Statement Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[3] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin.[3] |
| Skin Irritation | H315 | Causes skin irritation.[2][3] |
| Eye Irritation | H319 | Causes serious eye irritation.[2][3] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled.[3] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[2][3] |
| Flammability | H226 | Flammable liquid and vapour.[2] |
Core Directive: Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is mandatory. The selection of each component is directly linked to the hazards identified above.
Eye and Face Protection
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.
Best Practice: Chemical splash goggles are required when handling quantities greater than a few milliliters or when there is any risk of splashing.[2] A face shield, worn over safety goggles, is essential during procedures with a higher risk of splashes or sprays, such as transfers, heating, or reactions under pressure.
Causality: The β-ketoester functionality can undergo hydrolysis, especially in the presence of acids or bases, potentially leading to splashes. The primary goal is to prevent any contact with the eyes, which are highly susceptible to chemical irritants.[2][6]
Hand Protection
Minimum Requirement: Nitrile gloves.
Best Practice: Double-gloving with nitrile gloves provides an added layer of security against tears and minimizes exposure during glove removal.[7][8] For extended handling periods or when managing spills, heavy-duty butyl rubber or Viton™ gloves should be considered due to their superior resistance to a broad range of organic compounds.
Causality: This compound is classified as harmful in contact with skin.[3] Nitrile offers good splash protection against many organic chemicals, but it is crucial to change gloves immediately upon contamination. Double-gloving is a field-proven technique that significantly reduces the risk of undetected exposure through micropores or small punctures.[7]
Body Protection
Minimum Requirement: A flame-resistant (FR) laboratory coat.
Best Practice: A chemically resistant apron, worn over the lab coat, is recommended during large-scale transfers. Ensure the lab coat is fully buttoned and sleeves are not rolled up. All personnel must wear long pants and closed-toe shoes made of a non-porous material.
Causality: The dual threats of flammability and dermal toxicity demand comprehensive body protection. An FR lab coat mitigates the risk of fire[5], while the underlying layers prevent skin contact from spills that may permeate the coat.
Respiratory Protection
Minimum Requirement: All handling of this compound must be performed within a certified chemical fume hood to control vapor exposure.[1]
Best Practice: In situations where engineering controls are insufficient or during a significant spill, a NIOSH-approved respirator with an organic vapor cartridge is required.[9] A surgical N-95 respirator can provide protection against both aerosols and splashes during certain procedures.[9]
Causality: The compound's potential for respiratory irritation and inhalation toxicity makes local exhaust ventilation non-negotiable.[2][3] The fume hood is the primary barrier to protect the user's breathing zone.
Operational and Disposal Plans
A safe experiment is one that is planned from start to finish, including waste disposal. The following workflow provides a step-by-step guide for safe handling.
Experimental Workflow Diagram
Caption: Workflow for handling Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate.
Step-by-Step Handling Protocol
-
Preparation: Before retrieving the chemical, ensure your chemical fume hood is operational and certified. Don all required PPE: safety goggles, FR lab coat, and double nitrile gloves. Confirm the location and accessibility of the spill kit, fire extinguisher, safety shower, and eyewash station.
-
Aliquotting and Transfer: Conduct all transfers within the fume hood. To mitigate fire risk, ground and bond the container and receiving equipment, and use non-sparking tools.[10] Keep the primary container sealed when not in use.
-
During Reaction: Maintain constant vigilance. Do not leave the reaction unattended. Ensure cooling systems (if applicable) are functioning correctly.
-
Post-Procedure Cleanup: Decontaminate all surfaces and equipment that came into contact with the chemical.
Disposal Plan: A Critical Step
As a fluorinated organic compound, Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate and any materials contaminated with it are classified as halogenated organic waste .[11]
-
Segregation is Key: Never mix halogenated waste with non-halogenated waste. The disposal methods differ significantly, and cross-contamination increases disposal costs and environmental burden.[12][13]
-
Waste Containers: Use a designated, clearly labeled, and sealed container for all halogenated liquid waste.[14] Solid waste (e.g., contaminated gloves, paper towels) should be collected in a separate, sealed, and labeled bag or container.
-
No Drain Disposal: It is illegal and environmentally hazardous to dispose of this chemical down the drain.[12][15] All waste must be handled by your institution's environmental health and safety (EHS) department for proper disposal, which typically involves high-temperature incineration.[11]
Emergency Response
-
Skin Contact: Immediately remove contaminated clothing. Rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[2][6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][6]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2][6]
-
Spill: Evacuate the immediate area. If the spill is large or you are not trained to handle it, alert your EHS department. For small spills within a fume hood, use a chemical spill kit with an absorbent material suitable for organic liquids.
By adhering to these detailed protocols, you not only protect yourself and your colleagues but also ensure the integrity and reproducibility of your critical research.
References
- Carl ROTH. (n.d.). Safety Data Sheet: Butyric acid ethyl ester.
- Fisher Scientific. (2025). SAFETY DATA SHEET: Ethyl 3-amino-4,4,4-trifluorocrotonate.
- Cayman Chemical. (2023). Safety Data Sheet: 15-keto Fluprostenol isopropyl ester.
- SynZeal. (n.d.). Safety Data Sheet.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET: Ethyl 3-methyl-2-oxobutyrate.
- CAMEO Chemicals. (n.d.). ETHYL BUTYRATE.
- New Jersey Department of Health. (1998). HAZARD SUMMARY: ETHYL BUTYRATE.
- Simson Pharma Limited. (n.d.). Ethyl-3-oxo-4-(2,4,5-trifluorophenyl)butanoate.
- PubChem. (n.d.). Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate.
- Sandoo. (n.d.). China Methyl 3-Oxo-4-(2,4,5-trifluorophenyl)butanoate Manufacturers & Suppliers.
- Huateng Pharma. (n.d.). Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate.
- Unknown. (n.d.). Hazardous Waste Segregation.
- Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal.
- Cornell EHS. (n.d.). 7.2 Organic Solvents.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal.
- Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories.
- GERPAC. (2013). Personal protective equipment for preparing toxic drugs.
- Environmental Health & Safety. (2024). Chapter 10: Personal Protective Equipment for Biohazards.
Sources
- 1. sandoopharma.com [sandoopharma.com]
- 2. carlroth.com [carlroth.com]
- 3. synzeal.com [synzeal.com]
- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 5. nj.gov [nj.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 9. gerpac.eu [gerpac.eu]
- 10. fishersci.com [fishersci.com]
- 11. bucknell.edu [bucknell.edu]
- 12. 7.2 Organic Solvents [ehs.cornell.edu]
- 13. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 15. hazardouswasteexperts.com [hazardouswasteexperts.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
